(S)-Selisistat
Beschreibung
Eigenschaften
IUPAC Name |
(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYTVDVLBBXDL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848193-68-0 | |
| Record name | Selisistat, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848193680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SELISISTAT, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUD9R3TJV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Selisistat's Mechanism of Action in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Selisistat (also known as EX-527) is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a critical role in neuronal health and longevity. In the context of neurodegenerative diseases, particularly Huntington's disease (HD), the inhibition of SIRT1 by this compound has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of this compound in neuronal cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways. The primary mechanism involves the modulation of protein acetylation, leading to neuroprotective effects through enhanced clearance of toxic protein aggregates, improved mitochondrial function, and regulation of gene transcription.
Core Mechanism of Action: SIRT1 Inhibition
This compound is a highly selective inhibitor of SIRT1. Its inhibitory action is crucial in neuronal contexts where SIRT1 activity is dysregulated, such as in Huntington's disease, where the mutant huntingtin (mHTT) protein can directly inhibit SIRT1. By inhibiting SIRT1, this compound prevents the deacetylation of various downstream targets, thereby influencing multiple cellular pathways critical for neuronal survival and function.
Quantitative Data on SIRT1 Inhibition
The inhibitory potency and selectivity of this compound against sirtuin enzymes have been quantified in various studies.
| Enzyme | IC50 (nM) | Selectivity vs. SIRT1 | Reference |
| SIRT1 | 38 - 123 | - | [1][2] |
| SIRT2 | 19,600 | >200-fold | [1] |
| SIRT3 | 48,700 | >500-fold | [1] |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Key Signaling Pathways Modulated by this compound in Neuronal Cells
The neuroprotective effects of this compound are mediated through its influence on several interconnected signaling pathways.
Enhanced Clearance of Mutant Huntingtin (mHTT)
In Huntington's disease models, this compound has been shown to promote the clearance of the toxic mHTT protein. Inhibition of SIRT1 leads to the hyperacetylation of mHTT, which is thought to facilitate its degradation through autophagy.
Modulation of Transcription Factors
SIRT1 deacetylates and regulates the activity of several key transcription factors involved in neuronal survival, stress resistance, and mitochondrial biogenesis. By inhibiting SIRT1, this compound enhances the acetylation and activity of these factors.
-
p53: Increased acetylation of p53 can modulate its transcriptional activity, influencing apoptosis and cell cycle arrest.
-
FOXO3a (Forkhead box protein O3a): Enhanced acetylation of FOXO3a can promote the expression of genes involved in antioxidant defense, such as manganese superoxide (B77818) dismutase (SOD2).
-
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): Increased acetylation of PGC-1α can boost the expression of genes related to mitochondrial biogenesis and function, including NRF2 and TFAM.
-
CREB (cAMP response element-binding protein): The TORC-CREB complex is also affected by SIRT1 inhibition, which can lead to increased expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[3]
-
NF-κB (p65 subunit): Inhibition of SIRT1-mediated deacetylation of the p65 subunit of NF-κB can modulate inflammatory responses in the brain.
Signaling Pathway Diagram
Caption: this compound inhibits SIRT1, leading to increased acetylation of various substrates and promoting neuroprotective pathways.
Quantitative Effects in Neuronal Models
Studies in various neuronal models have demonstrated the dose-dependent neuroprotective effects of this compound.
Neuroprotection in Huntington's Disease Models
| Model System | Endpoint | This compound Concentration | Observed Effect | Reference |
| Drosophila model of HD | Photoreceptor neuron survival | 0.1 µM | Significant rescue of neurodegeneration | [4] |
| 1 µM | Increased rescue of neurodegeneration | [4] | ||
| 10 µM | Further increased rescue of neurodegeneration | [4] | ||
| PC-12 cells with mHTT | Toxicity (LDH release) | 1 µM | Significant reduction in toxicity | [4] |
| 10 µM | Further significant reduction in toxicity | [4] | ||
| Primary rat striatal neurons with mHTT | Neuronal loss | 1 µM | Significant abolishment of neuronal loss | [1] |
| 10 µM | Further significant abolishment of neuronal loss | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
SIRT1 Activity Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT1 in the presence of this compound.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine)
-
NAD+
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in SIRT1 Assay Buffer.
-
In a 96-well plate, add the assay buffer, diluted this compound, and SIRT1 enzyme solution. Include a no-enzyme control.
-
Initiate the reaction by adding the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity (Excitation ~350-360 nm, Emission ~450-460 nm).
-
Calculate the percent inhibition and determine the IC50 value.
Western Blot for Acetylated Proteins
This protocol is used to detect changes in the acetylation status of SIRT1 substrates like p65 in neuronal cells.
Materials:
-
Neuronal cell culture
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-p65, anti-total-p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat neuronal cells with varying concentrations of this compound.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the acetylated protein levels to the total protein and a loading control.
Cell Viability Assay (MTT)
This assay assesses the neuroprotective effects of this compound against a toxic insult.
Materials:
-
Primary neuronal cultures or neuronal cell lines
-
This compound
-
Neurotoxic agent (e.g., mutant huntingtin, hydrogen peroxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Plate neuronal cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for a specified period.
-
Induce neurotoxicity by adding the neurotoxic agent.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Experimental Workflow Diagram
Caption: Workflow for key in vitro experiments to characterize this compound's effects on neuronal cells.
Conclusion
This compound exerts its neuroprotective effects in neuronal cells primarily through the selective inhibition of SIRT1. This leads to the hyperacetylation of key proteins involved in the clearance of toxic aggregates, mitochondrial function, antioxidant defense, and the expression of neurotrophic factors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other SIRT1 inhibitors for neurodegenerative diseases. Further research focusing on the long-term efficacy and safety of this compound in more complex models is warranted to fully elucidate its therapeutic promise.
References
(S)-Selisistat: A Technical Guide to a Selective SIRT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-Selisistat (also known as EX-527), a potent and selective inhibitor of Sirtuin 1 (SIRT1). SIRT1 is a crucial NAD⁺-dependent deacetylase involved in a myriad of cellular processes, including gene expression, metabolism, DNA repair, and stress responses.[1][2] this compound has emerged as an invaluable chemical probe for elucidating the biological functions of SIRT1 and as a potential therapeutic agent for various pathologies, including Huntington's disease and certain cancers.[2][3][4]
Core Mechanism of Action
This compound exerts its inhibitory effect on SIRT1 through a well-characterized mechanism. It acts as a non-competitive inhibitor with respect to the acetylated peptide substrate and as a competitive inhibitor with respect to the NAD⁺ cofactor.[1] The inhibitor binds to a site on the SIRT1 enzyme that is distinct from the acetylated-substrate binding pocket but overlaps with the NAD⁺ binding site.[1] This prevents the productive binding of NAD⁺, which is essential for the enzyme's deacetylase activity, thereby leading to the inhibition of SIRT1 function.[1] The inhibition by this compound is uncompetitive with respect to NAD⁺, suggesting it may bind to the SIRT1-substrate complex after the release of nicotinamide.[5]
Caption: Mechanism of SIRT1 inhibition by this compound.
Quantitative Data: Potency and Selectivity
This compound is a highly potent inhibitor of SIRT1 with significant selectivity over other sirtuin isoforms, particularly SIRT2 and SIRT3.[5][6] This selectivity makes it a superior tool for studying SIRT1-specific functions compared to less selective inhibitors. The half-maximal inhibitory concentration (IC₅₀) values vary slightly across different studies, which can be attributed to differing assay conditions, such as the nature and concentration of the peptide substrate and NAD⁺.[2]
| Parameter | Target | Value | Selectivity vs. SIRT1 | Reference |
| IC₅₀ | Human SIRT1 | 38 nM | - | [7] |
| Human SIRT1 | 98 nM ((S)-enantiomer) | - | [6][8][9] | |
| Human SIRT1 | 123 nM | - | [10] | |
| IC₅₀ | Human SIRT2 | 19.6 µM | > 200-fold | [6][7] |
| IC₅₀ | Human SIRT3 | 48.7 µM | > 500-fold | [6][7] |
(Note: this compound does not inhibit SIRT4-7 or class I/II Histone Deacetylases (HDACs) at concentrations up to 100 µM[7])
Key Signaling Pathways Modulated by this compound
By inhibiting SIRT1, this compound modulates numerous downstream signaling pathways, leading to various cellular outcomes. A primary and well-documented effect is the hyperacetylation of SIRT1 substrates, including the tumor suppressor p53.
p53-Mediated Pathway
SIRT1 deacetylates p53 at lysine (B10760008) 382, which represses its transcriptional activity. Inhibition of SIRT1 by this compound prevents this deacetylation, leading to an accumulation of acetylated p53 (Ac-p53).[11] Acetylated p53 is the active form of the protein, which can then induce the transcription of target genes involved in cell cycle arrest and apoptosis.[1][12]
Caption: this compound enhances p53 acetylation and activity.
Other critical pathways regulated by SIRT1, and therefore influenced by this compound, include:
-
NF-κB Signaling: SIRT1 can deacetylate the p65 subunit of NF-κB, inhibiting its activity.[13] Therefore, SIRT1 inhibition can lead to increased NF-κB-mediated inflammation.
-
FOXO Transcription Factors: SIRT1 deacetylates FOXO proteins, modulating their roles in stress resistance and metabolism.[14]
-
PGC-1α: As a key regulator of mitochondrial biogenesis, PGC-1α is activated by SIRT1-mediated deacetylation.[15][16] Inhibition by this compound can thus impact mitochondrial function.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Protocol 1: In Vitro SIRT1 Inhibition Assay (IC₅₀ Determination)
This biochemical assay measures the direct inhibitory effect of this compound on SIRT1 enzymatic activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against SIRT1.[1]
-
Materials:
-
Recombinant human SIRT1 enzyme.
-
Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT1, derived from p53).[7]
-
NAD⁺ solution.
-
This compound serial dilutions.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution (e.g., containing trypsin and nicotinamide).
-
96-well microplate (black, flat-bottom).
-
Fluorescence microplate reader.
-
-
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the SIRT1 enzyme, the fluorogenic substrate, and the different concentrations of this compound.[1]
-
Initiate the enzymatic reaction by adding NAD⁺ to all wells.[1][7]
-
Incubate the plate at 37°C for a defined period (e.g., 45-60 minutes).[1][7]
-
Stop the reaction and initiate fluorescence development by adding the developer solution.[1]
-
Incubate at 37°C for an additional 15 minutes.[7]
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission at 360/460 nm).[1][7]
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to calculate the IC₅₀ value.[1]
-
Caption: Workflow for in vitro determination of SIRT1 inhibitor IC₅₀.
Protocol 2: Cellular p53 Acetylation Assay (Western Blot)
This cell-based assay validates the on-target effect of this compound in a cellular context by measuring the acetylation of a known SIRT1 substrate.
-
Objective: To determine if this compound treatment increases the acetylation of p53 in cells.[1]
-
Materials:
-
Cell line with wild-type p53 (e.g., NCI-H460, MCF-7).[7][17]
-
Cell culture reagents.
-
DNA damaging agent (e.g., etoposide, hydrogen peroxide) to induce p53 expression.[1][7]
-
This compound.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE and Western blot equipment.
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies and chemiluminescent substrate.
-
-
Methodology:
-
Culture cells to suitable confluency.
-
Treat cells with a DNA damaging agent, with or without various concentrations of this compound, for a specified time (e.g., 6 hours).[1][17]
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.[1]
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[1]
-
Strip the membrane and re-probe for total p53 and a loading control to ensure equal protein loading and to normalize the acetyl-p53 signal.[1]
-
Summary of In Vitro and In Vivo Applications
This compound has been extensively used to probe the function of SIRT1 in various biological contexts.
-
In Vitro Studies: In cellular models, this compound has been shown to increase the acetylation of SIRT1 substrates like p65 and p53.[18][19] It has demonstrated the ability to suppress cell migration in cervical cancer and induce apoptosis in glioma cells.[12] Interestingly, under conditions of growth factor deprivation, it can increase cell proliferation in certain cell lines like HCT116.[7]
-
In Vivo Studies: The therapeutic potential of this compound has been explored in several animal models. It has shown significant neuroprotective effects in models of Huntington's disease (HD) in both Drosophila and mice, where it can improve motor behavior and increase survival.[18][19] These promising preclinical results led to its evaluation in clinical trials for HD patients, where it was found to be safe and well-tolerated.[8][20] Additionally, studies have shown it can attenuate endotoxemia-associated acute lung injury in mice.[17]
Conclusion
This compound (EX-527) is a potent, specific, and cell-permeable inhibitor of SIRT1.[11][12] Its well-defined mechanism of action, high selectivity over other sirtuins, and proven efficacy in both in vitro and in vivo models have established it as an essential tool for investigating SIRT1 biology. The detailed protocols and pathway analyses provided in this guide offer a framework for its application in research. As our understanding of the diverse roles of SIRT1 in health and disease continues to expand, the utility of selective inhibitors like this compound in both basic research and therapeutic development will undoubtedly continue to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selisistat - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selisistat S-enantiomer | Sirtuin | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
- 18. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. immune-system-research.com [immune-system-research.com]
- 20. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
An In-depth Technical Guide to the Discovery and Synthesis of (S)-Selisistat
Introduction
(S)-Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1] SIRT1 plays a crucial role in various cellular processes, including gene regulation, DNA repair, metabolism, and stress response.[2] Due to its involvement in a wide range of physiological and pathological processes, SIRT1 has emerged as a significant therapeutic target.[1] Selisistat was identified through high-throughput screening and has been investigated for its therapeutic potential in several diseases, most notably Huntington's disease, and also has applications in cancer research.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound for researchers, scientists, and drug development professionals.
Discovery
Selisistat (initially known as EX-527) was discovered in 2005 through a high-throughput screening of compound libraries aimed at identifying inhibitors of the SIRT1 enzyme.[1] This screening effort led to the identification of a series of indole-based compounds with potent inhibitory activity against SIRT1.[4] Further optimization of this series resulted in the discovery of EX-527, a highly potent and selective inhibitor of SIRT1.[4] It was found that the inhibitory activity resides in the (S)-enantiomer, which is now referred to as this compound.[1]
Synthesis of this compound
The synthesis of Selisistat is achieved through a multi-step process, beginning with a Bischler indole (B1671886) synthesis to construct the core tetrahydrocarbazole scaffold, followed by amidation and chiral separation to yield the active (S)-enantiomer.
Experimental Protocol: Synthesis of Racemic 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (B1680946)
Step 1: Synthesis of Ethyl 2-bromo-4-oxocyclohexanecarboxylate
This step involves the bromination of a β-keto ester at the α-position.
Step 2: Synthesis of Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
The bromo keto ester from the previous step is reacted with an appropriately substituted aniline (B41778) in a Bischler indole synthesis. The reaction mixture is heated to facilitate the cyclization and formation of the tetrahydrocarbazole ring system.
Step 3: Synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (Racemic Selisistat)
The ester from the previous step is converted to the primary amide.
-
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (1 g, 3.60 mmol) is added to a high-pressure reactor containing a 7 M solution of ammonia (B1221849) in methanol (B129727) (15 mL).[2]
-
The reactor is sealed and the mixture is stirred at 100 °C for 15 hours.[2]
-
After the reaction is complete, the solvent is removed under reduced pressure.[2]
-
The resulting crude product is purified to yield 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide as a white solid (400 mg, 45% yield).[2]
-
Characterization:
Step 4: Chiral Separation to Obtain this compound
The racemic mixture of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is separated into its individual enantiomers using chiral column chromatography to yield the biologically active (S)-enantiomer, this compound.[1]
Mechanism of Action
This compound is a potent and selective inhibitor of SIRT1.[1] Its mechanism of action is non-competitive with respect to the acetylated substrate and competitive with respect to the NAD+ cofactor.[2] It binds to a site on the SIRT1 enzyme that is distinct from the acetylated substrate-binding pocket but overlaps with the NAD+ binding site.[2] This prevents the productive binding of NAD+, which is essential for the deacetylase activity of SIRT1, thereby inhibiting its function.[2]
One of the key downstream targets of SIRT1 is the tumor suppressor protein p53.[2] SIRT1 deacetylates p53, leading to its inactivation and degradation. By inhibiting SIRT1, this compound leads to the hyperacetylation of p53, which in turn enhances its transcriptional activity, promoting apoptosis and cell cycle arrest.[2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Selisistat
| Sirtuin Isoform | IC50 (nM) | Selectivity vs. SIRT1 | Reference |
| SIRT1 | 38 - 123 | - | [5][6] |
| SIRT2 | 19,600 | >200-fold | [5] |
| SIRT3 | 48,700 | ~500-fold | [5] |
Table 2: Pharmacokinetic Parameters of Selisistat
| Species | Dose | Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | Half-life (h) | Reference |
| Mouse (R6/2) | 10 mg/kg | Oral | - | - | - | - | [7] |
| Mouse (R6/2) | 20 mg/kg | Oral | - | - | - | - | [7] |
| Human (Healthy) | 100 mg | Oral | - | - | - | - | [8] |
| Human (Healthy) | 300 mg | Oral | - | - | 220 | - | [8] |
| Human (HD Patient) | 10 mg | Oral | - | - | - | - | [9] |
| Human (HD Patient) | 100 mg | Oral | - | - | - | - | [9] |
Experimental Protocols
In Vitro SIRT1 Inhibition Assay
This protocol describes a fluorogenic assay to determine the IC50 value of this compound against SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)
-
NAD+
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in SIRT1 Assay Buffer.
-
In a 96-well plate, add the SIRT1 enzyme, the fluorogenic acetylated peptide substrate, and the different concentrations of this compound.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of p53 Acetylation
This protocol assesses the effect of this compound on the acetylation of p53 in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-p53, anti-total-p53, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound for a specified time. A positive control for p53 induction (e.g., a DNA damaging agent) may be used.
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total p53 and a loading control to ensure equal protein loading.
Cell Viability Assay
This protocol describes a general method to assess the effect of this compound on cell viability using a commercially available kit (e.g., MTT or CellTiter-Glo).
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium
-
96-well clear or opaque-walled microplate
-
Cell viability reagent (e.g., MTT or CellTiter-Glo)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound is a valuable research tool for studying the biological roles of SIRT1 and holds promise as a therapeutic agent. Its high potency and selectivity for SIRT1 make it a superior probe compared to less specific sirtuin inhibitors. The detailed synthetic route and experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound and other sirtuin modulators. Further research into the clinical applications of this compound is ongoing and will continue to elucidate its therapeutic potential in a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]
- 3. 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide 98.0+%, TCI America 25 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. PT2768807T - Processes for the preparation of 6-chloro-2,3,4,9-tetrahydro-1h-carbazole-1-carboxamide and of its precursors - Google Patents [patents.google.com]
- 6. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
(S)-Selisistat and Its Role in Histone Deacetylation: A Technical Guide
(S)-Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a member of the class III histone deacetylase (HDAC) family. [1][2] This guide provides an in-depth overview of the core mechanism of this compound, its impact on histone deacetylation, and the experimental methodologies used to characterize its activity. It is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, oncology, and neurodegenerative diseases.
Core Mechanism of Action: Inhibition of SIRT1-Mediated Deacetylation
SIRT1 is a NAD+-dependent deacetylase that removes acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][3] This deacetylation activity plays a crucial role in the regulation of various cellular processes, including gene expression, DNA repair, and metabolism.[4][5] Histone deacetylation by SIRT1 generally leads to a more condensed chromatin structure, which is associated with transcriptional repression.[3][6]
This compound exerts its effect by specifically inhibiting the deacetylase activity of SIRT1.[2][7] The mechanism of inhibition is uncompetitive with respect to the acetylated substrate, meaning it binds to the enzyme-substrate complex.[8] By blocking SIRT1, this compound prevents the removal of acetyl groups from SIRT1's target proteins, including histones. This leads to a state of hyperacetylation, which can alter chromatin structure and modulate gene expression.[3][9] For instance, increased acetylation of histones can lead to a more relaxed chromatin state, facilitating the access of transcription factors to DNA and thereby promoting gene transcription.[3][6]
Beyond histones, a key non-histone target of SIRT1 is the tumor suppressor protein p53.[3][10] SIRT1-mediated deacetylation of p53 at lysine 382 inhibits its transcriptional activity.[3] By inhibiting SIRT1, this compound leads to an increase in acetylated p53, which enhances its pro-apoptotic activity.[2][3]
Quantitative Data: Inhibitory Potency and Selectivity
The potency and selectivity of this compound have been characterized in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor.
| Sirtuin Isoform | IC50 (nM) | Fold Selectivity vs. SIRT1 | Reference |
| SIRT1 | 38 | 1 | [7][11] |
| SIRT2 | 19,600 | ~515 | [7][11] |
| SIRT3 | 48,700 | ~1281 | [7][11] |
| SIRT4 | >100,000 | >2631 | [7] |
| SIRT5 | >100,000 | >2631 | [7] |
| SIRT6 | >100,000 | >2631 | [7] |
| SIRT7 | >100,000 | >2631 | [7] |
Note: IC50 values can vary slightly depending on the assay conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for inhibitor characterization.
Experimental Protocols
In Vitro SIRT1 Enzymatic Assay (Fluorometric)
This assay is designed to determine the IC50 value of a compound against recombinant human SIRT1.[10]
Materials:
-
Recombinant human SIRT1 enzyme[12]
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine)[12]
-
NAD+ solution[12]
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[12]
-
This compound (or other test compounds) dissolved in DMSO[12]
-
Developer solution (containing a protease that cleaves the deacetylated substrate)[12]
-
96-well black, flat-bottom plates[12]
-
Fluorescence microplate reader[12]
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.[12]
-
In a 96-well plate, add the SIRT1 enzyme, assay buffer, and the diluted test compound.[10] Include controls for no inhibitor (vehicle control) and no enzyme (background).
-
Initiate the reaction by adding the fluorogenic substrate and NAD+.[10]
-
Incubate the plate at 37°C for 1 hour, protected from light.[10][12]
-
Stop the reaction and initiate fluorescence development by adding the developer solution.[10]
-
Incubate at 37°C for an additional 15-30 minutes.[12]
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 350-360 nm, emission at 450-460 nm).[10][12]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC50 value.[12]
Cell-Based Assay for p53 Acetylation (Western Blot)
This assay assesses the ability of an inhibitor to block SIRT1 activity within a cellular context, leading to an increase in the acetylation of its downstream target, p53.[10]
Materials:
-
Human cell line (e.g., HCT116, MCF-7)[10]
-
Cell culture medium and supplements[10]
-
This compound[10]
-
DNA damaging agent (e.g., etoposide) to induce p53 acetylation (optional)[10]
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., nicotinamide, trichostatin A)[10]
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-GAPDH (or other loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). A vehicle control (DMSO) should be included.
-
Optionally, co-treat with a DNA damaging agent to increase the levels of acetylated p53.[10]
-
Wash the cells with cold PBS and lyse them on ice using the lysis buffer.[10]
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the levels of acetylated p53 to total p53 and the loading control.
Conclusion
This compound is a valuable research tool for investigating the biological roles of SIRT1. Its high potency and selectivity make it suitable for elucidating the downstream effects of SIRT1 inhibition on histone deacetylation and the regulation of various cellular pathways. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this compound and other potential SIRT1 inhibitors, which is crucial for advancing drug discovery efforts in related therapeutic areas.
References
- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sirtuin 1 Inhibiting Thiocyanates (S1th)-A New Class of Isotype Selective Inhibitors of NAD+ Dependent Lysine Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
Therapeutic Potential of (S)-Selisistat in Huntington's Disease: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Huntington's disease (HD) is an autosomal-dominant neurodegenerative disorder characterized by an expanded CAG repeat in the huntingtin (HTT) gene, leading to the production of mutant huntingtin protein (mHTT). This protein is prone to aggregation and disrupts numerous cellular processes, ultimately causing progressive neuronal cell death. (S)-Selisistat (also known as EX-527 or SEN0014196) has emerged as a promising therapeutic candidate. It is a potent and highly selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. The therapeutic hypothesis posits that inhibiting SIRT1 enhances the acetylation of mHTT, promoting its clearance through autophagy and mitigating its downstream toxicity. This guide provides an in-depth technical overview of the preclinical and clinical evidence supporting the therapeutic potential of this compound in Huntington's disease.
Mechanism of Action: SIRT1 Inhibition
This compound exerts its therapeutic effect by inhibiting SIRT1, a class III histone deacetylase. In the context of HD, mHTT is a known substrate of SIRT1.[1] Deacetylation of mHTT by SIRT1 is believed to contribute to its stability and subsequent aggregation. By inhibiting SIRT1, this compound increases the acetylation of mHTT, which has been shown to promote its selective degradation via the autophagy pathway.[1] This targeted clearance of the toxic protein, without affecting the levels of wild-type huntingtin, forms the core of its disease-modifying potential.[1] Preclinical studies have validated that the therapeutic effects of Selisistat are indeed mediated through its on-target inhibition of SIRT1 (or its Drosophila homolog, Sir2).[2][3]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound in the context of Huntington's disease pathology.
Caption: Proposed mechanism of this compound in promoting mHTT clearance.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Notes | Source |
| IC₅₀ for human SIRT1 | 98 nM | Against recombinant human SIRT1. | [1] |
| IC₅₀ for human SIRT1 | 123 nM | Potent and selective inhibitor. | [4] |
| IC₅₀ for SIRT1 (various assays) | 38 nM | Value can vary depending on assay conditions. | [5] |
| Selectivity | >200-fold | More than 200-fold selective for SIRT1 over SIRT2 and SIRT3. | [1] |
Table 2: Clinical Pharmacokinetics and Dosing
| Parameter | Value | Study Population | Source |
| Dose Levels (Exploratory Trial) | 10 mg and 100 mg | Early-stage Huntington's disease patients. | [1][6] |
| Treatment Duration | 14 days | Once daily oral administration. | [1][6] |
| Average Steady-State Plasma Conc. | 125 nM | Achieved at the 10 mg dose level. | [1][6] |
| Safety in Healthy Volunteers | Well-tolerated | Up to 600 mg single doses and 300 mg/day for 7 days. | [1] |
Preclinical Evidence
This compound has demonstrated therapeutic efficacy in multiple preclinical models of Huntington's disease, ranging from Drosophila to mice.[2]
Invertebrate and Cellular Models
In Drosophila models expressing mutant huntingtin exon 1 fragments, both genetic reduction of the Sir2 gene and pharmacological inhibition with Selisistat suppressed HD pathology.[2][3] This included improved motor function and increased survival of retinal neurons.[2] In mammalian cell models (HEK293), Selisistat was shown to inhibit the deacetylase activity of both human SIRT1 and Drosophila Sir2, validating its mechanism of action in a cellular context.[2][3]
Murine Models
The R6/2 mouse, a widely used transgenic model that expresses a human mHTT exon 1 fragment and displays a rapid and robust HD-like phenotype, was used to evaluate Selisistat in vivo.[3] Treatment with Selisistat resulted in amelioration of psychomotor behavior and improvements in histopathological endpoints.[1] These positive outcomes in multiple animal models provided a strong rationale for advancing the compound into clinical trials.[2]
Clinical Development
Selisistat has been evaluated in clinical trials for safety, tolerability, and pharmacodynamic markers in both healthy volunteers and Huntington's disease patients.[1][2]
Phase I/II Exploratory Study in HD Patients
An exploratory, randomized, double-blind, placebo-controlled study was conducted in 55 early-stage HD patients.[1][6] Participants received either 10 mg or 100 mg of Selisistat, or a placebo, once daily for 14 days.[1][6]
Key Findings:
-
Safety and Tolerability: Selisistat was found to be safe and well-tolerated at both dose levels.[1][6] No adverse effects on motor, cognitive, or functional readouts were recorded.[6]
-
Pharmacokinetics: The average steady-state plasma concentration at the 10 mg dose was approximately 125 nM, which is comparable to the IC₅₀ for SIRT1 inhibition, suggesting that a therapeutically relevant exposure was achieved.[1][6]
-
Pharmacodynamics: The study did not show a significant effect on the levels of circulating soluble huntingtin.[1][6] However, it was noted that the biological samples collected would be crucial for developing future pharmacodynamic assays.[1]
While a Phase II trial showed the drug was well-tolerated, it did raise concerns about potential hepatotoxicity and did not reveal a significant clinical effect, leading to the halt of Phase III study plans.[7]
Experimental Protocols
Detailed methodologies are critical for the replication and extension of scientific findings. The following sections describe the core experimental protocols used in the evaluation of this compound.
In Vitro SIRT1 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the deacetylase activity of recombinant SIRT1.
-
Objective: To determine the IC₅₀ value of this compound against human SIRT1.
-
Materials:
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore).[8][9]
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).[8][9]
-
Developer solution (to release the fluorophore from the deacetylated substrate).[8][9]
-
96-well black, flat-bottom plates.[8]
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the SIRT1 enzyme, assay buffer, and the Selisistat dilutions.[9]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and NAD+.[9]
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[9]
-
Stop the reaction and initiate fluorescence by adding the developer solution.[9]
-
Incubate for an additional period (e.g., 30 minutes) at 37°C.[9]
-
Measure fluorescence intensity using a microplate reader (e.g., excitation ~350-360 nm, emission ~450-460 nm).[8][9]
-
Calculate the percentage of inhibition for each concentration relative to a vehicle control and plot the data to determine the IC₅₀ value.[8][9]
-
Cellular Acetylation Assay (Western Blot)
This assay assesses the effect of Selisistat on the acetylation status of SIRT1 substrates within a cellular context.
-
Objective: To confirm that Selisistat inhibits SIRT1 activity in cells, leading to hyperacetylation of its targets (e.g., p65 subunit of NFκB).[2]
-
Materials:
-
Procedure:
-
Co-transfect HEK293 cells with plasmids expressing GCN5, p65, and SIRT1.[2] GCN5 actively acetylates p65, while SIRT1 deacetylates it.
-
Treat the transfected cells with varying concentrations of this compound or vehicle control for a specified duration.
-
Lyse the cells and collect total protein lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blot analysis using primary antibodies against acetylated-p65 and total-p65.
-
Normalize the acetylated-p65 signal to the total-p65 signal to determine the relative change in acetylation.[2] An increase in this ratio upon treatment indicates SIRT1 inhibition.
-
In Vivo Efficacy Study in R6/2 Mouse Model
This protocol outlines a typical preclinical efficacy study in a transgenic mouse model of HD.
-
Objective: To evaluate the effect of this compound on motor deficits and survival in the R6/2 mouse model.
-
Materials:
-
R6/2 transgenic mice and wild-type littermates.[3]
-
This compound formulated for oral administration.
-
Equipment for behavioral testing (e.g., rotarod apparatus, grip strength meter).
-
-
Procedure:
-
Begin dosing of R6/2 mice at a presymptomatic age with this compound or vehicle control via oral gavage.
-
Conduct regular behavioral assessments throughout the study period. This typically includes:
-
Rotarod test: To measure motor coordination and balance.
-
Grip strength test: To assess muscle strength.
-
-
Monitor body weight and general health status regularly.
-
At the end of the study, collect brain tissue for histopathological analysis (e.g., mHTT aggregate counting) and biochemical analysis (e.g., Western blot for target engagement).
-
Record survival data for all treatment groups.
-
Experimental Workflow Diagram
The diagram below provides a generalized workflow for the preclinical to clinical evaluation of a therapeutic candidate like this compound for Huntington's disease.
Caption: A typical workflow for characterizing a SIRT1 inhibitor for HD.
Conclusion and Future Directions
This compound is a potent and selective SIRT1 inhibitor that has demonstrated a clear therapeutic rationale and promising preclinical efficacy in models of Huntington's disease.[2] Its mechanism of action, centered on promoting the clearance of toxic mHTT, represents a targeted, disease-modifying approach.[1] Early phase clinical trials have established its safety and tolerability in HD patients and confirmed that therapeutically relevant plasma concentrations can be achieved.[6]
However, the lack of a clear pharmacodynamic effect on circulating mHTT in the initial short-term study and concerns about potential hepatotoxicity in a subsequent trial highlight the challenges in translating preclinical success.[1][7] Future research should focus on developing more sensitive biomarkers of target engagement in the central nervous system and further exploring the long-term safety profile of SIRT1 inhibition. Despite the hurdles, the investigation into this compound has provided invaluable insights into the potential of targeting protein acetylation as a therapeutic strategy for Huntington's disease and other neurodegenerative disorders.
References
- 1. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
(S)-Selisistat: A Deep Dive into its Mechanism of Action on p53 Acetylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Selisistat, also known as EX-527, is a potent and highly selective small-molecule inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) that plays a critical role in various cellular processes, including stress response, metabolism, and aging.[1] SIRT1's activity is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). One of its key non-histone targets is the tumor suppressor protein p53. By deacetylating p53, SIRT1 negatively regulates its transcriptional activity and pro-apoptotic functions.[2] this compound's ability to specifically inhibit SIRT1 makes it a valuable tool for studying the physiological roles of SIRT1 and a potential therapeutic agent in diseases where SIRT1 activity is dysregulated, such as in certain cancers and neurodegenerative disorders like Huntington's disease.[3][4]
This technical guide provides a comprehensive overview of this compound, with a specific focus on its effect on p53 acetylation. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's Potency and Selectivity
This compound exhibits high potency for SIRT1 and significant selectivity over other sirtuin isoforms, particularly SIRT2 and SIRT3. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the reported IC50 values for this compound against various sirtuin enzymes.
| Target Enzyme | This compound IC50 (nM) | Reference |
| Human SIRT1 | 38 | [1][5][6] |
| Human SIRT1 | 98 | [3][7] |
| Human SIRT1 | 123 | [8] |
Note: Variations in IC50 values can be attributed to different assay conditions, such as substrate and NAD+ concentrations.
| Sirtuin Isoform | This compound IC50 | Fold Selectivity vs. SIRT1 (using 38 nM) | Reference |
| SIRT1 | 38 nM | 1 | [1][5][6] |
| SIRT2 | 19.6 µM | ~515 | [1][5][6] |
| SIRT3 | 48.7 µM | ~1281 | [1][5][6] |
Signaling Pathway: this compound Mediated p53 Acetylation
This compound functions by inhibiting the deacetylase activity of SIRT1. In the context of p53, SIRT1 directly targets and removes the acetyl group from a specific lysine (B10760008) residue, K382.[9] This deacetylation event represses p53's ability to act as a transcription factor. By inhibiting SIRT1, this compound prevents the removal of this acetyl mark, leading to an accumulation of acetylated p53 at K382 (Ac-p53 K382). Increased acetylation of p53 at this site enhances its transcriptional activity, leading to the upregulation of p53 target genes involved in cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments used to characterize its impact on p53 acetylation and cellular outcomes.
In Vitro SIRT1 Enzymatic Assay (Fluorometric)
This assay quantifies the deacetylase activity of SIRT1 in the presence of an inhibitor.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Recombinant human SIRT1 enzyme is diluted in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
A fluorogenic SIRT1 substrate, often a peptide derived from p53 containing an acetylated lysine (e.g., Ac-p53-AMC), is prepared in assay buffer.
-
NAD+ solution is prepared in assay buffer.
-
This compound is serially diluted in DMSO and then in assay buffer to the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well black plate, add the SIRT1 enzyme, assay buffer, and diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate fluorescence development by adding a developer solution (containing a protease that cleaves the deacetylated substrate).
-
Incubate at 37°C for a further period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~360 nm and emission at ~460 nm).
-
-
Data Analysis:
-
Calculate the percentage of SIRT1 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of p53 Acetylation
This technique is used to detect the levels of acetylated p53 in cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., MCF-7, HCT116) to a desired confluency.
-
To induce p53 expression and acetylation, cells can be treated with a DNA damaging agent (e.g., etoposide, doxorubicin).
-
Treat cells with varying concentrations of this compound or vehicle control for a specified duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A, and nicotinamide) to preserve the acetylation status of proteins.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetyl-p53 (K382).
-
Incubate with a corresponding primary antibody for total p53 and a loading control (e.g., GAPDH or β-actin) on separate blots or after stripping the initial antibody.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetyl-p53 signal to the total p53 signal and/or the loading control to determine the relative increase in p53 acetylation.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the concentration at which cell viability is inhibited by 50% (IC50).
-
Conclusion
This compound is a powerful and selective inhibitor of SIRT1 that serves as an invaluable research tool for dissecting the roles of SIRT1 in cellular physiology and disease. Its mechanism of action, centered on the inhibition of p53 deacetylation at lysine 382, provides a clear pathway for modulating p53's tumor-suppressive functions. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of targeting the SIRT1-p53 axis with this compound. As research continues, a deeper understanding of the nuanced effects of this compound will undoubtedly emerge, paving the way for novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-p53 (acetyl K382) antibody [EPR358(2)] (ab75754) | Abcam [abcam.com]
- 3. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Neuroprotective Effects of (S)-Selisistat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective effects of (S)-Selisistat (also known as EX-527), a potent and selective inhibitor of Sirtuin 1 (SIRT1). The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and provides visual representations of relevant pathways and workflows.
Core Mechanism of Action
This compound exerts its neuroprotective effects primarily through the selective inhibition of SIRT1, a NAD+-dependent deacetylase.[1][2][3][4] In the context of neurodegenerative diseases, particularly Huntington's disease (HD), the inhibition of SIRT1 has been shown to be beneficial.[5][6][7] The leading hypothesis is that by inhibiting SIRT1, this compound increases the acetylation of mutant huntingtin (mHTT) protein.[7][8] This acetylation marks the toxic protein for clearance through the cell's autophagic pathway, thereby reducing its aggregation and cellular toxicity.[7]
SIRT1 has a range of substrates in addition to histones, including transcription factors that are crucial for neuronal health.[6][9] The neuroprotective effects of this compound are therefore likely multifaceted, extending beyond the direct enhancement of mHTT clearance. Studies have shown that this compound can reverse various mHTT-associated phenotypes in both in vitro and in vivo models of HD.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and administration of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Human Sirtuins
| Sirtuin Isoform | IC50 | Fold Selectivity vs. SIRT1 |
| SIRT1 | 38 nM[1][2] | 1 |
| SIRT2 | 19.6 µM[1][2] | ~515 |
| SIRT3 | 48.7 µM[1][2] | ~1281 |
| SIRT4 | >100 µM[2] | >2631 |
| SIRT5 | >100 µM[2] | >2631 |
| SIRT6 | >100 µM[2] | >2631 |
| SIRT7 | >100 µM[2] | >2631 |
Note: IC50 values can vary depending on assay conditions. The data presented demonstrates high selectivity for SIRT1.
Table 2: Preclinical In Vivo Studies of this compound
| Animal Model | Dosing | Key Findings | Reference |
| Drosophila model of HD | 10 µM in feed | Concentration-dependent rescue of photoreceptor neurodegeneration. | [5] |
| R6/2 mouse model of HD | 5 mg/kg/day | Statistically significant positive effects on lifespan and psychomotor endpoints. | [8] |
| Rat model | ~10 µg administration | Increased hypothalamic acetyl-p53 levels. | [1] |
Table 3: Human Clinical Trial Dosages of Selisistat
| Study Phase | Population | Dosage | Duration | Key Findings | Reference |
| First-in-human | Healthy Volunteers | Single doses: 5, 25, 75, 150, 300, 600 mg. Multiple doses: 100, 200, 300 mg once daily. | 7 days | Safe and well-tolerated. | [8] |
| Exploratory Phase II | Early-stage HD Patients | 10 mg or 100 mg once daily. | 14 days | Safe and well-tolerated; plasma concentrations achieved were comparable to the IC50 for SIRT1 inhibition. | [7] |
| Phase II | Stage I-III HD Patients | 50 mg or 200 mg once daily. | 12 weeks | Generally safe and well-tolerated, with some reversible increases in liver function tests. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
3.1. In Vitro SIRT1 Deacetylase Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of this compound against SIRT1 using a fluorogenic assay.
-
Materials:
-
Recombinant human SIRT1 enzyme.
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) coupled to a fluorophore).
-
NAD+.
-
This compound (test compound) dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., containing a protease to cleave the deacetylated peptide and release the fluorophore).
-
Microplate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the assay buffer, the fluorogenic substrate, and NAD+.
-
Add the this compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the recombinant SIRT1 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate for an additional period (e.g., 15 minutes) to allow for fluorophore release.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.[1][2]
-
3.2. Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of cells expressing mutant huntingtin.
-
Materials:
-
Cell line (e.g., PC-12 cells inducibly expressing a mutant Htt fragment, or primary rat striatal neurons infected with lentiviruses expressing mHtt).[5]
-
This compound.
-
Cell culture medium and supplements.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels).
-
Luminometer.
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Induce the expression of mutant huntingtin if using an inducible cell line.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for a few minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for a period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.[1]
-
3.3. In Vivo Neuroprotection Study in Drosophila Model of HD
This protocol outlines the assessment of this compound's neuroprotective effects in a fruit fly model of Huntington's disease.
-
Model: Drosophila melanogaster expressing mutant huntingtin (mHtt) fragments, which leads to progressive neurodegeneration.[5][11]
-
Procedure:
-
Prepare Drosophila food medium containing various concentrations of this compound (e.g., 10 µM) or a vehicle control.
-
Raise the HD model flies on the drug-containing or control food from the larval stage.
-
Collect adult flies and maintain them on the respective diets.
-
At specific time points (e.g., day 7 post-eclosion), sacrifice the flies.
-
Dissect the fly heads and prepare them for histological analysis.
-
Assess neurodegeneration by measuring photoreceptor neuron survival through techniques like the pseudopupil assay or by counting rhabdomeres in histological sections.
-
Compare the extent of neurodegeneration between the this compound-treated and control groups to determine the neuroprotective effect.[5]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using the DOT language to visualize key concepts.
Caption: Proposed neuroprotective mechanism of this compound in Huntington's disease.
Caption: Workflow for an in vitro SIRT1 deacetylase inhibition assay.
Caption: General workflow for an in vivo neuroprotection study.
Conclusion
This compound is a highly selective and potent inhibitor of SIRT1 that has demonstrated significant neuroprotective effects in various preclinical models of Huntington's disease. Its mechanism of action, centered on promoting the clearance of toxic mutant huntingtin protein, presents a promising therapeutic strategy. While early-phase clinical trials have established its safety and tolerability, further investigation is required to confirm its efficacy in patients. The data and protocols summarized in this guide offer a valuable resource for researchers and professionals in the field of neurodegenerative disease drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (S)-Selisistat in Modulating Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Selisistat, also known as EX-527, is a potent and highly selective inhibitor of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase. SIRT1 plays a critical role in a variety of cellular processes, including the regulation of inflammation. This technical guide provides an in-depth analysis of the role of this compound in modulating inflammatory responses, with a focus on its mechanism of action on key signaling pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.
Introduction: SIRT1 and Inflammation
Sirtuin 1 (SIRT1) is a class III histone deacetylase that has emerged as a key regulator of inflammatory processes.[1][2] Its primary anti-inflammatory function is mediated through the deacetylation of various transcription factors and co-regulators that are pivotal in the inflammatory cascade.[3][4] A central target of SIRT1 is the p65 subunit of the Nuclear Factor-kappa B (NF-κB) complex.[3] By deacetylating p65, SIRT1 inhibits the transcriptional activity of NF-κB, thereby reducing the expression of numerous pro-inflammatory cytokines and mediators.[5] Given this central role, modulation of SIRT1 activity presents a therapeutic strategy for a range of inflammatory and autoimmune diseases.[1]
This compound is a specific inhibitor of SIRT1.[6] Its high selectivity makes it a valuable tool for elucidating the precise role of SIRT1 in cellular and disease processes. While its primary clinical development has been focused on Huntington's disease, where its mechanism is thought to involve the clearance of mutant huntingtin protein, its impact on inflammatory pathways is of significant interest to the broader research community.[7] This guide explores the direct consequences of SIRT1 inhibition by this compound on inflammatory signaling.
Mechanism of Action: this compound's Impact on Inflammatory Signaling
The principal mechanism by which this compound modulates inflammatory responses is through the inhibition of SIRT1's deacetylase activity. This leads to the hyperacetylation of SIRT1's downstream targets, most notably the p65 subunit of NF-κB.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.
SIRT1 acts as a negative regulator of this pathway by deacetylating the p65 subunit of NF-κB at lysine (B10760008) 310.[8] This deacetylation reduces the transcriptional efficacy of NF-κB. By inhibiting SIRT1, this compound prevents this deacetylation, leading to a sustained acetylated and transcriptionally active state of p65, which can potentiate the inflammatory response.
The NLRP3 Inflammasome Pathway
The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. SIRT1 has been shown to negatively regulate the NLRP3 inflammasome.[9][10] Inhibition of SIRT1 by this compound has been observed to reverse the protective effects of SIRT1 activators against NLRP3 inflammasome activation.[9] This suggests that this compound may enhance NLRP3-mediated inflammation.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data available on the inhibitory activity of this compound and its effects on inflammatory markers.
Table 1: Inhibitory Activity of this compound against Sirtuins
| Sirtuin Isoform | IC50 | Fold Selectivity vs. SIRT1 | Reference(s) |
| SIRT1 | 38 nM - 98 nM | 1 | [6][11] |
| SIRT2 | 19.6 µM | ~515 | [6][11] |
| SIRT3 | 48.7 µM | ~1281 | [6][11] |
| SIRT4-7 | >100 µM | >2631 | [11] |
Table 2: In Vitro Effects of this compound on Inflammatory Markers
| Cell Line | Stimulus | This compound Concentration | Effect on Inflammatory Marker | Reference(s) |
| RAW264.7 Macrophages | High Glucose (30 mM) | 10 µM | ↑ IL-1β mRNA & release; ↑ TNF-α mRNA | [12] |
| Rat Primary Fibroblast-Like Synoviocytes | None | Not specified | ↑ IL-1β & IL-6 mRNA & secretion | |
| MC3T3-E1 Osteoblastic Cells | LPS | Not specified | ↓ IL-6 secretion | [10] |
Table 3: In Vivo Effects of this compound on Inflammatory Markers
| Study Population | Treatment | Duration | Effect on Inflammatory Markers | Reference(s) |
| Early Stage Huntington's Disease Patients | 10 mg or 100 mg daily | 14 days | No effect on innate immune markers | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro Sirtuin Deacetylase Inhibition Assay
This protocol describes a common method to determine the IC50 value of an inhibitor against a sirtuin isoform using a fluorogenic assay.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on SIRT1 deacetylase activity.
-
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53)
-
NAD+
-
This compound
-
Assay Buffer
-
Developer solution
-
96-well or 384-well microplate
-
Microplate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a microplate, add the assay buffer, the fluorogenic substrate, and NAD+.
-
Add the this compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the recombinant SIRT1 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate at room temperature for a short period.
-
Measure the fluorescence intensity using a microplate reader.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Measurement of Cytokine Secretion by ELISA
This protocol outlines the steps for a sandwich ELISA to quantify the concentration of a specific cytokine (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Objective: To quantify the concentration of secreted cytokines from cells treated with this compound.
-
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Cell culture supernatants from control and this compound-treated cells
-
Recombinant cytokine standard
-
Biotinylated detection antibody specific for the cytokine
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution
-
Wash buffer
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve.
-
Add standards and cell culture supernatant samples to the appropriate wells of the ELISA plate.
-
Incubate for a specified time (e.g., 2 hours) at room temperature.
-
Wash the plate multiple times with wash buffer.
-
Add the diluted biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the plate.
-
Add diluted Streptavidin-HRP to each well and incubate (e.g., 30 minutes at room temperature in the dark).
-
Wash the plate.
-
Add TMB substrate solution to each well and incubate until a color change is observed.
-
Add stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the experimental samples.
-
NF-κB Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB in response to treatment with this compound.[1]
-
Objective: To determine the effect of this compound on NF-κB-mediated gene transcription.
-
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently transfected with an NF-κB luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization).
-
Cell culture medium and supplements.
-
This compound.
-
An NF-κB activator (e.g., TNF-α).
-
Passive lysis buffer.
-
Luciferase assay reagents for both firefly and Renilla luciferase.
-
Luminometer.
-
-
Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a further period (e.g., 3-6 hours).
-
Wash the cells with PBS and lyse them with passive lysis buffer.
-
Transfer the cell lysates to a white-walled 96-well plate suitable for luminescence measurements.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate (with a quencher for the firefly luciferase reaction) and measure the luminescence.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Compare the normalized luciferase activity in the this compound-treated wells to the control wells.
-
Discussion and Future Directions
The available data indicates that this compound, through its potent and selective inhibition of SIRT1, can modulate inflammatory responses. The in vitro evidence largely points towards a pro-inflammatory effect, as evidenced by the increased expression and release of pro-inflammatory cytokines in several models. This is consistent with the known anti-inflammatory role of SIRT1 via NF-κB inhibition.
However, the findings are not entirely uniform, with one study reporting a decrease in LPS-induced IL-6 secretion in osteoblastic cells.[10] Furthermore, a clinical study in Huntington's disease patients did not detect any changes in innate immune markers after a short course of treatment.[2][3] This discrepancy highlights the context-dependent nature of SIRT1's role in inflammation. The specific cell type, the nature of the inflammatory stimulus, and the broader in vivo environment likely all contribute to the ultimate effect of SIRT1 inhibition.
For researchers and drug development professionals, this compound serves as a critical tool to probe the function of SIRT1 in inflammatory diseases. Future research should aim to:
-
Elucidate context-dependent effects: Further studies are needed to understand why SIRT1 inhibition has pro-inflammatory effects in some contexts and apparently neutral or even anti-inflammatory effects in others.
-
Investigate a broader range of inflammatory mediators: The impact of this compound on a wider array of cytokines, chemokines, and other inflammatory molecules should be systematically evaluated.
-
Explore in vivo models of inflammation: While some in vivo data exists, more comprehensive studies in various animal models of inflammatory diseases are required to understand the systemic effects of this compound.
-
Clarify the role in the NLRP3 inflammasome: The precise mechanism by which SIRT1, and therefore its inhibition, regulates the NLRP3 inflammasome warrants further investigation.
References
- 1. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]
- 2. Involvement of the SIRT1-NLRP3 pathway in the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1-Rab7 axis attenuates NLRP3 and STING activation through late endosomal-dependent mitophagy during sepsis-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Quercetin attenuates NLRP3 inflammasome activation and apoptosis to protect INH-induced liver injury via regulating SIRT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Negative regulation of NLRP3 inflammasome by SIRT1 in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Resveratrol in Sirt1/CST Pathway to Inhibit TNF-α Induced Inflammatory Response in Rat Primary Fibroblast-Like Synoviocytes [jstage.jst.go.jp]
Unveiling the Anti-Tumor Potential of (S)-Selisistat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Selisistat, also known as EX-527, is a potent and selective small molecule inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) that is NAD+-dependent.[1][2] SIRT1 plays a complex and often contradictory role in cancer, acting as both a tumor promoter and a suppressor depending on the cellular context.[3][4] Its involvement in various cellular processes, including DNA repair, apoptosis, and cell cycle regulation, has made it a compelling target for cancer therapy.[1][5] This technical guide provides an in-depth exploration of the anti-tumor properties of this compound, focusing on its mechanism of action, quantitative effects on cancer cells, and the experimental methodologies used to elucidate its function.
Mechanism of Action: SIRT1 Inhibition
This compound exerts its anti-tumor effects primarily through the specific inhibition of SIRT1 deacetylase activity.[6][7] SIRT1 deacetylates a wide range of histone and non-histone proteins, thereby modulating their activity and influencing critical cellular pathways.[1] Key substrates of SIRT1 with implications in cancer include the tumor suppressor p53 and the transcription factor NF-κB.[4][5]
By inhibiting SIRT1, this compound leads to the hyperacetylation of these downstream targets. The acetylation of p53 at lysine (B10760008) 382 is a crucial event that enhances its stability and transcriptional activity, leading to the induction of apoptosis and cell cycle arrest.[5][8] Similarly, the modulation of NF-κB activity through SIRT1 inhibition can impact inflammatory signaling and cell survival.[4][9]
Quantitative Data on Anti-Tumor Activity
The efficacy of this compound has been quantified in numerous in vitro and in vivo studies across various cancer types.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a range of cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H460 | Lung Cancer | Not specified, but activity demonstrated | [6] |
| MCF-7 | Breast Cancer | 49.05 ± 8.98 | [10] |
| T47D | Breast Cancer | 85.26 ± 9.2 | [10] |
| MDA-MB-231 | Breast Cancer | ~60 | [2] |
| BT-549 | Breast Cancer | ~70 | [2] |
| MDA-MB-468 | Breast Cancer | ~55 | [2] |
| HepG2 | Hepatocellular Carcinoma | Activity demonstrated | [8] |
| Huh7 | Hepatocellular Carcinoma | Activity demonstrated | [8] |
| Glioma cells | Glioma | Activity demonstrated | [8] |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical studies using xenograft models have demonstrated the ability of this compound to inhibit tumor growth. In a zebrafish xenograft model with BT-549 triple-negative breast cancer cells, the combination of this compound and paclitaxel (B517696) resulted in stronger tumor growth inhibition compared to individual treatments.[8]
Key Signaling Pathways Affected by this compound
The anti-tumor effects of this compound are mediated through its influence on critical signaling pathways that regulate cell fate.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the anti-tumor properties of this compound.
Cell Viability and Proliferation Assays
1. MTT Assay
-
Objective: To assess cell viability by measuring mitochondrial metabolic activity.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 48-96 hours).[2][10]
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 540 nm using a microplate reader.[11]
-
2. BrdU Incorporation Assay
-
Objective: To measure cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
Add BrdU labeling solution to the cells and incubate for a defined period.
-
Fix the cells and denature the DNA.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the substrate and measure the colorimetric or chemiluminescent signal.[10]
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining
-
Objective: To detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V) and loss of membrane integrity (PI).
-
Procedure:
-
Treat cells with this compound.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
2. Caspase-3 Activity Assay
-
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
-
Procedure:
-
Treat cells with this compound.
-
Lyse the cells to release cellular contents.
-
Add a caspase-3 specific substrate conjugated to a fluorophore or chromophore.
-
Incubate to allow for cleavage of the substrate by active caspase-3.
-
Measure the resulting fluorescence or absorbance.[10]
-
Cell Cycle Analysis
-
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Procedure:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry.[12]
-
Western Blot Analysis
-
Objective: To detect and quantify the expression and post-translational modifications (e.g., acetylation) of specific proteins.
-
Procedure:
-
Treat cells with this compound.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against target proteins (e.g., acetyl-p53, total p53, SIRT1).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[3]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Implant human cancer cells (e.g., MDA-MB-231) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[13]
-
Allow tumors to reach a palpable size.
-
Randomize animals into treatment and control groups.
-
Administer this compound (and/or other agents) via a suitable route (e.g., intraperitoneal, oral gavage).[7]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise and weigh the tumors for further analysis.
-
Conclusion
This compound is a promising anti-tumor agent that functions through the selective inhibition of SIRT1. Its ability to induce p53-mediated apoptosis and cell cycle arrest, coupled with its modulatory effects on other key cancer-related pathways, underscores its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-cancer properties of this compound, both as a monotherapy and in combination with other anti-neoplastic drugs. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in various cancer types.
References
- 1. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | p53/sirtuin 1/NF-κB Signaling Axis in Chronic Inflammation and Maladaptive Kidney Repair After Cisplatin Nephrotoxicity [frontiersin.org]
- 10. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
The Pharmacological Profile of (S)-Selisistat: A Technical Guide
(S)-Selisistat , also known as EX-527, is a potent and highly selective inhibitor of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase.[1][2][3] SIRT1 plays a crucial role in a variety of cellular processes, including stress response, metabolism, and aging, by deacetylating numerous protein substrates, such as histones and transcription factors.[1][4] Due to its role in cellular pathways implicated in neurodegenerative diseases and cancer, this compound has been investigated as a potential therapeutic agent, particularly for Huntington's disease.[3][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative inhibitory activity, experimental protocols, and pharmacokinetic properties.
Mechanism of Action
This compound exerts its inhibitory effect on SIRT1 through a distinct mechanism. It acts as a non-competitive inhibitor with respect to the acetylated substrate and a competitive inhibitor with respect to the NAD+ cofactor.[7] The molecule binds to a site on the SIRT1 enzyme that is separate from the acetylated substrate-binding pocket but overlaps with the NAD+ binding site.[7] This binding event precludes the productive binding of NAD+, which is essential for the deacetylase activity of SIRT1, thereby inhibiting its function.[7] The (S)-enantiomer is the active isomer, while the (R)-enantiomer is inactive.[1]
One of the key downstream effects of SIRT1 inhibition by this compound is the modulation of the p53 signaling pathway. SIRT1 normally deacetylates p53, leading to its inactivation and subsequent degradation. By inhibiting SIRT1, this compound promotes the hyperacetylation of p53, enhancing its stability and transcriptional activity.[8] This can lead to the induction of apoptosis or cell cycle arrest in certain cellular contexts.[8]
Quantitative Pharmacological Data
The inhibitory activity and pharmacokinetic parameters of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Sirtuin Isoforms
| Sirtuin Isoform | IC50 | Fold Selectivity vs. SIRT1 | Reference |
| SIRT1 | 38 nM - 123 nM | 1 | [2][9][10] |
| SIRT2 | 19.6 µM | >200 | [2][10] |
| SIRT3 | 48.7 µM | >200 | [2][10] |
Table 2: Pharmacokinetic Parameters of Selisistat
| Species | Dose | Cmax | Tmax | t1/2 | AUC | Bioavailability | Reference |
| R6/2 Mice | 5 mg/kg/day (p.o.) | 0.4 µM (Css,avg) | - | - | - | Complete | [11] |
| R6/2 Mice | 10 mg/kg/day (p.o.) | 1.5 µM (Css,avg) | - | - | - | Complete | [11] |
| R6/2 Mice | 20 mg/kg/day (p.o.) | 3.2 µM (Css,avg) | - | - | - | Complete | [11] |
| Healthy Volunteers | 5-300 mg (single dose) | Dose-proportional increase | Rapid absorption | - | Dose-proportional increase | - | [12][13] |
| Healthy Volunteers | 100-300 mg (once daily for 7 days) | Steady-state achieved within 4 days | - | - | - | - | [12][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
In Vitro SIRT1 Deacetylase Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., derived from p53)
-
NAD+
-
This compound
-
Assay buffer
-
Developer solution
-
96-well plate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the SIRT1 enzyme, the fluorogenic acetylated peptide substrate, and the different concentrations of this compound.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[1][7]
-
Stop the reaction and initiate fluorescence development by adding the developer solution.[1][7]
-
Incubate at room temperature for a short period.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[7]
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Acetylation Assay (Western Blot)
This protocol assesses the effect of this compound on the acetylation status of a known SIRT1 substrate, such as p53, in a cellular context.
Materials:
-
Cell line of interest (e.g., NCI-H460, MCF-7)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-acetylated-p53, anti-total-p53, loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for a specified time. In some cases, a DNA damaging agent may be co-administered to induce p53 expression.[1]
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total p53 and a loading control to ensure equal protein loading.[7]
Cell Viability Assay
This protocol is used to determine the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
The following diagrams illustrate key concepts related to the pharmacology of this compound.
Caption: Mechanism of this compound inhibition of SIRT1.
Caption: Modulation of the p53 pathway by this compound.
Caption: Workflow for an in vitro SIRT1 inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
- 10. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of (S)-Selisistat: A Technical Guide
(S)-Selisistat , also known by its code name (S)-EX-527 , is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging.[1] This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and biological activity of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
This compound is a small molecule belonging to the carbazole (B46965) class of compounds.[2] Its chemical formula is C13H13ClN2O, with a molar mass of 248.71 g·mol−1.[3]
| Identifier | Value |
| IUPAC Name | (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide |
| CAS Number | 848193-68-0[4] |
| SMILES String | O=C([C@@H]1C(NC2=C3C=C(Cl)C=C2)=C3CCC1)N[4] |
Mechanism of Action: Potent and Selective SIRT1 Inhibition
This compound exerts its biological effects through the potent and selective inhibition of the NAD+-dependent deacetylase SIRT1.[5] It acts as a non-competitive inhibitor with respect to the acetylated substrate and a competitive inhibitor with respect to the NAD+ cofactor.[6] The molecule binds to a site on the SIRT1 enzyme that is distinct from the acetylated substrate-binding pocket but overlaps with the NAD+ binding site, thereby preventing the productive binding of NAD+ and inhibiting the enzyme's deacetylase activity.[6]
In Vitro Inhibitory Activity
The inhibitory potency and selectivity of this compound against various sirtuins have been quantified in vitro.
| Target | IC50 | Selectivity vs. SIRT1 |
| SIRT1 | 38 nM[7], 98 nM[4] | - |
| SIRT2 | 19.6 µM[4] | >500-fold |
| SIRT3 | 48.7 µM[4] | >1200-fold |
This compound shows minimal to no activity against class I and II HDACs at concentrations up to 100 µM.[5]
Signaling Pathways Modulated by this compound
By inhibiting SIRT1, this compound leads to the hyperacetylation of various downstream targets, thereby influencing multiple signaling pathways. A key pathway affected is the p53-mediated apoptosis pathway.[6] Inhibition of SIRT1 by this compound leads to increased acetylation of p53, enhancing its transcriptional activity and promoting apoptosis or cell cycle arrest.[6][8]
Caption: this compound inhibits SIRT1, preventing the deacetylation of p53.
Experimental Protocols
In Vitro SIRT1 Inhibition Assay (Fluorogenic)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against SIRT1.[6]
Objective: To measure the IC50 of this compound on SIRT1 deacetylase activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)
-
NAD+
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease to release the fluorophore)
-
96-well plate
-
Microplate reader (fluorescence)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the SIRT1 enzyme, the fluorogenic acetylated peptide substrate, and the different concentrations of this compound.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate at room temperature for a short period.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[7]
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
Caption: Workflow for determining the in vitro IC50 of a SIRT1 inhibitor.
Cellular Assay for p53 Acetylation (Western Blot)
This protocol assesses the effect of this compound on the acetylation status of p53 in a cellular context.[6]
Objective: To determine if this compound treatment increases the acetylation of p53 in cells.
Materials:
-
Cell line of interest (e.g., NCI-H460, MCF-7)[9]
-
This compound
-
DNA damaging agent (e.g., etoposide, hydrogen peroxide) to induce p53
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against acetylated p53
-
Primary antibody for total p53 (loading control)
-
Primary antibody for a housekeeping protein (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with a DNA damaging agent to induce p53 expression, with or without various concentrations of this compound, for a specified time.[6]
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total p53 and a loading control to ensure equal protein loading.[6]
References
- 1. selisistat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Selisistat - AdisInsight [adisinsight.springer.com]
- 3. Selisistat - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
Methodological & Application
(S)-Selisistat: In Vitro Application Notes and Experimental Protocols for SIRT1 Inhibition
(S)-Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase.[1][2][3] This document provides detailed application notes and experimental protocols for the in vitro use of this compound, intended for researchers, scientists, and drug development professionals. The protocols outlined below are foundational for investigating the biological roles of SIRT1 and the therapeutic potential of its inhibitors.
Mechanism of Action
This compound exerts its inhibitory effect on SIRT1 through a mechanism that is non-competitive with the acetylated substrate and competitive with the NAD⁺ cofactor.[4] It binds to a site on the SIRT1 enzyme that is distinct from the acetylated-substrate binding pocket but overlaps with the NAD⁺ binding site. This action prevents the productive binding of NAD⁺, which is essential for SIRT1's deacetylase activity, thereby inhibiting its function.[4]
Data Presentation: Inhibitory Activity and Selectivity
This compound demonstrates high potency for SIRT1 and significant selectivity over other sirtuin isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays.
| Sirtuin Isoform | IC50 Value | Fold Selectivity vs. SIRT1 |
| SIRT1 | 38 - 98 nM | 1 |
| SIRT2 | ~20 µM | >200 |
| SIRT3 | ~50 µM | ~500 |
Data compiled from multiple sources.[4]
Signaling Pathways Modulated by this compound
Inhibition of SIRT1 by this compound leads to the hyperacetylation of SIRT1's downstream targets, influencing various signaling pathways. A key pathway affected is the p53-mediated apoptosis pathway.[4] SIRT1 normally deacetylates and inactivates the tumor suppressor protein p53. Inhibition of SIRT1 by this compound results in increased acetylation of p53, leading to its activation and subsequent cell cycle arrest or apoptosis.[4]
Caption: this compound inhibits SIRT1, leading to increased p53 acetylation and cellular responses.
Experimental Protocols
In Vitro SIRT1 Deacetylase Inhibition Assay (Fluorogenic)
This protocol describes a common method to determine the IC50 value of this compound against SIRT1 deacetylase activity.[4]
Materials:
-
Recombinant Human SIRT1 Enzyme
-
Fluorogenic SIRT1 Substrate (e.g., acetylated p53-based peptide)
-
NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound
-
Developer Solution (containing a protease to cleave the deacetylated substrate)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in SIRT1 Assay Buffer.
-
In a 96-well plate, add the SIRT1 enzyme, the fluorogenic acetylated peptide substrate, and the different concentrations of this compound.
-
Initiate the reaction by adding NAD⁺.
-
Stop the reaction and initiate fluorescence development by adding the developer solution.[4]
-
Incubate at room temperature for a short period.[4]
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[4]
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
Caption: Workflow for determining the in vitro IC50 of a SIRT1 inhibitor.[4]
Analysis of p53 Acetylation by Western Blot
This protocol assesses the effect of this compound on the acetylation status of p53 in a cellular context.[4]
Materials:
-
Cell line of interest (e.g., HEK293, MCF-7)
-
This compound
-
DNA damaging agent (e.g., Etoposide) to induce p53
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated p53, anti-total p53, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a DNA damaging agent to induce p53 expression, with or without various concentrations of this compound, for a specified time.[4]
-
Harvest and lyse the cells.[4]
-
Determine the protein concentration of the lysates.[4]
-
Separate equal amounts of protein from each sample by SDS-PAGE.[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[4]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[4]
-
Strip the membrane and re-probe for total p53 and a loading control to ensure equal protein loading.[4]
Cell Viability Assay (MTT)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6][7][8]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Shake the plate for 15 minutes to ensure complete dissolution.[7]
-
Read the absorbance at a wavelength between 540 and 590 nm using a multi-well spectrophotometer.[7][8]
-
Calculate cell viability as a percentage of the untreated control.
Applications in Huntington's Disease Models
This compound has shown therapeutic potential in cellular and animal models of Huntington's disease (HD).[2][9] In vitro studies often involve neuronal cell lines expressing mutant huntingtin (mHTT). The protocols described above can be adapted to investigate the effects of this compound on mHTT-expressing cells, with specific endpoints including:
-
Rescue of cellular toxicity: Assessed by cell viability assays (e.g., MTT).
-
Modulation of protein acetylation: Western blot analysis of acetylated histones or other relevant proteins.
-
Clearance of mHTT aggregates: Assessed by immunofluorescence or filter retardation assays.
In such studies, this compound has been shown to inhibit the deacetylation activity of both human SIRT1 and its Drosophila homolog, Sir2, in transfected cells at concentrations in the 1-10 µM range.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. broadpharm.com [broadpharm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving (S)-Selisistat for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Selisistat, a potent and selective inhibitor of Sirtuin 1 (SIRT1), is a valuable tool for investigating the roles of SIRT1 in various cellular processes, including gene expression, metabolism, and cell survival. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed application notes and protocols for the dissolution of this compound, preparation of stock solutions, and its application in cell-based assays.
Introduction to this compound
This compound, also known as EX-527, is a small molecule that specifically inhibits the NAD+-dependent deacetylase activity of SIRT1. SIRT1 is a class III histone deacetylase (HDAC) that plays a crucial role in regulating cellular stress responses, DNA repair, inflammation, and apoptosis through the deacetylation of both histone and non-histone protein targets. By inhibiting SIRT1, this compound allows for the study of the downstream consequences of increased acetylation of SIRT1 substrates, such as p53, FOXO3a, and NF-κB.
Solubility and Stock Solution Preparation
The solubility of this compound is a key factor in its effective use in cell culture. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.
Table 1: Solubility and Recommended Concentrations of this compound
| Parameter | Value | Reference |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1][2][3][4] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 402.07 mM) | [5] |
| Recommended Stock Concentration | 10 mM - 100 mM in DMSO | [1][6] |
| Alternative Solvent | Ethanol | [2][7] |
| Solubility in Ethanol | Approx. 5 - 10 mg/mL | [2][7] |
| Recommended Working Concentration | 1 µM - 50 µM in cell culture medium | [3][7] |
| Storage of Stock Solution | -20°C (short-term, up to 1 year) or -80°C (long-term, up to 2 years) | [6][7] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 248.71 g/mol .
-
For 1 mg of this compound: Volume of DMSO = (1 mg / 248.71 g/mol ) / 10 mmol/L = 0.402 mL or 402 µL.
-
-
Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution serially in pre-warmed complete cell culture medium to achieve the desired final working concentration.
-
Important: To avoid precipitation and ensure proper mixing, add the this compound stock solution to the culture medium and mix immediately. Do not add the medium to the concentrated stock.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Example Dilution for a 10 µM Working Solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Alternatively, for treating cells in a larger volume, add the appropriate amount of stock solution directly. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of culture medium.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for this compound Treatment in Cell Culture
Caption: Workflow for preparing and using this compound in cell culture experiments.
Signaling Pathway of SIRT1 Inhibition by this compound
Caption: Inhibition of SIRT1 by this compound increases p53 acetylation and activity.
Conclusion
Proper handling and dissolution of this compound are paramount for successful cell culture experiments. The use of DMSO to prepare concentrated stock solutions, followed by careful dilution in culture medium, ensures the compound's stability and bioavailability. By following these protocols, researchers can confidently investigate the intricate roles of SIRT1 signaling in health and disease.
References
- 1. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of SIRT1 in cellular functions: role of polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimal Concentration of (S)-Selisistat for Treating Primary Neurons: Application Notes and Protocols
(S)-Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2] It has demonstrated neuroprotective effects in various cellular and animal models of neurodegenerative diseases, particularly Huntington's disease (HD).[3][4] This document provides detailed application notes and protocols for determining and applying the optimal concentration of this compound for treating primary neurons.
Data Presentation: Efficacious Concentrations of Selisistat
The following table summarizes the effective concentrations of Selisistat observed in different experimental models. This data serves as a guide for selecting a starting concentration range for treating primary neurons.
| Model System | Cell/Organism Type | Pathological Model | Effective Concentration Range | Observed Effect | Reference |
| Primary Neuronal Culture | Rat Striatal Neurons | Lentiviral expression of mutant Huntingtin (mHtt) | 1 µM - 10 µM | Abolished mHtt-induced neuronal loss in a concentration-dependent manner. | [3] |
| Neuronal Cell Line | Rat Pheochromocytoma (PC-12) cells | Inducible expression of mHtt exon 1 | 1 µM - 10 µM | Significantly reduced mHtt-induced toxicity (LDH release). | [3] |
| In Vivo Model | Drosophila melanogaster | Expression of mHtt exon 1 | 0.1 µM - 10 µM | Concentration-dependent rescue of photoreceptor neuron degeneration. | [3] |
| In Vitro Assay | Recombinant Human SIRT1 | N/A | IC50: 98 nM | Inhibition of SIRT1 deacetylase activity. | [5] |
| Clinical Trial | Huntington's Disease Patients | N/A | 10 mg daily dose | Achieved an average steady-state plasma concentration of 125 nM, comparable to the IC50. | [5][6] |
Note: this compound is the active enantiomer of the racemic mixture EX-527.[2] The concentrations listed above refer to the racemic mixture unless otherwise specified.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration in Primary Neurons
This protocol outlines the steps to determine the optimal neuroprotective and non-toxic concentration of this compound in a primary neuronal culture model of neurodegeneration.
1. Materials:
-
Primary neurons (e.g., cortical, hippocampal, or striatal neurons)
-
Appropriate neuronal culture medium and supplements
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Agent to induce neurotoxicity (e.g., mutant Huntingtin-expressing lentivirus, glutamate, Aβ oligomers)
-
Multi-well culture plates (e.g., 96-well or 24-well)
-
Reagents for viability/toxicity assays (e.g., MTT, LDH assay kit, live/dead staining kit)[7][8][9]
-
Plate reader or fluorescence microscope
2. Method:
-
Cell Plating: Plate primary neurons at an appropriate density in multi-well plates and allow them to mature for the desired number of days in vitro (DIV).
-
Induction of Neurotoxicity: Introduce the neurotoxic agent to the neuronal cultures. The timing and concentration should be optimized based on the specific model.
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose, typically ≤0.1%).[3]
-
Include a positive control (neurotoxic agent alone) and a negative control (untreated, healthy neurons).
-
Add the different concentrations of this compound to the wells simultaneously with or shortly after the introduction of the neurotoxic agent.
-
-
Incubation: Incubate the treated cultures for a predetermined period (e.g., 24-72 hours), depending on the expected timeline of neurodegeneration.
-
Assessment of Neuronal Viability and Neuroprotection:
-
Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture medium as an indicator of cell death.[3][8]
-
MTT Assay: Assess mitochondrial function in viable cells by measuring the conversion of MTT to formazan.[7][8]
-
Immunocytochemistry: Fix the cells and stain for neuronal markers (e.g., NeuN, MAP2) and a nuclear marker (e.g., DAPI) to quantify neuronal survival.[3]
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells) and Ethidium Homodimer-1 (stains dead cells) for direct visualization and quantification.[10]
-
-
Data Analysis:
-
Normalize the viability data to the negative control (100% viability) and the positive control (0% protection).
-
Plot the neuronal viability against the log of the this compound concentration to determine the dose-response curve and identify the optimal neuroprotective concentration.
-
Protocol 2: Assessment of this compound's Effect on SIRT1 Pathway
This protocol is designed to confirm the mechanism of action of this compound by measuring the acetylation status of a known SIRT1 substrate.
1. Materials:
-
Primary neurons treated with the optimal concentration of this compound as determined in Protocol 1.
-
Lysis buffer for protein extraction.
-
Antibodies:
-
Reagents and equipment for Western blotting.
2. Method:
-
Protein Extraction: Lyse the treated primary neurons and quantify the total protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the primary antibody against the acetylated substrate.
-
Strip and re-probe the membrane with the antibody for the total substrate and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the acetylated protein, total protein, and loading control.
-
Normalize the acetylated protein level to the total protein level.
-
Compare the levels of the acetylated substrate in this compound-treated groups to the vehicle-treated control. An increase in acetylation confirms SIRT1 inhibition.
-
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathway of this compound action in neurons.
References
- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for (S)-Selisistat Administration in Neurodegenerative Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Selisistat, also known as EX-527, is a potent, selective, and cell-permeable inhibitor of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase.[1][2][3] SIRT1 is a key regulator of numerous cellular processes, including stress response, mitochondrial function, and inflammation, making it a significant target in the study of age-related and neurodegenerative diseases.[4] Dysregulation of protein acetylation is a pathological hallmark in several neurodegenerative conditions, including Huntington's disease (HD).[5] this compound has been investigated as a potential therapeutic agent, primarily in preclinical models of HD, with the aim of correcting this imbalance and mitigating disease progression.[5][6]
The proposed mechanism of action in Huntington's disease involves the inhibition of SIRT1, which is believed to enhance the acetylation of the mutant huntingtin (mHTT) protein.[2] This acetylation may promote the clearance of toxic mHTT aggregates through autophagy, thereby reducing neuronal toxicity and delaying disease progression.[2] Preclinical studies in the R6/2 mouse model of HD have demonstrated that chronic administration of this compound can lead to improved motor function, reduced brain atrophy, and a significant extension of lifespan.[5]
These notes provide a comprehensive overview of the quantitative data, experimental protocols, and relevant biological pathways associated with the administration of this compound in mouse models of neurodegeneration.
Data Presentation: this compound in Huntington's Disease Mouse Models
The following tables summarize the quantitative data from key preclinical studies of this compound in the R6/2 transgenic mouse model of Huntington's disease.
Table 1: Pharmacokinetics and Safety in Mice
| Parameter | Value | Mouse Strain | Reference |
|---|---|---|---|
| Oral Bioavailability | Complete | Not Specified | [5] |
| Brain:Plasma Ratio | 2:1 | Not Specified | [5] |
| Acute Toxicity | No overt toxicity up to 100 mg/kg | Not Specified |[5] |
Table 2: Efficacy Studies in R6/2 Mouse Model of Huntington's Disease
| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference(s) |
|---|---|---|---|---|---|
| R6/2 | 5 mg/kg, daily | Oral | From 4.5 weeks of age | Statistically significant reduction of ventricular volume. | [5] |
| R6/2 | 20 mg/kg, daily | Oral | From 4.5 weeks of age until death | Significant increase in survival (median lifespan increase of 3 weeks). Amelioration of psychomotor behavior. |[1][2][5] |
Experimental Protocols
Protocol 1: this compound Formulation and Administration
This protocol describes the preparation of this compound for oral administration to mice, based on common laboratory practices and solubility information.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 mL)
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. This concentrated stock can be stored at -20°C for short periods.
-
-
Working Solution Preparation (e.g., for a 20 mg/kg dose):
-
Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Warm slightly and vortex to ensure complete dissolution.
-
Final Formulation: For a final dosing volume of 10 mL/kg, the final drug concentration needs to be 2 mg/mL.
-
To prepare the working solution, first add the required volume of the DMSO stock solution.
-
Sequentially add the SBE-β-CD/Saline vehicle to make up the final volume. A common formulation is 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
Vortex the working solution vigorously to ensure it is a clear, homogenous solution.
-
Note: Always prepare the working solution fresh on the day of dosing.[1]
-
-
Oral Administration (Gavage):
-
Calculate the required volume for each mouse based on its most recent body weight (e.g., a 25g mouse receiving a 20 mg/kg dose at a 10 mL/kg volume would receive 0.25 mL).
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound working solution or vehicle control.
-
Monitor the animal for a short period post-administration to ensure no adverse effects.
-
Protocol 2: Behavioral Assessment in R6/2 Mice (Rotarod Test)
The Rotarod test is a standard procedure to assess motor coordination and balance deficits, which are prominent features in the R6/2 mouse model.
Materials:
-
Accelerating Rotarod apparatus
-
R6/2 mice and wild-type littermate controls
-
Timer
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Training Phase (2-3 days prior to testing):
-
Place each mouse on the stationary rod of the apparatus for 1 minute.
-
Conduct 2-3 training trials per day. For each trial, set the rod to a low, constant speed (e.g., 4 RPM) for 60 seconds. If a mouse falls, place it back on the rod.
-
-
Testing Phase (e.g., weekly from 5 weeks of age):
-
Set the apparatus to an accelerating program (e.g., from 4 to 40 RPM over 5 minutes).
-
Place a mouse on the rotating rod, facing away from the direction of rotation, and start the timer and acceleration simultaneously.
-
Record the latency to fall (in seconds). If the mouse clings to the rod and rotates with it for two full rotations without attempting to walk, the trial is ended and this time is recorded.
-
Perform three trials per mouse for each testing session, with a rest interval of at least 15-20 minutes between trials.
-
The average latency to fall across the three trials is used for data analysis.
-
Protocol 3: Western Blot for Protein Acetylation
This protocol provides a general workflow to assess the pharmacodynamic effect of this compound by measuring the acetylation status of SIRT1 target proteins (e.g., p65 subunit of NF-κB) in brain tissue lysates.
Materials:
-
Mouse brain tissue (e.g., striatum)
-
RIPA buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetylated-p65, anti-total-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction:
-
Homogenize dissected brain tissue in ice-cold RIPA buffer containing inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with RIPA buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetylated-p65) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software.
-
Normalize the intensity of the acetylated protein band to a total protein control (e.g., total p65) or a loading control (e.g., β-actin).
-
Visualizations: Pathways and Workflows
Caption: SIRT1 signaling pathway in Huntington's Disease and the effect of this compound.
Caption: General experimental workflow for testing this compound in a mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of Sirtuin 3 Levels in ALS and Huntington’s Disease—Differential Effects in Human Tissue Samples vs. Transgenic Mouse Models [frontiersin.org]
- 5. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
Application Notes and Protocols: (S)-Selisistat in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing (S)-Selisistat, a potent and selective SIRT1 inhibitor, in combination with other therapeutic agents. The following sections detail the mechanism of action, summarize key quantitative data from combination studies, and provide detailed protocols for relevant in vitro experiments.
Introduction to this compound
This compound (also known as EX-527) is a selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2][3] SIRT1 is a key regulator of various cellular processes, including cell survival, apoptosis, and DNA repair, through the deacetylation of numerous protein substrates, including transcription factors like p53.[1][4] In various cancers, SIRT1 is often overexpressed and contributes to tumor progression and chemoresistance.[4] By inhibiting SIRT1, this compound can enhance the acetylation of SIRT1 targets, leading to the activation of tumor suppressor pathways and increased sensitivity to cytotoxic agents.
Mechanism of Action and Signaling Pathway
This compound competitively inhibits SIRT1 with respect to the NAD+ cofactor, preventing the deacetylation of its substrates.[5] One of the most critical downstream effects of SIRT1 inhibition is the increased acetylation and subsequent activation of the p53 tumor suppressor protein. Acetylated p53 can induce cell cycle arrest, senescence, and apoptosis. The inhibition of SIRT1 by this compound can therefore potentiate the effects of DNA-damaging agents and other chemotherapeutics.
Caption: SIRT1 signaling pathway and points of intervention by this compound and chemotherapeutic agents.
Quantitative Data from Combination Studies
The following tables summarize the quantitative data from preclinical studies of this compound in combination with paclitaxel in breast cancer and gemcitabine in pancreatic cancer.
Table 1: this compound and Paclitaxel Combination in Breast Cancer Cell Lines [3][6]
| Cell Line | This compound IC50 (µM) | Paclitaxel IC50 (µM) | Combination IC50mix (µM) | Interaction Type |
| T47D (luminal) | 49.05 ± 8.98 | - | 29.52 ± 3.29 | Additive |
| MCF7 (luminal A) | - | - | - | Additive |
| MDA-MB-231 (TNBC) | - | - | 38.45 ± 5.26 | Additive |
| MDA-MB-468 (TNBC) | - | - | - | Additive |
| BT-549 (TNBC) | 85.26 ± 9.2 | - | - | Additive |
TNBC: Triple-Negative Breast Cancer. Data presented as mean ± standard deviation where available.
Table 2: this compound and Gemcitabine Combination in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Apoptosis (% of cells) | Fold Increase vs. Control |
| PANC-1 | Control | 3.46 ± 0.71 | - |
| Gemcitabine (50 µg/mL) | 4.81 ± 0.68 | ~1.4 | |
| This compound (2 µM) | 6.06 ± 0.63 | ~1.75 | |
| Combination | 11.07 ± 0.90 | ~3.2 | |
| ASPC-1 | Control | - | - |
| Gemcitabine (50 µg/mL) | - | - | |
| This compound (2 µM) | - | - | |
| Combination | - | Significant Increase |
Data presented as mean ± standard deviation where available. A significant increase in apoptosis was observed in ASPC-1 cells with the combination treatment.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other therapeutic agents.
Caption: General experimental workflow for in vitro combination studies with this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound and a combination agent on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Therapeutic agent of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound and the therapeutic agent, both alone and in combination, at various concentrations. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for 48-96 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each treatment.
Cell Proliferation Assay (BrdU Incorporation)
Objective: To measure the effect of the combination treatment on DNA synthesis and cell proliferation.[7]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound and therapeutic agent
-
BrdU labeling solution
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
Substrate solution
-
Stop solution (e.g., 1M H2SO4)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT assay protocol and incubate for the desired duration (e.g., 48 hours).[7]
-
BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Fixation and Denaturation: Remove the labeling medium and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.[7]
-
Antibody Incubation: Remove the FixDenat solution and add 100 µL of anti-BrdU-POD antibody solution. Incubate for 90 minutes at room temperature.
-
Washing: Wash the wells three times with PBS.
-
Substrate Reaction: Add 100 µL of substrate solution and incubate for 5-30 minutes, or until a color change is apparent.
-
Stopping the Reaction: Add 25 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis and necrosis by the combination treatment.[6]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and therapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for 48 hours.[6]
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.[6]
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To analyze the expression and post-translational modifications of key proteins in the SIRT1 signaling pathway.
Materials:
-
Cancer cell lines
-
This compound and therapeutic agent
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SIRT1, anti-p53, anti-acetyl-p53, anti-PARP, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Treat cells as desired, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Concluding Remarks
The combination of this compound with conventional chemotherapeutic agents represents a promising strategy to enhance anti-cancer efficacy. The protocols provided herein offer a framework for the preclinical evaluation of these combination therapies. Further investigation into the in vivo efficacy and safety of these combinations is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Trending Topics of SIRT1 in Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Assessing SIRT1 Inhibition by (S)-Selisistat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the inhibition of Sirtuin 1 (SIRT1), a class III histone deacetylase, by the potent and selective inhibitor (S)-Selisistat (also known as EX-527). The following protocols cover in vitro enzymatic assays and cell-based validation methods.
Introduction
SIRT1 is a crucial regulator of various cellular processes, including stress response, metabolism, and aging, through the deacetylation of histone and non-histone proteins.[1][2][3][4][5] this compound is a potent and selective inhibitor of SIRT1, making it a valuable tool for studying the biological functions of SIRT1 and a potential therapeutic agent.[1][2][6][7] This document outlines detailed protocols to determine the inhibitory activity of this compound against SIRT1.
Quantitative Data Summary
The inhibitory activity of this compound against various sirtuin isoforms is summarized in the table below. The data clearly demonstrates the high potency and selectivity of this compound for SIRT1.[1]
| Sirtuin Isoform | IC50 Value | Fold Selectivity vs. SIRT1 |
| SIRT1 | 38 nM[1][6][7] | 1 |
| SIRT2 | 19.6 µM[1][6] | ~515 |
| SIRT3 | 48.7 µM[1][6] | ~1281 |
| SIRT4 | >100 µM[1][6] | >2631 |
| SIRT5 | >100 µM[1] | >2631 |
| SIRT6 | >100 µM[1] | >2631 |
| SIRT7 | >100 µM[1] | >2631 |
Signaling Pathway of SIRT1 Inhibition by this compound
The following diagram illustrates the mechanism of SIRT1 inhibition by this compound and its downstream effect on the p53 signaling pathway. This compound acts as a competitive inhibitor with respect to the NAD+ cofactor, preventing the deacetylation of SIRT1 substrates like p53.[2] This leads to the accumulation of acetylated p53, which can, in turn, promote apoptosis or cell cycle arrest.[2]
Caption: Mechanism of SIRT1 inhibition by this compound and its effect on p53 acetylation.
Experimental Protocols
In Vitro SIRT1 Deacetylase Inhibition Assay (Fluorometric)
This protocol describes a generalized method to determine the half-maximal inhibitory concentration (IC50) of this compound against SIRT1 using a fluorogenic assay. Commercially available kits provide the necessary reagents for this assay.[8][9][10][11][12]
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue)
-
NAD+
-
This compound
-
Assay Buffer
-
Developer Solution
-
96-well black microplate
-
Microplate reader capable of fluorescence detection (Excitation: 350-360 nm, Emission: 440-460 nm)[1][2][6][8][10][12]
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer at 10-fold the desired final concentrations.
-
Set up the Assay Plate:
-
Add 5 µL of the diluted this compound solutions to the appropriate wells of the 96-well plate.
-
Include a positive control (no inhibitor) and a negative control (no enzyme). For the positive control and blank wells, add 5 µL of assay buffer containing the same concentration of solvent (e.g., DMSO) as the inhibitor wells.[10]
-
-
Prepare Master Mix: Prepare a master mix containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add Master Mix: Add 35 µL of the master mix to each well.
-
Add SIRT1 Enzyme:
-
To all wells except the negative control, add 10 µL of diluted recombinant SIRT1 enzyme to initiate the reaction.
-
For the negative control well, add 10 µL of assay buffer.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[1][2][6][9][10]
-
Stop Reaction and Develop Fluorescence: Add 50 µL of developer solution to each well to stop the enzymatic reaction and initiate fluorescence development.[12]
-
Second Incubation: Incubate the plate at room temperature for 15-30 minutes.[10][12]
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the fluorescence of the negative control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
Experimental Workflow Diagram:
Caption: Workflow for the in vitro SIRT1 deacetylase inhibition assay.
Cellular Assay for SIRT1 Inhibition: p53 Acetylation Western Blot
This protocol assesses the effect of this compound on the acetylation status of a known SIRT1 substrate, p53, within a cellular context.[2]
Materials:
-
Cell line expressing wild-type p53
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., etoposide) to induce p53 expression
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, and an anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 70-80% confluency.
-
Treat cells with a DNA damaging agent to induce p53 expression, with and without various concentrations of this compound, for a specified time (e.g., 6 hours).[7]
-
-
Cell Lysis: Harvest and lyse the cells using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing:
-
Strip the membrane and re-probe for total p53 and a loading control to ensure equal protein loading and to normalize the levels of acetylated p53.[2]
-
Logical Relationship Diagram:
Caption: Logical workflow for assessing cellular SIRT1 inhibition via Western blot.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Selisistat (EX-527) | SIRT1 inhibitor | TargetMol [targetmol.com]
- 8. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: (S)-Selisistat (EX-527) for Apoptosis Induction in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Selisistat, also known as EX-527, is a potent, cell-permeable, and highly selective inhibitor of Sirtuin 1 (SIRT1).[1][2][3] SIRT1 is a NAD+-dependent histone deacetylase that plays a critical role in various cellular processes, including cell survival, cell cycle, and DNA repair.[4][5] In many cancers, SIRT1 is overexpressed and contributes to tumorigenesis by deacetylating and inactivating tumor suppressor proteins, such as p53.[4][5] By inhibiting SIRT1, this compound promotes the acetylation and activation of these suppressors, leading to cell cycle arrest and apoptosis in cancer cells. This makes this compound a valuable tool for cancer research and a potential therapeutic agent.[1][4][5] This document provides detailed protocols and data for using this compound to induce apoptosis in various cancer cell lines.
Mechanism of Action
SIRT1 deacetylates the p53 tumor suppressor protein at lysine (B10760008) 382, which attenuates its function.[2] Inhibition of SIRT1 by this compound blocks this deacetylation, leading to hyperacetylation of p53.[4][6] Acetylated p53 is activated, enhancing its ability to bind to DNA and transactivate target genes.[5] This activation of the p53 signaling pathway results in the upregulation of pro-apoptotic proteins like Bax and PUMA, and the downregulation of anti-apoptotic proteins like Bcl-2.[5][7] The subsequent cascade of events includes the release of cytochrome c from mitochondria, activation of caspases (such as cleaved caspase-3), and ultimately, programmed cell death or apoptosis.[7][8]
Caption: Signaling pathway of this compound-induced apoptosis via SIRT1 inhibition and p53 activation.
Quantitative Data Summary
The efficacy of this compound can vary significantly between cell lines and experimental conditions. Below are summarized data from published studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value (µM) | Reference |
| MCF-7 | Breast (Luminal A) | 96 | ~50 | [1] |
| T47D | Breast (Luminal A) | 96 | ~60 | [1] |
| MDA-MB-231 | Breast (Triple-Negative) | 96 | ~45 | [1][9] |
| BT-549 | Breast (Triple-Negative) | 96 | ~40 | [1] |
| MDA-MB-468 | Breast (Triple-Negative) | 96 | ~35 | [1] |
| MCF-7 | Breast | Not Specified | 25.30 | [10] |
| U87MG | Glioma | Not Specified | Inhibition Observed | [7] |
| LN-229 | Glioma | Not Specified | Inhibition Observed | [7] |
| HeLa | Cervical Cancer | 24 | 37.9 ± 1.8 | [11] |
| In vitro (cell-free) | Enzyme Assay | N/A | 0.038 | [11] |
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Concentration | Apoptosis Percentage (%) | Reference |
| MCF-7 | Breast | 25.30 µM | 98.3 | [10] |
| T47D | Breast | IC50 | 7.79 ± 0.15 | [2] |
| T47D | Breast | 2 x IC50 | 14.98 ± 0.58 | [2] |
| U87MG | Glioma | Not Specified | Increased Apoptotic Cells | [7] |
| LN-229 | Glioma | Not Specified | Increased Apoptotic Cells | [7] |
| T-cell Leukemia | Leukemia | Not Specified | Increased Apoptotic Rate | [12] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific cell lines and experimental setup.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. EX527, a Sirt-1 inhibitor, induces apoptosis in glioma via activating the p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ajms.iq [ajms.iq]
- 11. selleckchem.com [selleckchem.com]
- 12. EX527, a sirtuins 1 inhibitor, sensitizes T-cell leukemia to death receptor-mediated apoptosis by downregulating cellular FLICE inhibitory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of (S)-Selisistat's Effects on Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2][3][4] SIRT1 is a key regulator in various cellular processes, including gene expression, metabolism, and stress response, and has been implicated in the pathophysiology of several neurodegenerative diseases, such as Huntington's disease (HD).[5][6] Inhibition of SIRT1 by this compound is being explored as a potential therapeutic strategy to alleviate the pathology of these diseases.[6][7] This document provides detailed application notes and protocols for the in vivo imaging of this compound's effects on brain tissue, offering valuable tools for preclinical and clinical research.
This compound has demonstrated neuroprotective effects in various models of HD.[6][8][9] It has been shown to be safe and well-tolerated in both healthy volunteers and HD patients in short-term studies.[1][7][10][11] The primary mechanism of action is believed to involve the modulation of downstream targets through the inhibition of SIRT1's deacetylase activity, leading to neuroprotective effects.[5]
Mechanism of Action of this compound
This compound selectively inhibits SIRT1, leading to an increase in the acetylation of various downstream protein targets.[5] This modulation of the cellular acetylome can influence transcriptional regulation, mitochondrial function, and oxidative stress responses, ultimately contributing to neuroprotection.[5]
In Vivo Imaging Techniques
In vivo imaging provides a non-invasive means to longitudinally monitor the effects of this compound on the brain in living organisms.[12] This is crucial for understanding the pharmacodynamics of the drug and for the development of biomarkers. Key imaging modalities include Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI).
Positron Emission Tomography (PET)
PET imaging allows for the quantitative assessment of biological processes at the molecular level. For studying this compound's effects, a key application of PET is to measure the target engagement of SIRT1.
A novel radiotracer, [18F]-2-fluorobenzoylaminohexanoicanilide (2-[18F]-BzAHA), has been developed for the noninvasive monitoring of SIRT1 expression and activity in vivo.[13][14][15] PET studies in rats have shown that this tracer accumulates in brain regions with high SIRT1 expression, such as the hypothalamus, hippocampus, and nucleus accumbens.[13][14][15] Pre-treatment with a SIRT1 inhibitor, EX-527 (this compound), resulted in a reduction of the tracer's accumulation, demonstrating the potential of this method to quantify SIRT1 inhibition in the brain.[13][14][15]
Table 1: Quantitative Data from PET Imaging with a SIRT1 Radiotracer
| Brain Region | Baseline Tracer Accumulation (Standardized Uptake Value - SUV) | Tracer Accumulation after EX-527 (5 mg/kg, ip) | Percent Inhibition |
| Hippocampus | High | Decreased | ~20%[13][14] |
| Nucleus Accumbens | High | Decreased | ~20%[13] |
| Amygdala | High | Decreased | ~20%[13] |
Note: The exact SUV values were not provided in the search results, but the relative accumulation and inhibition percentages were reported.
Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS)
MRI is a versatile imaging technique that provides high-resolution anatomical information of the brain.[16][17] It can be used to assess structural changes, such as atrophy, that may be associated with neurodegenerative diseases.[16]
Proton Magnetic Resonance Spectroscopy (1H-MRS) is a non-invasive technique that can measure the concentration of various brain metabolites, providing insights into neuronal integrity, inflammation, and cellular metabolism.[18][19][20] This makes it a valuable tool for assessing the downstream effects of this compound treatment.
Table 2: Key Metabolites Measured by 1H-MRS and their Biological Significance
| Metabolite | Abbreviation | Biological Significance |
| N-acetylaspartate | NAA | Marker of neuronal integrity and viability.[19][20] |
| Choline-containing compounds | Cho | Marker of cell membrane turnover and inflammation.[19][20] |
| Myo-inositol | mI | Glial cell marker, elevated in neuroinflammation.[19][20] |
| Glutamate and Glutamine | Glx | Key excitatory neurotransmitter and its precursor. |
| Creatine and Phosphocreatine | Cr | Involved in cellular energy metabolism. |
| Lactate | Lac | Indicator of anaerobic metabolism. |
Experimental Protocols
The following are generalized protocols for in vivo imaging studies of this compound. Specific parameters may need to be optimized based on the animal model, imaging system, and specific research question.
Protocol 1: PET Imaging of SIRT1 Occupancy by this compound
Methodology:
-
Animal Model: Utilize a relevant animal model of neurodegeneration (e.g., R6/2 mouse model of Huntington's disease).
-
Radiotracer: Synthesize [18F]-2-fluorobenzoylaminohexanoicanilide (2-[18F]-BzAHA) according to established protocols.
-
Baseline Scan: Acquire a baseline PET scan following intravenous injection of the radiotracer to determine the initial SIRT1 levels.
-
Drug Administration: Administer this compound or a vehicle control to the animals. The dose and treatment duration will depend on the study's objectives. Pharmacokinetic data from mouse models suggest that a dose of 5 mg/kg/day results in therapeutic plasma concentrations.[21]
-
Post-treatment Scan: Perform follow-up PET scans at various time points after treatment to measure the change in radiotracer uptake, which reflects SIRT1 occupancy by this compound.
-
Image Analysis: Co-register PET images with anatomical MRI or CT scans for accurate localization of brain regions. Define regions of interest (ROIs) and quantify the standardized uptake value (SUV) of the radiotracer in these regions.
-
Statistical Analysis: Compare the SUV values before and after treatment, and between the this compound and placebo groups, to determine the degree of SIRT1 inhibition.
Protocol 2: 1H-MRS for Assessing Neurochemical Changes
Methodology:
-
Animal Model and Treatment: Use an appropriate animal model and administer this compound or placebo over a defined period.
-
MRS Acquisition: Acquire single-voxel 1H-MRS data from a specific brain region of interest (e.g., striatum in an HD model). A high-field MRI scanner is recommended for better spectral resolution.
-
Data Processing: Process the raw MRS data using specialized software (e.g., LCModel) to fit the spectral data and quantify the concentrations of various metabolites.
-
Longitudinal Analysis: Acquire MRS data at multiple time points (e.g., baseline, mid-treatment, and end of treatment) to track the longitudinal changes in brain metabolites.
-
Correlation with Behavior: Correlate the observed changes in metabolite concentrations with behavioral or neuropathological outcomes to assess the therapeutic efficacy of this compound.
Conclusion
In vivo imaging techniques, particularly PET with SIRT1-specific radiotracers and 1H-MRS, are powerful tools for elucidating the pharmacodynamics and therapeutic effects of this compound in the brain. The protocols and information provided in these application notes offer a framework for researchers to design and execute robust preclinical and clinical imaging studies. Such studies are essential for advancing our understanding of this compound's mechanism of action and for the development of this promising therapeutic agent for neurodegenerative diseases.
References
- 1. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular imaging of NAD+-dependent deacetylase SIRT1 in the brain | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. The Emerging Use of In Vivo Optical Imaging in the Study of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Imaging of Sirtuin1 Expression−Activity in Rat Brain Using Positron-Emission Tomography−Magnetic-Resonance Imaging with [18F]-2-Fluorobenzoylaminohexanoicanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Imaging of Sirtuin1 Expression-Activity in Rat Brain Using Positron-Emission Tomography-Magnetic-Resonance Imaging with [18F]-2-Fluorobenzoylaminohexanoicanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. MRI in the Study of Animal Models of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imaging plus X: multimodal models of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Change in Brain Magnetic Resonance Spectroscopy after Treatment during Acute HIV Infection | PLOS One [journals.plos.org]
- 19. Magnetic Resonance Spectroscopy to Assess NeuroInflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI - Imaging neuroinflammation in individuals with substance use disorders [jci.org]
- 21. doc.rero.ch [doc.rero.ch]
Long-Term Administration of (S)-Selisistat: Application Notes and Protocols for Preclinical Research
Introduction
(S)-Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2][3] SIRT1 is implicated in various cellular processes, including the deacetylation of histones and transcription factors.[2][3][4] In the context of Huntington's disease (HD), inhibition of SIRT1 by this compound has been investigated as a therapeutic strategy.[5][6][7] Preclinical studies in various animal models of HD have demonstrated that long-term administration of this compound can alleviate disease-related pathologies and improve functional outcomes.[5][6] These notes provide an overview of the data from these long-term animal studies and detailed protocols for key experiments.
Data Presentation
Table 1: Pharmacokinetics of this compound in R6/2 Mice
| Dose (mg/kg/day, oral) | Average Steady-State Plasma Level (µM) | Brain:Plasma Ratio |
| 5 | 0.4 | ~2:1 |
| 10 | 1.5 | ~2:1 |
| 20 | 3.2 | ~2:1 |
Data extracted from a study in the R6/2 mouse model of Huntington's disease.[5]
Table 2: Summary of Long-Term Efficacy Studies of this compound in R6/2 Mice
| Parameter | Treatment Group | Observation | Reference |
| Survival | 5 and 20 mg/kg/day, oral | Extended lifespan compared to vehicle-treated mice. | [5] |
| Body Weight | 5 and 20 mg/kg/day, oral | Ameliorated weight loss typically observed in R6/2 mice. | [5] |
| Motor Function (Rotarod) | 5 and 20 mg/kg/day, oral | Improved performance on the rotarod test. | [5] |
| Motor Function (Grip Strength) | 5 and 20 mg/kg/day, oral | Increased grip strength. | [5] |
| Brain Pathology | 5 and 20 mg/kg/day, oral | Reduced ventricular volume and huntingtin aggregate load at 12 weeks. | [5] |
Table 3: Toxicity Observations in Animal Studies
| Species | Dose | Duration | Observations | Reference |
| Mouse | Up to 100 mg/kg | Not specified | Absence of overt toxicity. | [5] |
| Various (General Animal Toxicity Studies) | Not specified | Not specified | No effects on blood pressure. | [7] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of SIRT1. In Huntington's disease models, the mutant huntingtin protein (mHTT) can be acetylated, and this acetylation is thought to promote its clearance.[7] SIRT1 deacetylates mHTT, thereby preventing its degradation. By inhibiting SIRT1, this compound increases the acetylation of mHTT, leading to its clearance, and subsequently reducing cellular toxicity.[7]
Caption: Mechanism of this compound in Huntington's Disease Models.
Experimental Protocols
Protocol 1: Long-Term Administration of this compound in R6/2 Mice
Objective: To evaluate the long-term efficacy of this compound in a transgenic mouse model of Huntington's disease.
Materials:
-
R6/2 transgenic mice and wild-type littermates.
-
This compound.
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water).
-
Oral gavage needles.
-
Standard animal housing and husbandry equipment.
Procedure:
-
Animal Cohorts: At a presymptomatic age (e.g., 4 weeks), divide R6/2 mice into treatment and vehicle control groups. Include a cohort of wild-type mice as a baseline control.
-
Drug Preparation: Prepare fresh solutions of this compound in the vehicle at the desired concentrations (e.g., for 5 and 20 mg/kg/day dosing).
-
Administration: Administer this compound or vehicle daily via oral gavage.
-
Monitoring: Monitor animal health, body weight, and survival daily.
-
Behavioral Testing: Conduct behavioral assessments at regular intervals (e.g., weekly or bi-weekly) starting from a specified age. (See Protocols 2 and 3).
-
Endpoint Analysis: At the study endpoint (e.g., 12 weeks of age for pathology analysis or upon reaching endpoint criteria for survival studies), euthanize the animals and collect tissues for further analysis (e.g., brain for histology).[5]
Protocol 2: Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in mice.
Materials:
-
Accelerating rotarod apparatus.
-
Mouse cohorts from Protocol 1.
Procedure:
-
Acclimation and Training: For several days prior to the first test, acclimate the mice to the testing room. Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes). Data from training trials are typically not included in the final analysis.[5]
-
Testing:
-
Place a mouse on the rotating rod, which accelerates from a low speed to a high speed (e.g., 4 to 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform multiple trials per mouse per testing day with an inter-trial interval.
-
A cutoff time (e.g., 360 seconds) is typically set, and mice remaining on the rod for this duration are assigned the maximum score.[5]
-
-
Data Analysis: Compare the average latency to fall between the different treatment groups over time.
Protocol 3: Grip Strength Test
Objective: To measure forelimb muscle strength.
Materials:
-
Grip strength meter with a mesh grip piece.
-
Mouse cohorts from Protocol 1.
Procedure:
-
Testing:
-
Hold the mouse by the base of the tail and lower it towards the grip strength meter.
-
Allow the mouse to grasp the mesh grip with its forepaws.
-
Gently pull the mouse away from the meter in a horizontal plane with consistent force until it releases its grip.[5]
-
The meter will record the peak force exerted.
-
Perform several consecutive trials for each mouse and average the results.
-
-
Data Analysis: Compare the average grip strength between the different treatment groups.
Protocol 4: Histological Analysis of Brain Pathology
Objective: To quantify neuropathological changes in the brains of R6/2 mice.
Materials:
-
Euthanized mice from Protocol 1.
-
Perfusion and tissue fixation reagents (e.g., saline, paraformaldehyde).
-
Cryostat or microtome.
-
Antibodies for immunohistochemistry (e.g., anti-EM48 for huntingtin aggregates).
-
Microscope and imaging software.
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the mouse and perform transcardial perfusion with saline followed by a fixative.
-
Dissect the brain and post-fix it in the same fixative.
-
Cryoprotect the brain (e.g., in sucrose (B13894) solutions) and freeze for sectioning.
-
-
Sectioning: Cut coronal sections of the brain, particularly through the striatum.
-
Immunohistochemistry:
-
Perform staining for huntingtin aggregates using an appropriate antibody (e.g., EM48).[5]
-
Use appropriate secondary antibodies and visualization reagents.
-
-
Image Analysis:
-
Capture images of the stained sections.
-
Quantify the ventricular volume and the number/area of huntingtin-positive aggregates in the striatum using imaging software.[5]
-
-
Data Analysis: Compare the quantified pathological measures between the different treatment groups.
Experimental Workflow Visualization
Caption: Workflow for a typical long-term in vivo study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Selisistat in Cell-Based Efficacy Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2] SIRT1 plays a crucial role in various cellular processes, including the regulation of gene expression, metabolism, DNA repair, and apoptosis, primarily by deacetylating histone and non-histone proteins such as p53.[3] The inhibitory action of this compound makes it a valuable tool for studying the physiological roles of SIRT1 and a potential therapeutic agent in diseases where SIRT1 inhibition is beneficial, such as certain cancers and neurodegenerative disorders like Huntington's disease.[4]
These application notes provide detailed protocols for a selection of key cell-based assays to measure the efficacy of this compound. The included methodologies cover the direct assessment of SIRT1 inhibition, as well as downstream cellular effects such as cytotoxicity, proliferation, and apoptosis.
Mechanism of Action
This compound exerts its inhibitory effect on SIRT1 through a mechanism that is non-competitive with respect to the acetylated substrate and competitive with the NAD+ cofactor.[5] It binds to a site on the SIRT1 enzyme that overlaps with the NAD+ binding site, thereby preventing the productive binding of NAD+ and inhibiting the deacetylase activity of SIRT1.[5]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound against Sirtuins
| Target | IC50 (nM) | Selectivity Profile |
| SIRT1 | 38 - 123 | Highly selective for SIRT1.[1][6][7][8][9] |
| SIRT2 | 19,600 | Over 200-fold more selective for SIRT1 than SIRT2.[6] |
| SIRT3 | 48,700 | Over 200-fold more selective for SIRT1 than SIRT3.[6] |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| T47D | Luminal A Breast Cancer | MTT | 96 | 49.05 ± 8.98 |
| MCF7 | Luminal A Breast Cancer | MTT | 96 | 60.52 ± 5.48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 96 | 85.26 ± 9.2 |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT | 96 | 70.14 ± 7.55 |
| BT-549 | Triple-Negative Breast Cancer | MTT | 96 | 65.37 ± 6.99 |
| HCT-116 | Colorectal Cancer | MTT | 48 | 26.5 |
| HEK-293T | Embryonic Kidney | MTT | 48 | 51 |
Data for breast cancer cell lines were extracted from a study by Wesołowska et al. (2025).[3][10] Data for HCT-116 and HEK-293T were obtained from MedChemExpress.[1]
Experimental Protocols
In Vitro SIRT1 Activity Assay (Fluorometric)
This assay measures the direct inhibitory effect of this compound on recombinant SIRT1 enzyme activity.
Principle: The assay utilizes a fluorogenic acetylated peptide substrate. When deacetylated by SIRT1, the peptide is cleaved by a developer solution, releasing a fluorophore that can be quantified. The signal intensity is proportional to SIRT1 activity.
Materials:
-
Recombinant Human SIRT1 Enzyme
-
Fluorogenic SIRT1 Substrate (e.g., based on p53 sequence)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution
-
This compound
-
DMSO (as vehicle)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Add 25 µL of SIRT1 Assay Buffer to all wells.
-
Add 5 µL of the diluted this compound or vehicle control to the respective wells.
-
Include "No Enzyme Control" wells containing only assay buffer.
-
Add 10 µL of the SIRT1 enzyme solution to all wells except the "No Enzyme Control" wells.[11]
-
-
Reaction Initiation and Incubation:
-
Development and Signal Detection:
-
Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
-
Western Blot for Acetylated p53
This assay determines the efficacy of this compound in inhibiting SIRT1 activity within cells by measuring the acetylation status of its known substrate, p53.
Principle: SIRT1 deacetylates the p53 tumor suppressor protein. Inhibition of SIRT1 by this compound leads to an accumulation of acetylated p53, which can be detected by Western blotting using an antibody specific for acetylated p53.
Materials:
-
Cell line of interest (e.g., HCT-116, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Optional: DNA damaging agent (e.g., etoposide) to induce p53 expression
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
Primary antibodies: anti-acetyl-p53 (e.g., at Lys382), anti-total p53, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 6-24 hours). In some cases, co-treatment with a DNA damaging agent may be used to enhance the p53 signal.[9]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Western Blotting:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.[5]
-
Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[5]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[5]
-
-
Data Analysis:
-
Strip the membrane and re-probe for total p53 and a loading control to ensure equal protein loading.[5]
-
Quantify the band intensities and normalize the acetylated p53 signal to total p53 and the loading control.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the effect of this compound on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest
-
96-well clear, flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding and Treatment:
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~540-570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (like FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, where it stains the nucleus. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
-
Data Analysis:
-
The cell population will be separated into four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Selisistat - AdisInsight [adisinsight.springer.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
- 10. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Preclinical Evaluation of (S)-Selisistat
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2] SIRT1 is a key regulator of various cellular processes, including stress response, metabolism, and longevity, by deacetylating a wide range of protein substrates, including histones and transcription factors.[3] Due to its central role in cellular function, SIRT1 has emerged as a promising therapeutic target for a variety of diseases, including neurodegenerative disorders like Huntington's disease, cancer, and inflammatory conditions. These application notes provide a comprehensive guide for the preclinical in vivo use of this compound, summarizing dosage and formulation data, and detailing experimental protocols for its administration and efficacy evaluation.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by specifically inhibiting the deacetylase activity of SIRT1.[1] This leads to the hyperacetylation of SIRT1's downstream targets, thereby modulating their activity and influencing various signaling pathways.
The SIRT1 signaling pathway is a complex network that integrates cellular metabolic status with transcriptional regulation. Upstream, SIRT1 is activated by conditions of low energy, such as caloric restriction, which increase the cellular NAD+/NADH ratio. Downstream, SIRT1 deacetylates and thereby regulates the activity of numerous proteins involved in stress resistance, metabolism, and inflammation. Key downstream targets include:
-
p53: Deacetylation by SIRT1 inhibits p53's transcriptional activity, reducing apoptosis.[4]
-
NF-κB (p65 subunit): SIRT1-mediated deacetylation of the p65 subunit of NF-κB suppresses its activity, leading to anti-inflammatory effects.
-
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): Deacetylation of PGC-1α by SIRT1 promotes mitochondrial biogenesis and function.
-
FOXO1 (Forkhead box protein O1): SIRT1 deacetylates FOXO1, influencing its role in gluconeogenesis and stress resistance.
The inhibition of SIRT1 by this compound results in the increased acetylation of these and other substrates, leading to the modulation of these critical cellular pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Using a zebrafish xenograft tumor model to compare the efficacy and safety of VEGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Troubleshooting (S)-Selisistat solubility and stability in DMSO
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and stability of (S)-Selisistat (also known as EX-527) when prepared in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
The solubility of this compound in DMSO can vary slightly between suppliers and batches, but it is generally high. It is critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][2]
Summary of Reported Solubilities in DMSO
| Supplier/Source | Reported Solubility (mg/mL) | Reported Solubility (mM) |
|---|---|---|
| TargetMol (Selisistat) | 257.5 mg/mL[3] | 1035.34 mM[3] |
| TargetMol ((S)-enantiomer) | 20 mg/mL[4] | 80.41 mM[4] |
| Selleck Chemicals | Up to 300 mg/mL[1] | ~1206 mM[1] |
| MedChemExpress | ≥ 100 mg/mL[2][5] | ≥ 402.07 mM[2][5] |
Note: The molecular weight of this compound is 248.71 g/mol .
Q2: My this compound solution in DMSO is cloudy or has precipitated. What should I do?
Cloudiness or precipitation indicates that the compound is not fully dissolved. This can occur due to using low-quality or hydrated DMSO, incorrect concentration, or improper dissolution technique. Follow this troubleshooting workflow to resolve the issue.
Q3: How should I properly store my this compound stock solution in DMSO?
To ensure stability and prevent degradation, stock solutions of this compound in DMSO should be stored at low temperatures. It is highly recommended to prepare aliquots for single or limited use to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration |
|---|---|---|
| Powder | -20°C | 3 years[2][3] |
| In DMSO | -20°C | 1 year[2] |
| In DMSO | -80°C | 1 to 2 years[2][3] |
Note: Always refer to the product-specific data sheet from your supplier for the most accurate storage information.
Q4: How can I prevent my compound from precipitating when I dilute my DMSO stock into an aqueous buffer or cell media?
This is a common issue known as "crashing out." A high concentration of a compound in DMSO may not be soluble when rapidly diluted into an aqueous environment.
Best Practices for Aqueous Dilution:
-
Intermediate Dilution: First, make an intermediate dilution of your DMSO stock in more DMSO.
-
Gradual Addition: Add the diluted DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps disperse the compound quickly.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5% and ideally at or below 0.1%, to avoid solvent toxicity in cell-based assays.
Experimental Protocols
Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortexer and/or sonicator
Procedure:
-
Calculation: Calculate the required volume of DMSO. The molecular weight of this compound is 248.71 g/mol .
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For 5 mg (0.005 g) at 100 mM (0.1 mol/L):
-
Volume = 0.005 / (0.1 * 248.71) = 0.000201 L = 201 µL
-
-
Weighing: Carefully weigh out 5 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 201 µL of fresh, anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, use a bath sonicator or gently warm the solution to 37°C for 5-10 minutes until the solution is clear.[2][3]
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes.
-
Storage: Store the aliquots at -80°C for long-term stability.[2][3][5]
Protocol: Workflow for Assessing Long-Term Stability
To quantitatively assess the stability of your this compound stock, you can perform a simple experiment using High-Performance Liquid Chromatography (HPLC).
Background: Mechanism of Action
This compound is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD⁺-dependent protein deacetylase.[6] SIRT1 removes acetyl groups from various protein substrates, including transcription factors like p53, thereby regulating cellular processes such as apoptosis, DNA repair, and metabolism. By inhibiting SIRT1, this compound prevents the deacetylation of these substrates, altering their activity and downstream signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
- 4. Selisistat S-enantiomer | Sirtuin | TargetMol [targetmol.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to (S)-Selisistat in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (S)-Selisistat (also known as EX-527) in their cancer cell line experiments.
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to this compound in our cancer cell line.
Possible Cause 1: Development of Acquired Resistance
Cancer cells can develop resistance to targeted therapies like this compound over time through various mechanisms.
Suggested Solution:
-
Confirm Resistance: Determine the IC50 of this compound in your cell line compared to the parental, sensitive cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant fold-increase in IC50 indicates acquired resistance.
-
Investigate Mechanisms:
-
Upregulation of SIRT1 Expression: Increased levels of the drug target can lead to reduced efficacy. Assess SIRT1 protein levels by Western blot.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can pump the drug out of the cell.[1] Evaluate the expression of ABC transporters using qPCR or Western blot.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative survival pathways to compensate for SIRT1 inhibition. Key pathways to investigate include PI3K/Akt and MAPK. Analyze the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK) via Western blot.
-
-
Strategies to Overcome Resistance:
-
Combination Therapy: Combine this compound with inhibitors of the identified bypass pathways (e.g., PI3K or MEK inhibitors).
-
Synthetic Lethality Approaches: In cell lines with specific genetic backgrounds, such as BRCA1/2 deficiency, combining SIRT1 inhibition with PARP inhibitors may be effective.[2][3]
-
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for troubleshooting decreased sensitivity to this compound.
Problem 2: Inconsistent results in cell viability assays after this compound treatment.
Possible Cause 1: Assay Conditions and Cell Density
The IC50 value of a drug can be influenced by experimental parameters.
Suggested Solution:
-
Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment, as cell density can affect drug sensitivity.
-
Optimize Drug Incubation Time: A 72-hour incubation is common for assessing the anti-proliferative effects of this compound.
-
Serum Concentration: Use a consistent serum concentration in your culture medium, as growth factors in serum can influence cell proliferation and drug response.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
Possible Cause 2: Drug Stability and Handling
This compound, like many small molecules, can degrade if not stored or handled properly.
Suggested Solution:
-
Proper Storage: Store powdered this compound at -20°C. Prepare stock solutions in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh dilutions of this compound in culture medium for each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of SIRT1, a class III histone deacetylase.[4] SIRT1 is an NAD+-dependent enzyme that deacetylates numerous proteins, including histones and transcription factors like p53.[4] By inhibiting SIRT1, this compound leads to the hyperacetylation of SIRT1's target proteins. This can result in the activation of tumor suppressor pathways, such as the p53-mediated apoptosis pathway, and cell cycle arrest.
SIRT1 Inhibition and p53 Activation Pathway
Caption: this compound inhibits SIRT1, leading to increased p53 acetylation and apoptosis.
Q2: How can I generate an this compound-resistant cell line?
Proposed Protocol for Generating this compound Resistant Cell Lines:
-
Determine Initial IC50: First, determine the IC50 of this compound for your parental cell line using a 72-hour cell viability assay.
-
Initial Chronic Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.
-
Monitor and Passage: Initially, you may observe significant cell death. Continue to culture the surviving cells, replacing the drug-containing media every 2-3 days. Passage the cells as they reach confluence.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is a common strategy.
-
Establish a Resistant Population: Continue this process of dose escalation over several months. The goal is to establish a cell population that can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold or more) than the IC50 of the parental cells.
-
Characterize the Resistant Line: Once a resistant population is established, perform a full dose-response curve to determine the new IC50 and calculate the fold resistance. The resistant phenotype should be stable for several passages in the absence of the drug.
Q3: What are some key downstream targets of SIRT1 that I can analyze to confirm the effect of this compound?
A3: To confirm that this compound is inhibiting SIRT1 in your cells, you can measure the acetylation status of known SIRT1 substrates. A primary and well-studied target is the tumor suppressor protein p53. Inhibition of SIRT1 leads to an increase in the acetylation of p53 at lysine (B10760008) 382 (in humans).
Experimental Approach:
-
Western Blot Analysis: Treat your cells with this compound for a specified time (e.g., 24-48 hours). To enhance p53 expression, you can co-treat with a DNA-damaging agent like etoposide. Lyse the cells and perform a Western blot using antibodies specific for acetylated p53 (Lys382) and total p53. An increase in the ratio of acetylated p53 to total p53 would indicate SIRT1 inhibition.[5]
Q4: My cells are not dying after this compound treatment, but they stop proliferating and appear enlarged and flattened. What is happening?
A4: This phenotype is characteristic of cellular senescence, a state of irreversible growth arrest. Inhibition of SIRT1 has been shown to induce senescence in some cancer cell types.
How to Confirm Senescence:
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: Senescent cells express a β-galactosidase enzyme that is active at pH 6.0. You can use a commercially available kit or a standard protocol to stain for SA-β-Gal activity. Senescent cells will stain blue.
Q5: What combination therapies have shown promise with SIRT1 inhibitors like this compound?
A5: Combination therapy is a key strategy for overcoming resistance. In endometrial carcinoma, combining the SIRT1 inhibitor EX-527 with cisplatin (B142131) has been suggested as a valuable therapeutic approach for cisplatin-resistant cancers.[6] In breast cancer models, this compound has been shown to enhance the activity of paclitaxel (B517696).[7][8] Additionally, in cancers with BRCA1/2 deficiencies, a synthetic lethal interaction has been observed between SIRT1 inhibition and PARP inhibition.[2][3]
Logical Relationship for Combination Therapy
Caption: Rationale for combining this compound with other anti-cancer agents.
Data Presentation
Table 1: IC50 Values of this compound in Combination with Paclitaxel in Breast Cancer Cell Lines
| Cell Line | IC50 mix (µM) |
| T47D | 29.52 ± 3.29 |
| MDA-MB-231 | 38.45 ± 5.26 |
| BT-549 | 30.57 ± 3.76 |
| MDA-MB-468 | 33.40 ± 3.93 |
Data from a study investigating the combined effect of this compound (EX-527) and Paclitaxel (PAX) in a 1:1 fixed ratio for 96 hours.[8]
Table 2: Example of IC50 Fold Change in a Hypothetical this compound-Resistant Cell Line
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Example Cancer Cell Line | 5.2 | 58.5 | 11.3 |
This table illustrates how to present data confirming resistance. The values are hypothetical for demonstration purposes.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for SIRT1 and Phosphorylated Akt
Objective: To assess changes in protein expression and signaling pathway activation in response to this compound treatment or in resistant cell lines.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-SIRT1, anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture parental and resistant cells with or without this compound for the desired time.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
Objective: To detect cellular senescence in response to this compound treatment.
Materials:
-
Cells cultured on glass coverslips or in multi-well plates
-
PBS (Phosphate-Buffered Saline)
-
Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer, pH 6.0)
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-Gal staining solution to the cells.
-
Incubate the cells at 37°C (in a non-CO2 incubator) for 12-16 hours, protected from light.
-
Observe the cells under a light microscope for the development of a blue color, which indicates SA-β-Gal activity.
-
Count the percentage of blue-stained cells to quantify the level of senescence.
References
- 1. Emerging Roles of SIRT1 in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin inhibition is synthetic lethal with BRCA1 or BRCA2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sirtuin inhibition is synthetic lethal with BRCA1 or BRCA2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Recent advances of SIRT1 and implications in chemotherapeutics resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Identifying potential off-target effects of (S)-Selisistat
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying potential off-target effects of (S)-Selisistat.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
A1: The primary target of this compound (also known as EX-527) is Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. It is a potent and selective inhibitor of SIRT1.[1][2][3] this compound exhibits significantly lower activity against other sirtuin family members, such as SIRT2 and SIRT3, demonstrating a high degree of selectivity for SIRT1.[3]
Q2: Are there any known or predicted off-targets for this compound outside of the sirtuin family?
A2: Currently, there is limited direct experimental evidence from broad-panel screens (e.g., kinome-wide scans) publicly available that definitively identifies specific off-targets of this compound outside of the sirtuin family. However, in silico analysis has suggested a potential protein-protein interaction pathway involving SIRT1-AKT-S1PR1-GNAI1/GNAO1-Tubulin. This suggests that in certain contexts, particularly in combination therapies, effects downstream of these proteins could be considered.[4][5] To confidently identify off-targets in your specific experimental system, it is crucial to perform dedicated off-target profiling experiments.
Q3: My experimental results with this compound are not what I expected based on SIRT1 inhibition alone. How can I investigate potential off-target effects?
A3: If you suspect off-target effects are influencing your results, a systematic approach is recommended. Here are the key steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with SIRT1 in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Perform Dose-Response Experiments: Use the lowest effective concentration of this compound to achieve SIRT1 inhibition to minimize the likelihood of engaging lower-affinity off-targets.
-
Employ Broad Off-Target Screening Panels: Utilize services that offer screening against a wide range of proteins, such as kinase panels or proteomics-based approaches.
-
Use a Structurally Unrelated SIRT1 Inhibitor: If a similar phenotype is observed with a different SIRT1 inhibitor that has a distinct chemical structure, it is more likely that the effect is on-target.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce SIRT1 expression. If the phenotype persists in the presence of this compound but in the absence of SIRT1, it strongly suggests an off-target effect.
Q4: What experimental approaches can I use to identify unknown off-targets of this compound?
A4: Several unbiased, proteome-wide methods can be employed to identify novel off-targets:
-
Kinase Profiling: Screening this compound against a large panel of kinases can identify any potential off-target interactions within the kinome.
-
Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS): This powerful technique can identify proteins that are stabilized by this compound binding directly in a cellular context, providing a global view of potential off-targets.[6][7]
-
Chemoproteomics: This approach uses a modified version of the compound to "fish" for binding partners from a cell lysate, which are then identified by mass spectrometry.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various human sirtuin isoforms.
| Sirtuin Isoform | IC50 | Fold Selectivity vs. SIRT1 |
| SIRT1 | 38 nM | 1 |
| SIRT2 | 19.6 µM | ~515 |
| SIRT3 | 48.7 µM | ~1281 |
| SIRT4 | >100 µM | >2631 |
| SIRT5 | >100 µM | >2631 |
| SIRT6 | >100 µM | >2631 |
| SIRT7 | >100 µM | >2631 |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine if this compound inhibits the activity of a specific kinase or a panel of kinases.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add the recombinant kinase, its specific substrate, and any necessary co-factors in the appropriate kinase assay buffer.
-
-
Compound Addition:
-
Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km for the specific kinase.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure kinase activity. The detection method will depend on the assay format (e.g., radiometric, fluorescence, or luminescence-based).
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with its target protein (SIRT1) in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO). Incubate for a specific time to allow for cell penetration and target binding.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[8]
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]
-
-
Sample Preparation for Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Detection and Analysis:
-
Analyze the amount of soluble SIRT1 in each sample by Western blotting.
-
Quantify the band intensities and normalize them to the unheated control.
-
Plot the percentage of soluble SIRT1 against the temperature to generate melt curves for both the vehicle- and this compound-treated samples. A shift in the melting temperature (Tm) indicates target engagement.
-
Visualizations
Caption: Mechanism of action of this compound on the SIRT1 signaling pathway.
Caption: Workflow for identifying potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing In Vivo Bioavailability of (S)-Selisistat
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the in vivo bioavailability of (S)-Selisistat. This potent and selective SIRT1 inhibitor, due to its hydrophobic nature, often presents formulation and administration challenges. This guide offers troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental methodologies to help you optimize your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low and inconsistent plasma concentrations of this compound after oral administration in my animal model?
A1: Low and variable oral bioavailability of this compound is a common issue stemming from its poor aqueous solubility. Key factors contributing to this include:
-
Poor Dissolution: The compound may not dissolve effectively in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Precipitation: The compound might precipitate out of the formulation upon contact with the aqueous environment of the GI tract.
-
First-Pass Metabolism: this compound may be metabolized in the intestinal wall or the liver before it reaches systemic circulation.
-
Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
Q2: What are the recommended starting formulations for in vivo oral administration of this compound?
A2: Due to its poor water solubility, this compound requires a formulation containing co-solvents and/or surfactants. Here are some commonly used formulations:
-
Co-solvent/Surfactant Mixture: A widely used approach involves dissolving this compound in a small amount of an organic solvent like DMSO and then diluting it in a vehicle containing polyethylene (B3416737) glycol (e.g., PEG300), a surfactant (e.g., Tween-80), and saline.
-
Lipid-Based Formulations: For improving oral bioavailability, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) are highly recommended. These systems form fine emulsions in the GI tract, enhancing solubilization and absorption.
-
Suspension in Corn Oil: A simple suspension in corn oil can also be used, particularly for compounds with high lipophilicity.
Q3: My this compound formulation is precipitating upon preparation or during administration. What can I do?
A3: Precipitation is a frequent challenge with poorly soluble compounds. Here are some troubleshooting steps:
-
Optimize Solvent Ratios: Carefully adjust the ratios of your co-solvents and surfactants. It's often beneficial to dissolve the compound in the organic solvent first before adding other components.
-
Gentle Warming and Sonication: Gently warming the solution (to around 37-40°C) and using a bath sonicator can help in dissolving the compound and preventing immediate precipitation.
-
Prepare Fresh Formulations: Always prepare your this compound formulation fresh before each experiment to ensure its stability.
-
pH Adjustment: If your formulation includes an aqueous component, adjusting the pH might improve the solubility of the compound, depending on its pKa.
Q4: Are there alternatives to oral gavage for administering this compound in rodents?
A4: While oral gavage is the most common method for precise oral dosing, alternatives can be considered if you are facing issues like animal stress or esophageal injury. These include:
-
Formulation in Drinking Water or Diet: This is a less stressful method but makes it difficult to control the exact dose consumed by each animal. The formulation needs to be stable and palatable.
-
Intraperitoneal (IP) Injection: IP injection bypasses the GI tract and can provide more consistent systemic exposure. However, the formulation must be sterile and non-irritating.
Data Presentation: Pharmacokinetics of Selisistat
The following tables summarize available pharmacokinetic data for Selisistat from preclinical and clinical studies. Note that direct comparative studies of different formulations are limited in publicly available literature.
Table 1: Pharmacokinetic Parameters of Selisistat in R6/2 Mice
| Dosage (mg/kg/day) | C_max (µM) | T_max (h) | AUC (µM*h) | Average Steady-State Plasma Level (µM) |
| 5 | 0.4 | 1 | 2.4 | 0.4 |
| 10 | 1.5 | 1 | 9.0 | 1.5 |
| 20 | 3.2 | 1 | 19.2 | 3.2 |
Data adapted from an in vivo efficacy study in a transgenic mouse model of Huntington's disease, suggesting dose-proportional exposure. The formulation used was likely a solution or suspension suitable for oral administration in mice.[1]
Table 2: Single Dose Pharmacokinetics of Selisistat in Healthy Male Volunteers
| Dose (mg) | C_max (ng/mL) | T_max (h) | AUC (ng*h/mL) |
| 5 | 10.4 | 1.0 | 25.9 |
| 25 | 60.1 | 1.5 | 185 |
| 75 | 226 | 2.0 | 916 |
| 150 | 545 | 2.0 | 2670 |
| 300 | 1290 | 3.0 | 7410 |
| 600 | 2430 | 4.0 | 19900 |
This data shows that Selisistat is rapidly absorbed, and systemic exposure increases with the dose in humans.[2]
Experimental Protocols
Here are detailed methodologies for preparing formulations aimed at improving the in vivo bioavailability of this compound.
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation for Oral Gavage
This protocol is a common starting point for in vivo studies with poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Dissolve the this compound powder in DMSO. The volume of DMSO should be kept to a minimum, typically aiming for no more than 10% of the final formulation volume. Vortex or sonicate briefly to ensure complete dissolution.
-
Addition of Co-solvent: Add PEG300 to the DMSO solution. A common ratio is 4 parts PEG300 to 1 part DMSO. Mix thoroughly until the solution is homogenous.
-
Addition of Surfactant: Add Tween-80 to the mixture. A typical concentration is 5% of the final volume. Vortex to ensure uniform mixing.
-
Final Dilution: Slowly add sterile saline to the organic mixture to reach the final desired concentration. It is crucial to add the saline dropwise while continuously vortexing to prevent precipitation.
-
Final Formulation Example (for a 10 mg/mL solution):
-
This compound: 10 mg
-
DMSO: 100 µL (10%)
-
PEG300: 400 µL (40%)
-
Tween-80: 50 µL (5%)
-
Saline: 450 µL (45%)
-
-
Administration: Use the freshly prepared formulation for oral gavage in your animal model. Ensure the formulation is at room temperature and visually inspect for any precipitation before administration.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This advanced formulation can significantly enhance the oral bioavailability of hydrophobic compounds like this compound.
Materials:
-
This compound powder
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Kolliphor RH 40)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Glass vials, magnetic stirrer, and water bath
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Constructing a Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant with the highest solubility for this compound.
-
Prepare mixtures of the surfactant and co-surfactant (S/CoS mix) at different ratios (e.g., 1:1, 2:1, 1:2).
-
Mix the oil phase with the S/CoS mix at various ratios (e.g., from 9:1 to 1:9).
-
For each mixture, add a small amount to a larger volume of water (e.g., 100 µL of mixture to 100 mL of water) with gentle stirring and observe the formation of an emulsion.
-
Plot the results on a ternary phase diagram to identify the region that forms a clear or slightly bluish, stable microemulsion.
-
-
Preparation of the this compound-loaded SEDDS:
-
Select a ratio of oil, surfactant, and co-surfactant from the optimal microemulsion region of the phase diagram.
-
Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a glass vial.
-
Add the weighed this compound powder to the mixture.
-
Gently heat the mixture in a water bath (around 40°C) and stir with a magnetic stirrer until the compound is completely dissolved and the solution is clear and homogenous.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size using a particle size analyzer. A smaller droplet size (typically <200 nm) is desirable for better absorption.
-
Self-Emulsification Time: Measure the time it takes for the SEDDS to form a homogenous emulsion upon dilution in water with gentle agitation.
-
-
Administration: The final SEDDS formulation can be filled into gelatin capsules for oral administration.
Troubleshooting Guides for In Vivo Experiments
Issue 1: Inconsistent Bioavailability and High Variability Between Animals
-
Possible Cause: Inaccurate dosing due to improper oral gavage technique.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage. Use appropriate gavage needle size for the animal. Consider using a displacement pump for precise volume delivery. Anesthetizing the mice with isoflurane (B1672236) for the procedure can reduce stress and improve consistency.[3]
-
Possible Cause: Formulation instability (precipitation or phase separation).
-
Solution: Always prepare the formulation fresh. Visually inspect the formulation for homogeneity before each administration. If using a suspension, ensure it is vigorously vortexed before drawing each dose.
-
Possible Cause: Food effect. The presence or absence of food in the GI tract can significantly impact drug absorption.
-
Solution: Standardize the fasting period for all animals before dosing. If a positive food effect is suspected (i.e., bioavailability increases with food), consider administering the compound with a small, standardized meal.
Issue 2: Animal Distress or Adverse Events After Dosing
-
Possible Cause: Esophageal trauma from oral gavage.
-
Solution: Use a flexible gavage needle or a ball-tipped needle to minimize the risk of injury. Ensure the needle is inserted gently and to the correct depth. If trauma persists, consider alternative administration routes.
-
Possible Cause: Toxicity of the vehicle. High concentrations of DMSO or certain surfactants can cause local or systemic toxicity.
-
Solution: Minimize the concentration of potentially toxic excipients in your formulation. The final concentration of DMSO should ideally be below 10%. Conduct a vehicle-only control group to assess any background toxicity.
-
Possible Cause: Gavage-related reflux.
-
Solution: Ensure the dosing volume is appropriate for the size of the animal. Administer the dose slowly to prevent reflux. If reflux is observed, reduce the volume or concentration of the formulation.
Mandatory Visualizations
SIRT1 Signaling Pathway and the Effect of this compound
This compound is a potent inhibitor of SIRT1, a NAD+-dependent deacetylase. SIRT1 has a wide range of cellular targets, including transcription factors that regulate stress responses, inflammation, and apoptosis. By inhibiting SIRT1, this compound increases the acetylation of these target proteins, thereby modulating their activity.
Caption: SIRT1 deactivates p53 and NF-κB; this compound inhibits this process.
Experimental Workflow for Formulation Selection
Choosing the right formulation is critical for the success of in vivo studies. The following workflow provides a logical progression for selecting an appropriate formulation for a poorly soluble compound like this compound.
Caption: A stepwise approach to selecting an in vivo formulation for this compound.
References
- 1. Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
Addressing inconsistencies in (S)-Selisistat experimental results
Welcome to the technical support center for (S)-Selisistat (also known as EX-527), a potent and selective inhibitor of SIRT1. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for addressing common inconsistencies and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different IC50 values for this compound compared to published data?
A1: Variations in IC50 values for this compound are not uncommon and can be attributed to several factors. Published IC50 values for SIRT1 inhibition typically range from 38 nM to 98 nM in cell-free enzymatic assays.[1][2] However, in cell-based assays, the effective concentration can be significantly higher, with IC50 values reported to vary from 49.05 µM to 85.26 µM depending on the cell line.[3][4]
Key factors influencing IC50 values include:
-
Assay Format: Cell-free (biochemical) assays using recombinant SIRT1 will typically yield lower IC50 values than cell-based assays due to the absence of cellular uptake, metabolism, and efflux barriers.
-
Substrate and NAD+ Concentration: The inhibitory mechanism of this compound is uncompetitive with respect to the acetylated peptide substrate and competitive with the NAD+ cofactor.[5] Therefore, variations in the concentrations of both the substrate and NAD+ in your assay buffer will directly impact the apparent IC50 value.[5]
-
Cell Type: Different cell lines exhibit varying levels of SIRT1 expression, membrane permeability, and metabolic rates, all of which can influence the intracellular concentration and efficacy of this compound.[3]
-
Experimental Conditions: Factors such as incubation time, temperature, and buffer composition can affect enzyme kinetics and inhibitor binding.
Q2: I am not observing the expected phenotype in my cell-based assay after treatment with this compound. What could be the issue?
A2: A lack of an observable phenotype can stem from several experimental variables. Consider the following troubleshooting steps:
-
Compound Integrity and Concentration: Verify the purity and concentration of your this compound stock. Ensure it has been stored correctly, protected from light. Perform a dose-response experiment to confirm you are using an effective concentration for your specific cell line and assay.
-
Cellular Context: The function of SIRT1 is highly context-dependent, varying with cell type, metabolic state, and the specific signaling pathways active in your model.[3] The expected phenotype may only manifest under specific conditions (e.g., cellular stress, specific growth phase).
-
Target Engagement: Confirm that this compound is engaging its target in your cells. A common method is to measure the acetylation status of a known SIRT1 substrate, such as p53 at lysine (B10760008) 382 (p53K382), via Western blot. An increase in acetylation of the substrate upon treatment would indicate successful SIRT1 inhibition.
-
Downstream Effects: The link between SIRT1 inhibition and your phenotype of interest may be indirect or require a longer duration of treatment to become apparent.
Q3: How can I be sure the effects I'm seeing are due to SIRT1 inhibition and not off-target effects?
A3: this compound is a highly selective inhibitor for SIRT1.[1][2] However, at very high concentrations, off-target effects are a possibility. To ensure the observed effects are on-target, consider the following controls:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce SIRT1 expression. If the genetic approach phenocopies the effects of this compound, it provides strong evidence for on-target activity.
-
Dose-Response Correlation: The concentration of this compound that produces the phenotype should align with the concentration required to inhibit SIRT1 activity in your cellular system.
Data Presentation
This compound Inhibitory Activity
| Sirtuin Isoform | IC50 (in vitro) | Fold Selectivity vs. SIRT1 | Reference(s) |
| SIRT1 | 38 - 98 nM | 1 | [1][2] |
| SIRT2 | ~20 µM | >200 | [1] |
| SIRT3 | ~50 µM | ~500 | [1] |
Experimental Protocols
In Vitro SIRT1 Deacetylase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound against SIRT1 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in the assay buffer.
-
Assay setup: In the 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.
-
Add inhibitor: Add the this compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate reaction: Add the recombinant SIRT1 enzyme to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop reaction: Add the developer solution to stop the enzymatic reaction.
-
Measure fluorescence: Read the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data analysis: Calculate the percentage of inhibition for each concentration relative to the positive control and plot the results to determine the IC50 value.
Western Blot for Acetylated-p53
This protocol describes how to assess SIRT1 inhibition in cells by measuring the acetylation of its substrate, p53.
Materials:
-
Cell culture reagents
-
This compound
-
DNA damaging agent (e.g., etoposide) - optional, to induce p53 expression
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (Lys382) and anti-total-p53
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell treatment: Plate cells and allow them to adhere. Treat cells with this compound at various concentrations for the desired time. Co-treatment with a DNA damaging agent can be performed to increase p53 levels.
-
Cell lysis: Harvest and lyse the cells. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with primary antibodies against acetylated-p53 and total-p53 overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the acetylated-p53 signal to the total-p53 signal.
Mandatory Visualizations
Caption: Mechanism of this compound action on the SIRT1/p53 pathway.
Caption: A generalized experimental workflow for using this compound.
References
- 1. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
Refining (S)-Selisistat treatment duration for optimal efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining (S)-Selisistat treatment duration for optimal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2] It functions by binding to the SIRT1 enzyme at a site that overlaps with the NAD+ binding pocket, thereby competitively inhibiting its deacetylase activity with respect to NAD+.[1] This inhibition leads to an increase in the acetylation of SIRT1's downstream targets.[2]
Q2: What is the active isomer of Selisistat (EX-527)? A2: Selisistat (EX-527) is a racemic mixture. The active isomer that inhibits SIRT1 is the (S)-enantiomer, sometimes referred to as (S)-EX-243. The (R)-enantiomer is inactive.
Q3: How selective is this compound for SIRT1? A3: this compound is highly selective for SIRT1. It has been shown to be over 200-fold more selective for SIRT1 compared to SIRT2 and SIRT3.[3] It does not significantly inhibit class I/II histone deacetylases (HDACs) at concentrations up to 100 µM.[1]
Q4: What are the known downstream effects of SIRT1 inhibition by this compound? A4: Inhibition of SIRT1 by this compound leads to the hyperacetylation of various downstream targets, which can modulate several signaling pathways. Key targets include p53, PGC-1α, and FOXO transcription factors.[2] This can influence processes such as apoptosis, cell cycle, and metabolism.[4]
Q5: What is a typical starting concentration for in vitro experiments? A5: A typical starting concentration for in vitro experiments ranges from the IC50 value up to 10 µM. The IC50 of this compound for SIRT1 is reported to be in the range of 38-123 nM, depending on the assay conditions.[1][5] For cell-based assays, concentrations between 1 µM and 10 µM are often used to observe significant effects.[6]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of SIRT1 Activity
-
Question: I am not observing the expected increase in acetylation of my target protein (e.g., p53) after treating my cells with this compound. What could be the problem?
-
Answer:
-
Compound Stability: this compound stock solutions in DMSO are generally stable when stored at -20°C or -80°C.[7] However, repeated freeze-thaw cycles should be avoided. Prepare fresh working dilutions in your cell culture medium for each experiment.
-
Treatment Duration: The time required to observe changes in acetylation can vary depending on the cell type and the specific target protein. For p53, an increase in acetylation can be seen as early as 3-6 hours after treatment with a SIRT1 inhibitor.[8] Consider performing a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to determine the optimal time point for your specific experimental setup.
-
Cellular NAD+ Levels: Since this compound is an uncompetitive inhibitor with respect to NAD+, its potency can be influenced by cellular NAD+ concentrations.[1] Changes in cell culture conditions that affect cellular metabolism and NAD+ levels could alter the efficacy of the inhibitor.
-
Assay Sensitivity: Ensure your detection method (e.g., Western blot antibody for acetylated protein) is sensitive enough to detect the changes.
-
Issue 2: Observed Cellular Toxicity at Higher Concentrations or Longer Durations
-
Question: I am observing a decrease in cell viability that is not consistent with the expected biological effect of SIRT1 inhibition. Could this be due to off-target effects or toxicity?
-
Answer:
-
Concentration and Duration: While this compound is highly selective for SIRT1, at higher concentrations and with prolonged exposure, off-target effects or general cellular toxicity can occur. It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and duration that maximizes SIRT1 inhibition while minimizing toxicity. Viability assays such as MTT or CellTiter-Glo can be run in parallel with your primary endpoint assay.[9]
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. What is well-tolerated in one cell line may be toxic in another. Always establish a baseline for toxicity in your specific cell line.
-
Context-Dependent Effects: The role of SIRT1 can be context-dependent. In some neuronal cells, sustained SIRT1 activation is beneficial, while in others, its inhibition can promote survival.[10] The observed effect may depend on the specific cellular context and stress conditions.
-
Issue 3: Solubility Problems in Cell Culture Media
-
Question: I am noticing precipitation of this compound when I add it to my cell culture medium. How can I improve its solubility?
-
Answer:
-
Solvent Concentration: this compound is typically dissolved in DMSO to make a concentrated stock solution.[6] When preparing working dilutions, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation of the compound.
-
Pre-warming Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help to improve solubility.
-
Preparation of Working Solutions: Prepare fresh working solutions from your DMSO stock for each experiment. Do not store diluted solutions in aqueous buffers for extended periods.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SIRT1) | 38 nM | Cell-free assay | [1] |
| IC50 (SIRT1) | 98 nM | Recombinant human SIRT1 | [11] |
| IC50 (SIRT1) | 123 nM | Cell-free assay | [5] |
| IC50 (SIRT2) | 19.6 µM | Cell-free assay | [1] |
| IC50 (SIRT3) | 48.7 µM | Cell-free assay | [1] |
Table 2: Summary of this compound Treatment Durations and Observed Effects in Cell-Based Assays
| Cell Line | Concentration | Duration | Observed Effect | Assay Type | Reference |
| NCI-H460 | 1 µM | 6 hours | Increased acetylated p53 | Western Blot | |
| HCT116 | 1-2 µM | 7 days | 90% increase in cell number | Cell Counting | [1] |
| Breast Cancer Cells | 10-200 µM | 96 hours | Dose-dependent inhibition of cell viability | MTT Assay | [9] |
| Breast Cancer Cells | 1/2 IC50 and IC50 | 48 hours | Inhibition of cell proliferation | BrdU Assay | [12] |
| Platelets | 10/50 µM | 10 minutes | Increased ROS levels | Apoptosis Assay | |
| RAW264.7 | 10 µM | 24 hours | Modulation of inflammatory response | MTT Assay | [6] |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration for SIRT1 Inhibition (Western Blot for Acetylated p53)
Objective: To determine the time-course of SIRT1 inhibition by this compound through the analysis of p53 acetylation.
Methodology:
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 1-10 µM). Include a vehicle control (e.g., DMSO at the same final concentration).
-
Time-Course Harvest: Harvest cell lysates at various time points after treatment (e.g., 0, 2, 4, 6, 12, 24, and 48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A, and nicotinamide).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated p53 (e.g., Ac-p53 Lys382) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total p53 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities and normalize the acetylated p53 signal to total p53 and the loading control. Plot the normalized acetylated p53 levels against time to determine the optimal treatment duration for maximal p53 acetylation.
Protocol 2: Assessing Cell Viability Over a Time-Course
Objective: To evaluate the effect of different durations of this compound treatment on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, and 96 hours).
-
Viability Assay (e.g., MTT):
-
At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. This will help identify a treatment window that effectively inhibits SIRT1 without causing significant cytotoxicity.
Mandatory Visualization
Caption: SIRT1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Optimizing this compound Treatment Duration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of SIRT1 Impairs the Accumulation and Transcriptional Activity of HIF-1α Protein under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. When is Sirt1 activity bad for dying neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential cytotoxicity of (S)-Selisistat at high concentrations
Welcome to the technical support center for (S)-Selisistat (also known as EX-527). This resource is designed for researchers, scientists, and drug development professionals to address and mitigate potential cytotoxicity observed at high concentrations during in vitro experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound at high concentrations.
Problem: I'm observing excessive cytotoxicity, masking the specific effects of SIRT1 inhibition.
Answer: High concentrations of this compound can lead to off-target effects or induce apoptosis, complicating data interpretation.[1][2] Here are steps to troubleshoot this issue:
-
Confirm Optimal Concentration Range: The effective concentration of this compound is highly cell-line dependent. IC50 values for cytotoxicity can range from approximately 25 µM to over 85 µM.[1][3] It is critical to perform a dose-response curve to determine the optimal concentration for your specific cell line that maximizes SIRT1 inhibition while minimizing broad cytotoxicity.
-
Reduce Serum Concentration: In some cell lines, SIRT1 may be a more significant regulator of cell proliferation under growth factor deprivation conditions.[4] Reducing the serum concentration in your culture medium (e.g., from 10% to 1% or 0.1%) may allow you to use a lower, less toxic concentration of this compound and still observe effects.[4]
-
Consider Co-treatment with an Apoptosis Inhibitor: If the observed cytotoxicity is confirmed to be apoptotic, co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) could be a viable strategy to isolate the non-apoptotic effects of SIRT1 inhibition. This approach helps to determine if the primary phenotype is a direct result of SIRT1 modulation or a secondary consequence of apoptosis.
-
Evaluate Treatment Duration: Cytotoxicity is often time-dependent. Shortening the exposure time of your cells to high concentrations of this compound may reduce cell death while still allowing for the observation of acute SIRT1 inhibition effects. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal window.
Problem: My cell viability assay (e.g., MTT) shows a sharp drop, but I'm unsure if it's necrosis or apoptosis.
Answer: Differentiating the mechanism of cell death is crucial for understanding the cytotoxic effects of this compound. While MTT assays measure metabolic activity to infer viability, they do not distinguish between apoptosis and necrosis.[5][6]
-
Utilize Multiparametric Assays: Combine viability assays with specific markers for apoptosis and necrosis.[7] A common and effective method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[6]
-
Annexin V+/PI-: Early apoptotic cells
-
Annexin V+/PI+: Late apoptotic/necrotic cells
-
Annexin V-/PI+: Necrotic cells
-
-
Measure Caspase Activity: this compound-induced apoptosis is often mediated by the activation of caspases.[8] Use a fluorometric or colorimetric assay to measure the activity of key executioner caspases, such as Caspase-3 and Caspase-7, to confirm the involvement of the apoptotic pathway.[9]
-
Perform LDH Release Assay: To specifically quantify necrosis or loss of membrane integrity, measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[10] This assay can be multiplexed with viability assays like MTT on the same cell population.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective, cell-permeable inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][8] It functions by competing with the NAD+ cofactor, preventing SIRT1 from deacetylating its protein substrates, which include histones and transcription factors like p53.[11][12]
Q2: Why does this compound cause cytotoxicity at high concentrations?
The cytotoxic effects of high concentrations of this compound are often linked to the induction of apoptosis.[8] By inhibiting SIRT1, this compound can lead to an increase in the acetylation of the tumor suppressor protein p53.[8] Acetylated p53 is more stable and transcriptionally active, promoting the expression of pro-apoptotic genes (e.g., BAX) and leading to cell cycle arrest and programmed cell death.[1][8] Some studies also suggest it can reactivate pro-apoptotic CASP genes that were epigenetically silenced by SIRT1.[8]
Q3: What are typical IC50 values for this compound-induced cytotoxicity?
The cytotoxic IC50 values for this compound vary significantly between different cell lines. Published values for breast cancer cell lines, for example, range from approximately 49 µM to 85 µM after 96 hours of exposure.[1] Another study on the MCF-7 breast cancer cell line reported a significant anti-proliferative effect at 25.30 µM.[3] It is essential to determine this value empirically in your experimental system.
Q4: Are there known agents that can mitigate this compound cytotoxicity without compromising its SIRT1 inhibitory effect?
While specific "mitigating agents" are not well-documented, the primary strategy is to manage the downstream effects. If apoptosis is the primary mechanism of cytotoxicity, using a pan-caspase inhibitor can block the cell death pathway. However, it's important to recognize that apoptosis may be an intended consequence of SIRT1 inhibition in some contexts, such as cancer research.[13][14] In neurodegenerative research, where cell survival is desired, combining this compound with agents that promote cell survival pathways (without interfering with SIRT1 signaling) could be explored, but this requires careful validation to avoid confounding results.
Q5: How can I confirm that this compound is inhibiting SIRT1 in my experiment?
To verify the on-target activity of this compound, you should measure the acetylation status of a known SIRT1 substrate. The most common biomarker is the acetylation of p53 at lysine (B10760008) 382 (in humans).[1] You can perform a Western blot using an antibody specific to acetylated p53 (Ac-p53 Lys382). An increase in the Ac-p53 signal upon treatment with this compound, especially after inducing mild genotoxic stress (e.g., with hydrogen peroxide), confirms target engagement.[4]
Data & Protocols
Table 1: Example Cytotoxic IC50 Values for this compound (EX-527)
| Cell Line Type | Example Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer (Luminal A) | T47D | 49.05 ± 8.98 | 96 | [1] |
| Breast Cancer (TNBC) | MDA-MB-231 | 85.26 ± 9.2 | 96 | [1] |
| Breast Cancer (Luminal A) | MCF-7 | 25.30 | Not Specified | [3] |
| Cervical Cancer | HeLa | >50 (32% viability loss) | 24 | [2] |
Experimental Protocol: Annexin V & Propidium Iodide (PI) Staining for Apoptosis
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[6]
Materials:
-
This compound treated and control cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and desired time points.
-
Harvest cells, including any floating cells from the supernatant, by gentle trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Collect data and analyze the quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: SIRT1 inhibition by this compound leads to p53 acetylation and apoptosis.
Experimental Workflow for Assessing Mitigating Strategies
Caption: Workflow for testing an agent's ability to mitigate Selisistat cytotoxicity.
Troubleshooting Logic for High Cytotoxicity
Caption: A decision tree for troubleshooting high cytotoxicity with this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 6. omicsonline.org [omicsonline.org]
- 7. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 8. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of Novel SIRT1/2 Inhibitors with Effective Cytotoxicity against Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Strategies to enhance the specificity of (S)-Selisistat for SIRT1
Welcome to the technical support center for (S)-Selisistat (also known as EX-527), a potent and selective inhibitor of Sirtuin 1 (SIRT1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance its specificity and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of SIRT1, a class III histone deacetylase (HDAC) that is dependent on NAD+.[1] It functions as an uncompetitive inhibitor with respect to the acetylated substrate and competitively with the NAD+ cofactor.[1] The (S)-enantiomer is the active form of the racemic mixture known as EX-527.
Q2: How selective is this compound for SIRT1 over other sirtuin isoforms?
This compound exhibits high selectivity for SIRT1. Its IC50 value for SIRT1 is in the nanomolar range, while for SIRT2 and SIRT3, it is in the micromolar range, indicating a selectivity of over 200-fold for SIRT1 compared to SIRT2 and SIRT3.[1][2]
Q3: Why would I need to enhance the specificity of an already selective inhibitor?
While this compound is highly selective, at higher concentrations used in some cellular experiments, off-target effects on other sirtuins or unrelated proteins could become a confounding factor. Enhancing specificity can be crucial for:
-
Reducing ambiguity in attributing observed biological effects solely to SIRT1 inhibition.
-
Minimizing potential cytotoxicity or other off-target cellular responses.
-
Developing more precise chemical probes for studying SIRT1 biology.
-
Guiding the development of therapeutic agents with improved safety profiles.
Q4: What are the known downstream cellular effects of SIRT1 inhibition by this compound?
Inhibition of SIRT1 by this compound leads to the hyperacetylation of various SIRT1 substrates. A well-documented effect is the increased acetylation of p53 at lysine (B10760008) 382, which can enhance its pro-apoptotic activity.[2] It has also been shown to affect the acetylation status of other proteins involved in cellular processes like cell cycle regulation and metabolism.[2]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound in our in-vitro SIRT1 activity assay.
-
Possible Cause 1: Assay conditions. IC50 values are highly dependent on the concentrations of the acetylated peptide substrate and NAD+.[1]
-
Solution: Standardize and report the concentrations of both the peptide substrate and NAD+ in all experiments. Ensure these concentrations are consistent across different assay runs.
-
-
Possible Cause 2: Enzyme purity and activity. The purity and specific activity of the recombinant SIRT1 enzyme can vary between batches and suppliers.
-
Solution: Qualify each new batch of recombinant SIRT1 to ensure consistent activity. If possible, use a standardized control inhibitor with a known IC50 to normalize results between batches.
-
-
Possible Cause 3: Reagent stability. this compound, NAD+, and the peptide substrate can degrade over time, especially with improper storage or multiple freeze-thaw cycles.
-
Solution: Aliquot reagents into single-use volumes upon receipt and store them at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
Issue 2: Observing unexpected cellular phenotypes that may be due to off-target effects.
-
Possible Cause 1: High concentration of this compound. At concentrations significantly above the IC50 for SIRT1, this compound may start to inhibit other sirtuins, particularly SIRT2 and SIRT3.[1]
-
Solution: Perform dose-response experiments to determine the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., p53 acetylation) without causing broader cellular changes.
-
-
Possible Cause 2: Off-target protein interactions. this compound may interact with other proteins in the cell.
-
Solution: Employ a rescue experiment. Overexpression of SIRT1 should rescue the phenotype caused by this compound if the effect is on-target. Conversely, siRNA-mediated knockdown of SIRT1 should mimic the effect of the inhibitor.
-
-
Possible Cause 3: Use of a structurally distinct SIRT1 inhibitor. To confirm that the observed phenotype is due to SIRT1 inhibition and not a scaffold-specific off-target effect of this compound, a different, structurally unrelated SIRT1 inhibitor can be used.
-
Solution: Treat cells with a different class of SIRT1 inhibitor. If the same phenotype is observed, it is more likely to be a result of SIRT1 inhibition.
-
Issue 3: Difficulty in confirming target engagement in a cellular context.
-
Possible Cause: Indirect measurement of target engagement. Relying solely on downstream phenotypic changes can be misleading.
-
Solution 1: Western Blot for p53 acetylation. A direct and common method to confirm SIRT1 target engagement is to measure the acetylation of its substrate, p53, at lysine 382. Inhibition of SIRT1 will lead to an increase in acetylated p53.
-
Solution 2: Cellular Thermal Shift Assay (CETSA). This technique can be used to demonstrate direct binding of this compound to SIRT1 in intact cells by measuring changes in the thermal stability of the protein upon ligand binding.
-
Strategies to Enhance Specificity
For researchers aiming to develop derivatives of this compound with enhanced specificity or to design experiments that minimize off-target effects, the following strategies can be employed:
Medicinal Chemistry Approaches
Structure-activity relationship (SAR) studies and computational modeling can guide the chemical modification of the this compound scaffold to improve its specificity for SIRT1.
-
Computational Docking and Molecular Dynamics: In silico studies have shown that derivatives of Selisistat can be designed to have different binding affinities for SIRT1, SIRT2, and SIRT3. For instance, modifications to the carbazole (B46965) ring system can be explored to achieve better shape complementarity with the SIRT1 active site over other sirtuins. One study showed that certain derivatives could exhibit stronger in silico affinity for SIRT1 and SIRT2, while another preferred SIRT3, indicating that the selectivity profile can be tuned.[3][4]
-
Scaffold Hopping: Replacing the carbazole core of Selisistat with other chemical scaffolds while retaining key pharmacophoric features can lead to novel inhibitors with improved selectivity. For example, dihydro-1,4-benzoxazine carboxamides have been identified as potent and highly selective SIRT1 inhibitors that surpass the selectivity of Selisistat.[5]
Advanced Specificity Profiling Techniques
To rigorously assess the specificity of this compound or its analogs, advanced proteomic techniques can be utilized.
-
Chemical Proteomics: This approach can identify the direct binding targets of a small molecule in a complex biological sample. A derivative of this compound can be synthesized with a photoreactive group and a clickable tag. This probe is introduced to cells, and upon UV irradiation, it covalently binds to interacting proteins. The tagged proteins are then enriched and identified by mass spectrometry. A competition experiment with an excess of the parent this compound is performed to distinguish specific from non-specific binders.
-
Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently react with the active site of enzymes in an activity-dependent manner. This allows for the profiling of the functional state of entire enzyme families. Competitive ABPP can be used to assess the selectivity of an inhibitor across a panel of related enzymes in a native cellular environment. An unlabeled inhibitor like this compound is used to pre-treat a proteome, followed by the addition of a broad-spectrum sirtuin activity-based probe. The degree of inhibition of probe labeling for each sirtuin isoform indicates the inhibitor's selectivity profile.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds against Sirtuin Isoforms
| Compound | SIRT1 IC50 (nM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT2/SIRT1) | Selectivity (SIRT3/SIRT1) | Reference |
| This compound (EX-527) | 38 - 123 | 19.6 | 48.7 | >200 | >200 | [1][2][6] |
| Compound 35 ((S)-isomer) | 60 | 2.77 | - | ~46 | - | [1] |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocols
Protocol 1: In Vitro SIRT1 Fluorometric Activity Assay
This protocol is adapted from commercially available kits and published literature.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)
-
NAD+
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (contains a protease to cleave the deacetylated substrate and release the fluorophore)
-
96-well black microplate
-
Microplate reader capable of fluorescence detection (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, fluorogenic substrate, and NAD+.
-
Add the this compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the recombinant SIRT1 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Acetylated p53
Materials:
-
Cell line of interest (e.g., MCF-7, U2OS)
-
This compound
-
DNA damaging agent (e.g., etoposide)
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 4-24 hours).
-
In the last few hours of inhibitor treatment, induce p53 acetylation by adding a DNA damaging agent like etoposide (B1684455) (e.g., 20 µM for 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total p53 and a loading control to ensure equal protein loading.
Visualizations
Caption: SIRT1 signaling pathway showing inhibition by this compound.
Caption: Workflow for assessing the specificity of this compound.
Caption: Troubleshooting logic for unexpected cellular phenotypes.
References
- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Turkish Computational and Theoretical Chemistry » Submission » Identification of Selisistat Derivatives as SIRT1-3 Inhibitors by in Silico Virtual Screening [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
How to control for batch-to-batch variability of (S)-Selisistat
This technical support center is designed for researchers, scientists, and drug development professionals using (S)-Selisistat. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch consistency important?
A1: this compound is the biologically active enantiomer of Selisistat (also known as EX-527), a potent and selective inhibitor of SIRT1, a NAD+-dependent deacetylase.[1] SIRT1 is a key regulator of various cellular processes, including metabolism, DNA repair, and inflammation.[2][3][4] Batch-to-batch consistency is crucial because variations in purity, isomeric composition, or the presence of impurities can significantly impact experimental results, leading to issues with reproducibility and data interpretation.
Q2: We are observing significant variability in the IC50 values of this compound between different batches. What are the likely causes?
A2: Variability in IC50 values is a common issue that can stem from several factors.[1] Firstly, differences in the chemical purity or enantiomeric excess of the this compound batch can alter its effective concentration. Secondly, the presence of even minor impurities from the synthesis process can interfere with the biological assay.[5] Lastly, inconsistencies in experimental conditions, such as cell passage number, reagent sources, and assay timing, can also contribute to variability.[6]
Q3: How can we confirm the identity, purity, and enantiomeric excess of a new batch of this compound?
A3: A combination of analytical techniques is recommended for comprehensive quality control. High-Performance Liquid Chromatography (HPLC) can assess chemical purity, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy can verify the chemical structure. To determine the enantiomeric excess, a specific chiral HPLC method is required.
Q4: What are the recommended storage and handling conditions for this compound to minimize degradation?
A4: To ensure stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[7] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[8][9]
Q5: My this compound powder/solution appears to have poor solubility. What should I do?
A5: this compound is highly soluble in DMSO (≥ 100 mg/mL).[7] If you observe precipitation, gentle warming or sonication can aid dissolution.[8] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline may be required to achieve the desired concentration and maintain solubility.[8] Always visually inspect solutions for any precipitates before use.
Troubleshooting Guides
Issue 1: Inconsistent Analytical Results (Purity, Identity)
If you encounter discrepancies in the analytical data (e.g., HPLC, LC-MS, NMR) for different batches of this compound, follow this guide.
| Possible Cause | Troubleshooting Step |
| Residual Solvents or Reagents from Synthesis | Review the synthesis scheme for potential impurities.[1] Use NMR spectroscopy to detect common organic solvents (e.g., ethyl acetate, dichloromethane). |
| Compound Degradation | Ensure proper storage conditions have been maintained (-20°C for powder).[7] Re-analyze the batch using HPLC to check for the appearance of new peaks. |
| Incorrect Molecular Weight Confirmation | Verify the mass spectrometer calibration. Run an LC-MS analysis to confirm the expected molecular weight of 248.71 g/mol .[7] |
| Structural Isomers | Perform a detailed 1H and 13C NMR analysis and compare the spectra with a known reference standard to confirm the correct isomeric structure. |
Issue 2: Variable Biological Activity (e.g., IC50 values)
This guide will help you troubleshoot inconsistencies in the biological performance of this compound.
| Possible Cause | Troubleshooting Step |
| Variable Enantiomeric Purity | The (R)-enantiomer of Selisistat is inactive.[1] A lower enantiomeric excess of the (S)-form will result in reduced potency. Perform chiral HPLC analysis to determine the enantiomeric ratio. |
| Presence of Active/Interfering Impurities | Some impurities may inhibit or activate SIRT1 or other cellular targets, confounding the results. Use high-purity (>99%) this compound. If possible, identify and test the biological activity of major impurities. |
| Inconsistent Assay Conditions | Biological variability can be significant. Standardize cell line passage numbers, serum batches, and incubation times. Always include a positive control (a known SIRT1 inhibitor) and a vehicle control in your experiments.[6] |
| Compound Precipitation in Assay Media | Visually inspect the final dilution in your cell culture media for any signs of precipitation. If observed, reconsider the final concentration or the solvent used for dilution. The final DMSO concentration should typically be below 0.5%. |
Data Presentation
Table 1: Representative IC50 Values for Selisistat against Sirtuins
The IC50 of Selisistat can vary depending on the assay conditions. This table provides a summary of reported values to help researchers contextualize their own results.
| Sirtuin Isoform | IC50 | Notes | Reference(s) |
| SIRT1 | 38 nM - 123 nM | Varies with assay type (e.g., fluorimetric, radioactive) and substrate used. | [1][8][10][11] |
| SIRT2 | 19.6 µM | Demonstrates >200-fold selectivity for SIRT1 over SIRT2. | [1][8][10] |
| SIRT3 | 48.7 µM | Demonstrates >500-fold selectivity for SIRT1 over SIRT3. | [1][8][10] |
Note: The active (S)-enantiomer has an IC50 of approximately 98 nM for SIRT1, while the (R)-enantiomer is largely inactive (IC50 > 100 µM).[1]
Experimental Protocols
Protocol 1: Quality Control Workflow for this compound Batches
This workflow outlines the key analytical tests to ensure the quality and consistency of new batches.
Caption: A typical quality control workflow for incoming batches of this compound.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This is an example protocol for the separation of (S)- and (R)-Selisistat. Specific conditions may need to be optimized.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). A common starting point is 80:20 Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of Selisistat in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the this compound batch sample. Calculate the enantiomeric excess (% ee) using the peak areas of the (S) and (R) enantiomers: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100.
Protocol 3: In Vitro SIRT1 Inhibition Assay
This protocol provides a general method for assessing the biological activity of this compound.
-
Objective: To determine the IC50 value of this compound against recombinant human SIRT1.
-
Materials:
-
Recombinant human SIRT1 enzyme.
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine, like Fluor de Lys-SIRT1).
-
NAD+.
-
This compound and a vehicle control (DMSO).
-
Assay buffer.
-
Developer solution.
-
96-well black microplate.
-
-
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In the microplate, add the assay buffer, fluorogenic substrate, and NAD+.
-
Add the this compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the SIRT1 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis: Calculate the percent inhibition for each concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression to determine the IC50 value.[10]
Mandatory Visualizations
SIRT1 Deacetylation Pathway and Inhibition by this compound
Caption: Mechanism of SIRT1 deacetylation and its inhibition by this compound.
Troubleshooting Logic for Variable Biological Activity
Caption: A decision tree for troubleshooting inconsistent biological activity.
References
- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. immunomart.com [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating SIRT1 Inhibition: A Comparative Guide to (S)-Selisistat and Alternatives
For researchers, scientists, and drug development professionals, the accurate validation of sirtuin 1 (SIRT1) inhibition is critical for advancing research in areas ranging from neurodegenerative diseases to oncology. This guide provides an objective comparison of (S)-Selisistat (also known as EX-527), a potent and selective SIRT1 inhibitor, with other commercially available alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a comprehensive understanding of SIRT1 inhibitor validation.
SIRT1, a NAD+-dependent deacetylase, plays a pivotal role in a multitude of cellular processes, including the regulation of gene expression, metabolism, and cellular stress responses.[1][2] Its dysregulation has been implicated in various diseases, making it a significant therapeutic target.[3][4] this compound has emerged as a widely used tool for studying SIRT1 function due to its high potency and selectivity.[5][6]
Comparative Analysis of SIRT1 Inhibitors
The selection of an appropriate SIRT1 inhibitor is contingent on the specific experimental needs, including desired potency, selectivity, and cell permeability. Below is a comparative summary of this compound and other common SIRT1 inhibitors.
| Inhibitor | Target(s) | IC50 (SIRT1) | Selectivity Profile |
| This compound (EX-527) | SIRT1 | 38 - 123 nM [6][7][8] | Highly selective for SIRT1. Over 500-fold more selective for SIRT1 than for SIRT2 and over 1200-fold for SIRT3. [5][7] |
| Sirtinol | SIRT1, SIRT2 | 131 µM (SIRT1), 38 µM (SIRT2) | Non-selective, also inhibits SIRT2. |
| Cambinol | SIRT1, SIRT2 | 56 µM (SIRT1), 59 µM (SIRT2) | Dual inhibitor of SIRT1 and SIRT2. |
| Suramin | SIRT1, SIRT2, SIRT5 | 297 nM (SIRT1), 1.15 µM (SIRT2), 22 µM (SIRT5) | Broad-spectrum sirtuin inhibitor. |
| Tenovin-6 | SIRT1, SIRT2 | 21 µM (SIRT1), 10 µM (SIRT2) | Inhibits both SIRT1 and SIRT2. |
| Nicotinamide | Pan-sirtuin inhibitor | ~50 - 180 µM | General sirtuin inhibitor.[9] |
Experimental Protocols for Validating SIRT1 Inhibition
To rigorously validate the inhibitory effect of a compound on SIRT1 activity, a combination of in vitro biochemical assays and cell-based assays is recommended.
In Vitro Biochemical Assay: Fluorometric SIRT1 Activity Assay
This assay directly measures the enzymatic activity of purified SIRT1 and its inhibition by a test compound.
Principle: A synthetic peptide substrate containing an acetylated lysine (B10760008) residue linked to a fluorophore is used. Upon deacetylation by SIRT1, a developing solution cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal proportional to SIRT1 activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)[7]
-
NAD+
-
SIRT1 assay buffer
-
Developing solution
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of fluorescence detection (e.g., excitation ~360 nm, emission ~460 nm)[10]
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the test compound or vehicle control.
-
Initiate the reaction by adding the recombinant SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for 60 minutes.[10]
-
Stop the reaction and initiate fluorescence development by adding the developing solution.
-
Incubate at 37°C for an additional 15-30 minutes.[10]
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Cellular Assay: Western Blot for p53 Acetylation
This assay assesses the ability of an inhibitor to block SIRT1 activity within a cellular context by measuring the acetylation status of p53, a known SIRT1 substrate.[10]
Principle: SIRT1 deacetylates the tumor suppressor protein p53 at lysine 382 (K382).[10] Inhibition of SIRT1 leads to an accumulation of acetylated p53, which can be detected by Western blotting using an antibody specific for acetylated p53 (Ac-p53).[10]
Materials:
-
Cell line of interest (e.g., U-2 OS, MCF-7)[7]
-
Cell culture medium and reagents
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (K382), anti-total p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound at various concentrations for a specified duration. A positive control, such as a DNA damaging agent (e.g., etoposide), can be used to induce p53 acetylation.[11]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-p53 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total p53 and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in p53 acetylation.
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams have been generated using the DOT language.
Caption: Workflow for an in vitro fluorometric SIRT1 inhibition assay.
Caption: Experimental workflow for cellular validation via Western blot.
Caption: Simplified SIRT1-p53 signaling pathway.
By employing these methodologies and understanding the comparative performance of various inhibitors, researchers can confidently validate the inhibitory effect of this compound and other compounds on SIRT1 activity, thereby ensuring the reliability and accuracy of their findings.
References
- 1. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuins and Neurodegeneration [jneurology.com]
- 3. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 4. SIRT1 Promotes Neuronal Fortification in Neurodegenerative Diseases through Attenuation of Pathological Hallmarks and Enhancement of Cellular Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of SIRT1 deacetylase and p53 activation uncouples the anti-inflammatory and chemopreventive actions of NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of (S)-Selisistat to other SIRT1 inhibitors like EX-527
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (S)-Selisistat (also known as EX-527) with other inhibitors of Sirtuin 1 (SIRT1), a class III histone deacetylase. SIRT1 is a key regulator of various cellular processes, including stress resistance, metabolism, apoptosis, and inflammation, making it a significant therapeutic target.[1][2][3] This analysis is supported by experimental data to aid researchers in selecting the appropriate inhibitor for their studies.
Overview of SIRT1 Inhibition
SIRT1 is an NAD⁺-dependent deacetylase that removes acetyl groups from a multitude of protein substrates, including histones and transcription factors like p53.[1][4][5] Inhibition of SIRT1 can lead to the hyperacetylation of its targets, thereby modulating their activity and influencing downstream cellular pathways.[6] This mechanism is of particular interest in various disease models, including neurodegenerative disorders like Huntington's disease and certain cancers.[1][7][8][9]
This compound, the active enantiomer of the racemic mixture EX-527, is a potent and selective inhibitor of SIRT1.[4] It has been widely used as a chemical probe to investigate the biological functions of SIRT1.[4][10]
Quantitative Performance Comparison
The efficacy of SIRT1 inhibitors is primarily assessed by their potency (IC50) and selectivity against other sirtuin isoforms. The following tables summarize the key quantitative data for this compound/EX-527.
Table 1: In Vitro Potency of this compound/EX-527 against SIRT1
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| This compound (EX-243) | 38 | Cell-free fluorimetric assay | [4][6][11] |
| EX-527 (racemic) | 98 - 123 | Recombinant human SIRT1, cell-free assays | [7][12] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate and NAD+ concentrations.[4]
Table 2: Selectivity Profile of EX-527
| Sirtuin Isoform | IC50 (µM) | Fold Selectivity (SIRT1 vs. Isoform) | Reference |
| SIRT2 | 19.6 - 20 | >200-fold | [11][13][14] |
| SIRT3 | 48.7 - 50 | ~500-fold | [11][13][14] |
EX-527 demonstrates high selectivity for SIRT1 over other class III histone deacetylases, SIRT2 and SIRT3.[4][11] It also shows negligible inhibition of class I and II HDACs at concentrations up to 100 µM.[4][11]
Mechanism of Action
This compound acts as an uncompetitive inhibitor with respect to NAD+ and non-competitive with respect to the acetylated substrate.[4][15] This means it binds to the SIRT1-acetylated substrate complex after the release of nicotinamide, stabilizing a closed enzyme conformation and preventing the release of the deacetylated product.[4][16]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the SIRT1 signaling pathway, the mechanism of inhibition by this compound, and a typical experimental workflow for evaluating SIRT1 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
In Vitro SIRT1 Activity Assay (Fluorometric)
This assay measures the deacetylase activity of recombinant SIRT1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., Fluor de Lys-SIRT1, a peptide derived from p53)
-
NAD+ solution
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compound (this compound) and control inhibitor (e.g., Nicotinamide)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the SIRT1 enzyme to each well of the microplate, except for the "no enzyme" control.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for a short period (e.g., 15-30 minutes).
-
Measure the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[16]
Cellular p53 Acetylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to increase the acetylation of the SIRT1 substrate p53 within cells.
Objective: To detect changes in the acetylation status of p53 at a specific lysine (B10760008) residue (e.g., Lys382) following treatment with a SIRT1 inhibitor.
Materials:
-
Cell line expressing wild-type p53 (e.g., MCF-7, U-2 OS)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
DNA damaging agent (optional, to induce p53 expression, e.g., etoposide)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the test compound for a specified time. A vehicle control (e.g., DMSO) should be included. Co-treatment with a DNA damaging agent can be performed if necessary.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total p53 and the loading control to ensure equal protein loading and to determine the relative increase in p53 acetylation.[6][13]
Conclusion
This compound is a highly potent and selective inhibitor of SIRT1, making it a valuable tool for studying the cellular functions of this deacetylase. Its well-characterized mechanism of action and high selectivity minimize the potential for off-target effects, ensuring a more precise interrogation of SIRT1-mediated pathways. For researchers investigating the roles of SIRT1 in health and disease, this compound offers a reliable and effective means of modulating its activity. The choice of any SIRT1 inhibitor should be guided by the specific experimental needs, with careful consideration of its potency, selectivity, and cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Sirtuin1-p53 regulatory axis in aging, cancer and cellular reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
(S)-Selisistat versus resveratrol: a comparative study on SIRT1 modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Selisistat and resveratrol (B1683913), two widely studied modulators of Sirtuin 1 (SIRT1), a key regulator of cellular processes implicated in aging, metabolism, and disease. This document presents a detailed analysis of their mechanisms of action, performance metrics derived from experimental data, and protocols for relevant assays to facilitate informed decisions in research and development.
Introduction: The Role of SIRT1 Modulation
Sirtuin 1 (SIRT1) is a NAD⁺-dependent deacetylase that plays a crucial role in a variety of cellular functions, including stress resistance, DNA repair, inflammation, and metabolism. Its ability to deacetylate histone and non-histone proteins, such as p53, PGC-1α, and FOXO transcription factors, positions it as a significant therapeutic target. Modulation of SIRT1 activity, either through activation or inhibition, offers potential therapeutic avenues for a range of conditions, from metabolic disorders to neurodegenerative diseases.
This compound (also known as EX-527) is a potent and selective inhibitor of SIRT1. In contrast, resveratrol , a naturally occurring polyphenol, has been widely studied as a SIRT1 activator, although its precise mechanism of action remains a subject of scientific debate. This guide will delve into the distinct and overlapping functionalities of these two compounds.
Performance Comparison: this compound vs. Resveratrol
The following tables summarize the key quantitative data for this compound and resveratrol, providing a direct comparison of their efficacy and selectivity in modulating SIRT1.
Table 1: In Vitro Efficacy and Selectivity
| Parameter | This compound | Resveratrol | Source(s) |
| Mechanism of Action | SIRT1 Inhibitor | SIRT1 Activator (disputed, potentially indirect) | [1] |
| SIRT1 IC₅₀/EC₅₀ | IC₅₀: ~38 nM - 98 nM | EC₅₀: Substrate-dependent, often requires fluorophore-labeled substrates | [1] |
| Selectivity | Highly selective for SIRT1 over SIRT2 and SIRT3 (>200-fold) | Can affect other sirtuins and cellular targets | [1] |
| Binding Mechanism | Non-competitive with substrate, competitive with NAD⁺ | Proposed to bind to an allosteric site | [1] |
Table 2: Cellular Effects
| Cellular Effect | This compound | Resveratrol | Source(s) |
| p53 Acetylation | Increases acetylation of p53 | Can decrease acetylation of p53 (via SIRT1 activation) | [2][3] |
| Mitochondrial Biogenesis | Not a primary effect | Promotes mitochondrial biogenesis (SIRT1-dependent) | [4] |
| Anti-inflammatory Effects | Can attenuate resveratrol's anti-inflammatory effects | Exhibits anti-inflammatory properties (SIRT1-dependent) | [5][6] |
| Oxidative Stress | No direct antioxidant effect | Reduces oxidative stress (partially SIRT1-dependent) | [4] |
Mechanism of Action: A Tale of Two Modulators
This compound and resveratrol modulate SIRT1 activity through distinct mechanisms, leading to opposing downstream effects.
This compound acts as a potent and specific inhibitor of SIRT1. It binds to the enzyme in a manner that is non-competitive with the acetylated peptide substrate but competitive with the co-substrate NAD⁺. This binding prevents the catalytic activity of SIRT1, leading to the hyperacetylation of its target proteins.
Resveratrol , on the other hand, has a more complex and debated mechanism of action. While initially reported as a direct allosteric activator of SIRT1, subsequent studies have shown that this activation is often dependent on the use of specific, non-physiological fluorophore-labeled substrates in in vitro assays. Emerging evidence suggests that resveratrol may activate SIRT1 indirectly by inhibiting phosphodiesterases (PDEs), leading to an increase in cAMP levels. This cascade can ultimately result in an increased intracellular NAD⁺/NADH ratio, which in turn enhances SIRT1 activity.
Comparative signaling pathways of this compound and Resveratrol on SIRT1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare this compound and resveratrol.
Fluorometric SIRT1 Activity Assay
This assay measures the deacetylase activity of SIRT1 by monitoring the fluorescence of a released fluorophore from a synthetic acetylated peptide substrate.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., p53-derived peptide with an acetylated lysine (B10760008) linked to a fluorophore)
-
NAD⁺
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds (this compound, Resveratrol) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in SIRT1 assay buffer.
-
In a 96-well plate, add the assay buffer, NAD⁺ solution, and the test compound or vehicle (DMSO).
-
Add the recombinant SIRT1 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition or activation relative to the vehicle control and determine IC₅₀ or EC₅₀ values.[7][8][9]
Workflow for a fluorometric SIRT1 activity assay.
Western Blot for Acetylated p53
This method is used to determine the levels of acetylated p53 in cells treated with SIRT1 modulators.
Materials:
-
Cell culture reagents
-
Test compounds (this compound, Resveratrol)
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (e.g., Lys382), anti-total-p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with test compounds for the specified duration.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against acetylated p53 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total p53 and a loading control to normalize the results.[2][3][10][11]
Concluding Remarks
This compound and resveratrol represent two distinct approaches to modulating SIRT1 activity. This compound is a potent and selective inhibitor, making it a valuable tool for studying the consequences of SIRT1 inhibition and a potential therapeutic agent in diseases where SIRT1 is overactive. Resveratrol, while historically considered a SIRT1 activator, exhibits a more complex and likely indirect mechanism of action. Its pleiotropic effects may be beneficial in various contexts, but its lack of specificity and the controversy surrounding its direct interaction with SIRT1 necessitate careful interpretation of experimental results.
The choice between these two compounds will ultimately depend on the specific research question and the desired biological outcome. This guide provides the foundational data and methodologies to aid researchers in designing and interpreting experiments aimed at understanding and harnessing the therapeutic potential of SIRT1 modulation.
References
- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acetyl-p53 (Lys382) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. The Effect of Resveratrol in Sirt1/CST Pathway to Inhibit TNF-α Induced Inflammatory Response in Rat Primary Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Resveratrol in Sirt1/CST Pathway to Inhibit TNF-α Induced Inflammatory Response in Rat Primary Fibroblast-Like Synoviocytes [jstage.jst.go.jp]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Acetyl-p53 (Lys379) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
Independent Verification of Published Data on (S)-Selisistat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-Selisistat, a potent and selective Sirtuin 1 (SIRT1) inhibitor, with other relevant alternatives. The information presented is collated from publicly available data and is intended to serve as a resource for independent verification and further research.
Chemical and Physical Properties
This compound, also known as EX-527, is a small molecule inhibitor of SIRT1.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide |
| Synonyms | (S)-EX-527, SEN0014196 |
| Molecular Formula | C₁₃H₁₃ClN₂O |
| Molecular Weight | 248.71 g/mol [1] |
| SMILES | C1CC([C@@H]2C1=C3C(=C(C=C3)Cl)N2)C(=O)N |
| Solubility | Soluble in DMSO[2] |
Mechanism of Action and In Vitro Activity
This compound is a potent and selective inhibitor of the NAD⁺-dependent deacetylase SIRT1.[1] Its inhibitory activity has been quantified against various sirtuin isoforms, demonstrating significant selectivity for SIRT1.
Comparative Inhibitory Activity of this compound and Other SIRT1 Inhibitors
| Compound | SIRT1 IC₅₀ | SIRT2 IC₅₀ | SIRT3 IC₅₀ | Selectivity (SIRT1 vs SIRT2) | Selectivity (SIRT1 vs SIRT3) |
| This compound | 38 nM[2] | 19.6 µM[2] | 48.7 µM[2] | ~515-fold | ~1281-fold |
| Sirtinol | ~10-50 µM | ~40-140 µM | - | ~1-3-fold | - |
| Cambinol | ~50-60 µM | ~50-60 µM | - | ~1-fold | - |
| Tenovin-1 | ~10-20 µM | ~20-40 µM | - | ~2-fold | - |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Signaling Pathway of SIRT1 Inhibition by this compound
The following diagram illustrates the established signaling pathway affected by this compound.
Caption: this compound inhibits SIRT1, leading to increased p53 acetylation and subsequent cellular responses.
Experimental Protocols
Synthesis of this compound
A general synthetic scheme for this compound (EX-527) involves a Bischler-Möhlau indole (B1671886) synthesis.[3]
Workflow for the Synthesis of this compound
References
Assessing the Selectivity of (S)-Selisistat for SIRT1 Over SIRT2 and SIRT3: A Comparative Guide
(S)-Selisistat, also known as EX-527, is a potent and well-characterized inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase involved in regulating a wide array of cellular processes, including metabolism, DNA repair, and inflammation.[1][2] For researchers investigating the specific biological roles of SIRT1, the selectivity of an inhibitor is a critical parameter to ensure that observed effects are not confounded by the inhibition of other sirtuin isoforms. This guide provides a comparative analysis of this compound's inhibitory activity against SIRT1, SIRT2, and SIRT3, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Inhibitory Activity
This compound demonstrates a high degree of selectivity for SIRT1 over other sirtuin family members, particularly the closely related SIRT2 and SIRT3 isoforms.[3][4] The half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays consistently show that significantly higher concentrations of this compound are required to inhibit SIRT2 and SIRT3 compared to SIRT1.[3][5] The active isomer is the (S)-enantiomer, while the (R)-isomer is inactive.[6]
The table below summarizes the IC50 values for this compound against human SIRT1, SIRT2, and SIRT3, highlighting its potent and specific inhibition of SIRT1.
| Sirtuin Isoform | This compound IC50 | Fold Selectivity vs. SIRT1 |
| SIRT1 | 38 nM[3][5] | 1 |
| SIRT2 | 19.6 µM[3][5] | ~515 |
| SIRT3 | 48.7 µM[3][5] | ~1281 |
Note: IC50 values can vary depending on assay conditions, such as substrate and NAD+ concentrations.[6] Other reported IC50 values for SIRT1 include 98 nM and 123 nM.[4][7] Fold selectivity is calculated as the ratio of the IC50 for the specified sirtuin to the IC50 for SIRT1.
The data clearly indicates that this compound is over 500-fold more selective for SIRT1 than for SIRT2 and over 1200-fold more selective for SIRT1 than for SIRT3, making it an invaluable tool for dissecting SIRT1-specific pathways.[5] At concentrations up to 100 µM, this compound shows no significant inhibitory activity against SIRT4, SIRT5, SIRT6, and SIRT7.[3][5]
Experimental Protocols
The determination of sirtuin inhibitor potency and selectivity is typically performed using an in vitro fluorogenic deacetylation assay. The following is a generalized protocol for assessing the inhibitory activity of a compound like this compound.
Objective: To determine the IC50 value of a test compound against a specific recombinant human sirtuin enzyme (SIRT1, SIRT2, or SIRT3).
Principle: This assay measures the enzymatic deacetylation of a synthetic peptide substrate containing an acetylated lysine (B10760008) residue coupled to a fluorophore.[3] When the sirtuin enzyme removes the acetyl group, a developer solution containing a protease can cleave the peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to the enzyme's activity.[3][8]
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3).[5]
-
Fluorogenic sirtuin substrate (e.g., a peptide derived from p53, acetylated on a lysine residue).[3]
-
Nicotinamide adenine (B156593) dinucleotide (NAD+).[5]
-
Test compound (this compound) dissolved in DMSO.[5]
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 120 mM NaCl, 1 mM EDTA).[3]
-
Developer solution (e.g., from a commercial kit like Fluor de Lys).[3]
-
96-well black microplate.[8]
-
Microplate reader capable of fluorescence detection.[5]
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration in all wells is consistent and minimal to avoid solvent effects.[8]
-
Reaction Setup: In the wells of a 96-well microplate, add the assay buffer, the fluorogenic substrate, and NAD+.[5]
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the recombinant sirtuin enzyme to all wells except the negative control.[5]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), allowing the deacetylation reaction to proceed.[5]
-
Development: Stop the enzymatic reaction by adding the developer solution to each well. Incubate at room temperature for a specified time (e.g., 90 minutes) to allow for the cleavage of the deacetylated substrate and release of the fluorophore.[9]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[5]
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]
-
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
(S)-Selisistat: A Comparative Analysis of Its Therapeutic Window in Neurodegeneration and Cancer
(S)-Selisistat (also known as EX-527) , a potent and selective inhibitor of Sirtuin 1 (SIRT1), has emerged as a promising therapeutic candidate for a range of diseases, from the neurodegenerative Huntington's disease to various forms of cancer. Its mechanism of action, centered on the modulation of protein acetylation via SIRT1 inhibition, presents a compelling avenue for therapeutic intervention. This guide provides an objective comparison of this compound's therapeutic window across different disease models, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Quantitative Analysis of Therapeutic Window
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. The following tables summarize the available quantitative data for this compound and comparator SIRT1 inhibitors in Huntington's disease and cancer models.
Table 1: Therapeutic Window of this compound in a Huntington's Disease Mouse Model (R6/2)
| Parameter | Value | Reference |
| Effective Dose (ED) | 5-20 mg/kg/day (oral) | [1] |
| Highest Tolerated Dose (Non-toxic) | 100 mg/kg (oral) | [2] |
| Therapeutic Index (TI) | >5-20 (Estimated) |
Table 2: Therapeutic Window of this compound and Comparator SIRT1 Inhibitors in Cancer Models
| Compound | Cancer Model | Effective Dose (ED) | Maximum Tolerated Dose (MTD) / Highest Tolerated Dose | Therapeutic Index (TI) (Estimated) | Reference | | --- | --- | --- | --- | --- | | This compound | Breast Cancer (Zebrafish Xenograft) | IC50 values in vitro: 49.05 - 85.26 µM | 1/8th of in vitro IC50 | Not directly calculable |[3] | | Tenovin-6 | Melanoma (Xenograft) | 50 mg/kg (intraperitoneal) | Not explicitly stated | Not calculable |[4] | | 4'-Bromo-resveratrol | Melanoma (in vitro) | IC50: ~50 µM | Not applicable | Not applicable |[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound.
Determination of Maximum Tolerated Dose (MTD) in Mice
The MTD is the highest dose of a drug that can be administered to a population of animals without causing unacceptable toxicity over a specified period.
Protocol:
-
Animal Model: Healthy, age-matched mice (e.g., C57BL/6 or BALB/c) are used. A typical study includes 3-5 animals per dose group.
-
Dose Escalation: A range of doses of the test compound is selected, often in doubling increments (e.g., 20, 40, 80, 160, 320 mg/kg).
-
Administration: The compound is administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Animals are monitored for a defined period (e.g., 7-14 days) for signs of toxicity, including:
-
Body weight loss (a loss of >20% is often considered a sign of significant toxicity).
-
Changes in behavior (e.g., lethargy, ruffled fur).
-
Clinical signs of distress.
-
Mortality.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight, and at which other clinical signs of toxicity are absent or minimal.[6]
Efficacy Assessment in the R6/2 Mouse Model of Huntington's Disease
The R6/2 mouse model is a widely used transgenic model that rapidly develops a progressive neurological phenotype resembling Huntington's disease.
Protocol:
-
Animal Model: Transgenic R6/2 mice and wild-type littermates.
-
Treatment: this compound is administered daily via oral gavage, starting at a pre-symptomatic age (e.g., 4.5 weeks).
-
Behavioral Testing: A battery of behavioral tests is performed at regular intervals to assess motor function, including:
-
Rotarod test: To measure motor coordination and balance.
-
Grip strength test: To assess muscle strength.
-
Open field test: To evaluate locomotor activity and anxiety-like behavior.
-
-
Survival Analysis: The lifespan of the treated and control animals is monitored.
-
Histopathological Analysis: At the end of the study, brain tissue is collected to assess neuropathological hallmarks, such as the number and size of mutant huntingtin protein aggregates.
In Vivo Efficacy in a Breast Cancer Xenograft Model
Xenograft models are used to evaluate the anti-tumor activity of a compound in a living organism.
Protocol:
-
Cell Culture: Human breast cancer cells (e.g., MCF-7 or MDA-MB-231) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or into the mammary fat pad of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule and route.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The primary endpoint is typically tumor growth inhibition. Other endpoints may include changes in tumor biomarkers and survival.[7]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through its inhibition of SIRT1, a crucial regulator of various cellular processes. The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow.
Caption: SIRT1 signaling pathway in Huntington's disease.
Caption: SIRT1 signaling pathway in cancer.
Caption: General experimental workflow for preclinical drug evaluation.
Comparative Analysis
Huntington's Disease
In preclinical models of Huntington's disease, this compound has demonstrated a favorable therapeutic window. The effective doses in the R6/2 mouse model, ranging from 5 to 20 mg/kg/day, are significantly lower than the highest reported tolerated dose of 100 mg/kg.[1][2] This suggests a wide margin of safety for achieving therapeutic efficacy in this context. The mechanism of action in Huntington's disease is thought to involve the inhibition of SIRT1, which leads to increased acetylation of the mutant huntingtin protein, thereby promoting its clearance through autophagy.[8] Additionally, SIRT1 inhibition can restore the transcription of crucial neuroprotective factors like brain-derived neurotrophic factor (BDNF).
Clinical trials in healthy volunteers and Huntington's disease patients have further supported the safety profile of this compound. Single oral doses up to 600 mg and multiple daily doses up to 300 mg were well-tolerated.[8][9] In a study with Huntington's disease patients, daily doses of 10 mg and 100 mg for 14 days were found to be safe and well-tolerated.[9]
Cancer
The role of SIRT1 in cancer is more complex, as it can act as both a tumor promoter and a tumor suppressor depending on the cellular context.[2] Inhibition of SIRT1 is being explored as a therapeutic strategy in various cancers where it is overexpressed and contributes to tumor cell survival and proliferation.
In breast cancer models, this compound has shown efficacy in inhibiting cell proliferation.[3] A study using a zebrafish xenograft model determined that the maximum tolerated concentration was 1/8th of the in vitro IC50, highlighting the importance of in vivo toxicity studies to define the therapeutic window.[3] This suggests that while effective, the therapeutic window in this cancer model might be narrower compared to the Huntington's disease model.
Comparison with Other SIRT1 Inhibitors
-
4'-Bromo-resveratrol: This dual inhibitor of SIRT1 and SIRT3 has demonstrated anti-proliferative effects in melanoma cells in vitro.[5] Further in vivo studies are needed to establish its therapeutic window.
Conclusion
This compound exhibits a promising therapeutic profile, particularly in the context of Huntington's disease, where a wide therapeutic window has been observed in preclinical and early-phase clinical studies. Its application in cancer therapy is also under investigation, though the therapeutic window may be more context-dependent due to the dual role of SIRT1 in oncology.
Further research, including comprehensive MTD studies in relevant cancer models, is necessary to fully delineate the therapeutic window of this compound and to optimize its clinical development for various indications. The data presented in this guide provides a foundation for researchers to design and interpret future studies aimed at harnessing the therapeutic potential of this selective SIRT1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4′-Bromo-Resveratrol, a Dual Sirtuin-1 and Sirtuin-3 Inhibitor, Inhibits Melanoma Cell Growth Through Mitochondrial Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 8. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Targets of (S)-Selisistat-Mediated SIRT1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Selisistat (also known as EX-527), a potent and selective Sirtuin 1 (SIRT1) inhibitor, with other alternative SIRT1 inhibitors. The focus is on the validation of their downstream targets, supported by experimental data and detailed protocols to aid in the design and interpretation of studies in the field of sirtuin biology and drug discovery.
Introduction to SIRT1 and its Inhibition
SIRT1 is a NAD+-dependent protein deacetylase that plays a crucial role in a wide array of cellular processes, including stress resistance, metabolism, apoptosis, and inflammation. It exerts its effects by deacetylating numerous downstream protein targets, thereby modulating their activity. The therapeutic potential of targeting SIRT1 has led to the development of several small molecule inhibitors. This compound is a highly selective and potent inhibitor of SIRT1, making it a valuable tool for elucidating the physiological roles of SIRT1 and for the potential treatment of various diseases, including Huntington's disease.[1][2]
Comparative Analysis of SIRT1 Inhibitors
The efficacy and specificity of SIRT1 inhibitors can be evaluated by their half-maximal inhibitory concentration (IC50) against SIRT1 and other sirtuin family members, as well as by their ability to induce the acetylation of known SIRT1 downstream targets in cellular assays.
Table 1: Potency and Selectivity of SIRT1 Inhibitors
| Inhibitor | Target(s) | IC50 (SIRT1) | Selectivity | Key Downstream Targets Validated |
| This compound (EX-527) | SIRT1 | 38 nM - 98 nM[2][3] | >200-fold vs SIRT2/3[2] | p53, PGC-1α, NF-κB, FOXO[4][5][6] |
| Sirtinol | SIRT1/SIRT2 | ~50 µM[7] | Less selective than this compound | p53, α-tubulin, FOXO3[7] |
| Salermide | SIRT1/SIRT2 | Not specified | Inhibits both SIRT1 and SIRT2 | p53, α-tubulin |
| Nicotinamide | Pan-sirtuin | 40-50 µM[8] | Non-selective | p53, FOXO[8] |
Table 2: Comparative Effects on Downstream Target Acetylation
| Downstream Target | This compound (EX-527) | Sirtinol | Salermide | Nicotinamide |
| p53 (Lys382) | Increased acetylation[5][9] | Increased acetylation | Increased acetylation | Increased acetylation[8] |
| PGC-1α | Increased acetylation[6] | Not specified | Not specified | Increased acetylation[6] |
| NF-κB (p65, Lys310) | Increased acetylation[4] | Not specified | Not specified | Not specified |
| FOXO1/FOXO3 | Increased acetylation[4][7] | Decreased nuclear expression of FOXO3[7] | Not specified | Increased acetylation[8] |
| α-tubulin | No significant effect | Increased acetylation | Increased acetylation | Not specified |
Note: The extent of acetylation can vary depending on cell type, experimental conditions, and inhibitor concentration.
Key Downstream Targets and Their Validation
p53
The tumor suppressor protein p53 is a well-established substrate of SIRT1. Deacetylation by SIRT1 at lysine (B10760008) 382 (K382) is thought to inhibit p53's transcriptional activity and promote cell survival. Inhibition of SIRT1 by this compound leads to a significant increase in p53 acetylation at K382, which can be readily detected by Western blotting.[5][9]
PGC-1α
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and energy metabolism. SIRT1-mediated deacetylation activates PGC-1α. The effect of SIRT1 inhibitors on PGC-1α acetylation can be assessed by immunoprecipitation followed by Western blotting.[6][10]
NF-κB
Nuclear factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response. SIRT1 can deacetylate the p65 subunit of NF-κB at lysine 310, thereby suppressing its activity. Treatment with SIRT1 inhibitors like this compound can increase p65 acetylation, which can be quantified to assess inhibitor efficacy.[4]
FOXO Family
The Forkhead box O (FOXO) family of transcription factors is involved in stress resistance, metabolism, and apoptosis. SIRT1 deacetylates and regulates the activity of several FOXO members, including FOXO1 and FOXO3. Validating the effect of SIRT1 inhibitors on FOXO acetylation is crucial for understanding their cellular effects.[4][7][8]
Experimental Protocols
Detailed methodologies are essential for the accurate validation of SIRT1 inhibitor downstream targets.
Protocol 1: Western Blot Analysis of p53 Acetylation
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 or HCT116) and allow them to adhere. Treat cells with varying concentrations of this compound or other SIRT1 inhibitors for a specified time (e.g., 6-24 hours). A positive control, such as a known DNA-damaging agent (e.g., etoposide), can be used to induce p53 expression and acetylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., nicotinamide, trichostatin A).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetyl-p53 (Lys382) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total p53 and a loading control (e.g., GAPDH or β-actin) to normalize the results.[11][12][13]
-
Protocol 2: Immunoprecipitation of Acetylated PGC-1α
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100) with protease and deacetylase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Centrifuge the lysate to pellet the beads and transfer the supernatant to a new tube.
-
Add a primary antibody against PGC-1α to the supernatant and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washes: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
Elution and Western Blotting:
-
Resuspend the beads in 2x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific for acetylated lysine to detect acetylated PGC-1α.
-
The membrane can be stripped and re-probed for total PGC-1α to confirm successful immunoprecipitation.[14][15][16]
-
Protocol 3: Analysis of NF-κB (p65) and FOXO Acetylation
The immunoprecipitation and Western blotting protocol described for PGC-1α can be adapted for the analysis of NF-κB (p65) and FOXO protein acetylation. Use specific primary antibodies for immunoprecipitation (anti-p65 or anti-FOXO) and then probe the Western blot with an anti-acetylated lysine antibody or a site-specific antibody if available (e.g., anti-acetyl-p65 Lys310).[1][17][18]
Visualizing SIRT1 Signaling and Experimental Workflows
SIRT1 Signaling Pathway
Caption: SIRT1 deacetylates downstream targets, a process inhibited by this compound.
Experimental Workflow for Target Validation
Caption: Workflow for validating SIRT1 downstream target acetylation.
References
- 1. biocompare.com [biocompare.com]
- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Resveratrol and SIRT1 on PGC-1α Activity and Mitochondrial Biogenesis: A Reevaluation | PLOS Biology [journals.plos.org]
- 7. SIRT1/FoxO3 axis alteration leads to aberrant immune responses in bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT1 is critical regulator of FOXO-mediated transcription in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirt1-mediated deacetylation of PGC-1α alleviated hepatic steatosis in type 2 diabetes mellitus via improving mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of SIRT1 protein knock down on PGC-1α acetylation during skeletal muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. assaybiotechnology.com [assaybiotechnology.com]
A Head-to-Head Comparison of (S)-Selisistat and Sirtinol in Cancer Research
In the landscape of cancer research, the modulation of sirtuin activity has emerged as a promising therapeutic strategy. Sirtuins, a class of NAD+-dependent deacetylases, are pivotal regulators of cellular processes frequently dysregulated in cancer, including cell cycle, DNA repair, and apoptosis. Among the chemical probes used to investigate sirtuin function and their therapeutic potential, (S)-Selisistat (also known as EX-527) and sirtinol (B612090) are two of the most extensively studied inhibitors. This guide provides a head-to-head comparison of their performance in cancer research, supported by experimental data, detailed protocols, and pathway visualizations.
Overview and Mechanism of Action
This compound , a potent and highly selective inhibitor of SIRT1, has garnered significant attention for its specificity.[1][2][3] Its mechanism of action involves binding to the SIRT1 enzyme, which blocks the release of the 2'-O-acetyl-ADP-ribose intermediate, resulting in a persistent inhibitory complex.[2] This selectivity makes it a valuable tool for dissecting the specific roles of SIRT1 in cancer biology.
Sirtinol , on the other hand, was one of the first sirtuin inhibitors to be identified and exhibits activity against both SIRT1 and SIRT2.[4][5][6] However, its utility as a specific sirtuin inhibitor is complicated by its off-target effects. Notably, sirtinol has been shown to act as an intracellular iron chelator, a property that can independently contribute to its anti-proliferative and cytotoxic effects.[4][7] This polypharmacological profile necessitates careful interpretation of experimental results.
Comparative Efficacy in Cancer Models
Both this compound and sirtinol have demonstrated anti-cancer effects across a range of cancer cell lines and in vivo models. These effects are often manifested as inhibition of proliferation, induction of apoptosis, and cell cycle arrest.
In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and sirtinol against their target sirtuins and in various cancer cell lines.
| Compound | Target | IC50 (Enzymatic Assay) | Cancer Cell Line | IC50 (Cell-based Assay) |
| This compound (EX-527) | SIRT1 | 38 nM - 123 nM[1][8] | Breast Cancer (MCF-7) | ~10-25 µM (p53 acetylation)[1] |
| SIRT2 | >20 µM[9] | Glioma | Induces apoptosis[10] | |
| SIRT3 | >20 µM[9] | Cervical Cancer (HeLa) | Suppresses migration[10] | |
| Sirtinol | SIRT1 | 131 µM[6] | Breast Cancer (MCF-7) | Induces senescence-like growth arrest[11][12] |
| SIRT2 | 38 µM[6] | Lung Cancer (H1299) | Induces senescence-like growth arrest[11][12] | |
| Yeast Sir2p | 68 µM[6][11] | Prostate Cancer (PC3, Du145) | Inhibits growth[5] |
Cellular Effects
This compound has been shown to induce apoptosis in glioma cells by activating the p53 signaling pathway and to suppress cell migration in cervical cancer.[10] In breast cancer, it inhibits proliferation, induces apoptosis, and causes cell cycle arrest in the G1 and subG1/G2 phases.[10][13]
Sirtinol induces a senescence-like growth arrest in breast and lung cancer cells.[5][11][12] It has also been reported to induce apoptosis in a p53-dependent manner in MCF-7 cells and to enhance the sensitivity of prostate cancer cells to conventional chemotherapeutic agents like cisplatin.[5] In some contexts, sirtinol can induce autophagic cell death.[12]
Signaling Pathways
The anti-cancer effects of this compound and sirtinol are mediated through their modulation of key signaling pathways.
This compound , through its specific inhibition of SIRT1, leads to the hyperacetylation of SIRT1 substrates. A critical target is the tumor suppressor protein p53. Increased acetylation of p53 enhances its transcriptional activity, leading to the upregulation of pro-apoptotic genes like BAX and the cell cycle inhibitor p21.[10]
Sirtinol's mechanism is more complex due to its dual action as a sirtuin inhibitor and an iron chelator. As a SIRT1/SIRT2 inhibitor, it can also lead to p53 hyperacetylation and subsequent apoptosis.[5] Additionally, sirtinol has been shown to attenuate the Ras-MAPK signaling pathway, contributing to its anti-proliferative effects.[5][11] Its iron chelation properties can induce cellular stress and contribute to apoptosis independently of sirtuin inhibition.[4] In non-small cell lung cancer, sirtinol has been shown to downregulate the pro-survival Akt/β-catenin pathway and upregulate the pro-apoptotic transcription factor FoxO3a.[14]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments cited in the literature for evaluating sirtuin inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or sirtinol for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or sirtinol for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Western Blotting for Protein Expression and Acetylation
This technique is used to detect specific proteins and their post-translational modifications.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-p53, total p53, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and sirtinol have demonstrated utility in cancer research as inhibitors of sirtuin activity. This compound's high selectivity for SIRT1 makes it an excellent tool for investigating the specific functions of this sirtuin isoform in cancer progression. Its well-defined mechanism of action through p53 activation provides a clear rationale for its anti-cancer effects.
Sirtinol, while effective in inhibiting cancer cell growth, presents a more complex pharmacological profile. Its dual inhibition of SIRT1 and SIRT2, coupled with its iron chelation activity, complicates the attribution of its biological effects solely to sirtuin inhibition. Researchers using sirtinol should be mindful of these off-target effects and may need to employ additional controls to dissect the precise mechanisms at play.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 7. Metal-binding effects of sirtuin inhibitor sirtinol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Anticancer Agents Targeted to Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The Antiproliferative and Apoptotic Effects of Sirtinol, a Sirtuin Inhibitor on Human Lung Cancer Cells by Modulating Akt/β-Catenin-Foxo3A Axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Reproducibility with (S)-Selisistat
For researchers and drug development professionals investigating neurodegenerative diseases and other conditions involving sirtuin pathways, the reproducibility of in vivo experiments is paramount. This guide provides a comprehensive comparison of (S)-Selisistat, a potent and selective Sirtuin 1 (SIRT1) inhibitor, with other alternatives, supported by experimental data and detailed protocols to aid in the design of robust and reproducible preclinical studies.
This compound (also known as EX-527) has emerged as a significant tool in studying the role of SIRT1 in various pathologies, most notably Huntington's disease.[1][2][3] It functions as a selective inhibitor of the NAD+-dependent deacetylase SIRT1, which is involved in regulating gene expression, DNA repair, metabolism, and stress responses.[4][5] By inhibiting SIRT1, this compound leads to the hyperacetylation of downstream targets, influencing various signaling pathways.[5]
Comparative Efficacy of SIRT1 Modulators
The in vivo efficacy of this compound has been demonstrated in multiple animal and cell models of Huntington's disease, where it has been shown to alleviate pathology.[2][6] The following tables summarize quantitative data from in vivo studies using this compound and compare it with other compounds that modulate SIRT1 activity.
Table 1: In Vivo Effects of this compound in a Huntington's Disease Mouse Model
| Parameter | Vehicle Control | This compound | Reference |
| Motor Performance (Rotarod) | Declining performance over time | Amelioration of psychomotor behavior | [7] |
| Survival | Median survival of ~90 days | Increased survival | [7] |
| Histopathology | Presence of mutant huntingtin aggregates | Improvement in histopathological endpoints | [7] |
Table 2: Comparison of SIRT1 Inhibitors
| Compound | IC50 (SIRT1) | Selectivity | In Vivo Model(s) | Observed Effects | Reference(s) |
| This compound (EX-527) | 38 - 123 nM | >200-fold over SIRT2 & SIRT3 | Huntington's Disease (Drosophila, Mouse), Breast Cancer (Zebrafish) | Neuroprotection, reduced tumor growth | [2][6][7][8] |
| Sirtinol | 131 µM | Also inhibits SIRT2 (IC50 = 38 µM) | Huntington's Disease (Drosophila) | Increased aggregation of mutant huntingtin in human cells, but protective in flies | [6][9][10] |
| Nicotinamide | Competitive inhibitor | Affects all NAD+-dependent sirtuins | Huntington's Disease models | Insufficient potency and selectivity for robust in vivo studies | [6][7] |
| Cambinol | Not specified | Cell permeable β-naphthol | Hepatocellular carcinoma xenograft mice | Reduced tumor growth | [11][12] |
Table 3: Comparison with SIRT1 Activators
| Compound | Mechanism | In Vivo Model(s) | Observed Effects | Reference(s) |
| Resveratrol | Activator | Huntington's Disease (Mouse) | Neuroprotective at low doses | [1][10] |
| SRT1720 | Activator | Metabolic diseases | Improved metabolic parameters | [10][11] |
Detailed Experimental Protocols for In Vivo Studies
To enhance the reproducibility of in vivo experiments with this compound, detailed methodologies are crucial. The following protocols are based on established procedures for the administration of SIRT1 inhibitors in mouse models.[13]
Preparation of this compound for In Vivo Administration
For Intraperitoneal (i.p.) Injection:
-
Stock Solution: Prepare a 20 mg/mL stock solution of this compound in Dimethyl sulfoxide (B87167) (DMSO).
-
Vehicle Preparation: The vehicle consists of a mixture of DMSO, Polyethylene glycol 300 (PEG300), Tween-80, and sterile saline (0.9% NaCl).
-
Final Formulation: For a 10 mg/kg dose in a 20g mouse (0.2 mg dose), the final injection volume is typically 100-200 µL. The this compound stock solution is diluted in the vehicle to the desired final concentration. The solution should be vortexed thoroughly until clear. Gentle warming or brief sonication can aid dissolution.[13]
For Oral Gavage:
-
Suspension Vehicle: Prepare a 0.5% solution of Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water.
-
Final Suspension: Suspend the required amount of this compound powder in the 0.5% HPMC solution to achieve the desired final concentration. The suspension should be vortexed or stirred thoroughly before each administration to ensure homogeneity.[13]
Administration Protocols
Intraperitoneal (i.p.) Injection:
-
Gently restrain the mouse to expose the abdominal area.
-
Use a sterile insulin (B600854) syringe with a 27-30 gauge needle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Slowly inject the prepared this compound solution.[13]
Oral Gavage:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the mouse in an upright position.
-
Carefully insert the gavage needle into the mouth, allowing the mouse to swallow the tip, and gently advance it down the esophagus into the stomach.
-
Slowly administer the this compound suspension.[13]
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
By providing a clear comparison of this compound with its alternatives, along with detailed and standardized experimental protocols, this guide aims to equip researchers with the necessary tools to conduct highly reproducible in vivo studies, ultimately accelerating the path towards potential therapeutic interventions.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
Evaluating the Long-Term Safety Profile of (S)-Selisistat in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Selisistat, a potent and selective inhibitor of Sirtuin 1 (SIRT1), has shown therapeutic promise in preclinical models of several diseases, including Huntington's disease. As with any investigational compound, a thorough evaluation of its long-term safety profile is paramount. This guide provides a comparative analysis of the preclinical safety of this compound, alongside other notable sirtuin modulators, supported by available experimental data.
Executive Summary
Preclinical data indicates that this compound exhibits a favorable safety profile with no overt toxicity observed in mice at doses up to 100 mg/kg. The No-Observable-Adverse-Effect Level (NOAEL) has been established at 20 mg/kg/day in rats and 30 mg/kg/day in dogs.[1] While comprehensive long-term toxicology data in the public domain is limited, available information suggests good tolerability. This guide compares the safety profile of this compound with other sirtuin modulators, including resveratrol, SRT1720, sirtinol, and cambinol (B1668241) analogs, to provide a broader context for its preclinical safety evaluation.
Comparative Safety Data of Sirtuin Modulators
The following tables summarize the available quantitative data from preclinical safety studies of this compound and selected comparator compounds. It is important to note that direct head-to-head long-term toxicology studies are not always available, and thus, comparisons are made based on data from independent studies.
Table 1: General Toxicity Profile of this compound
| Species | No-Observable-Adverse-Effect Level (NOAEL) | Key Observations | Reference |
| Rat | 20 mg/kg/day | Well-tolerated. Starting dose for a first-in-human study was based on this NOAEL with a ~32-fold safety margin. | [1] |
| Dog | 30 mg/kg/day | Well-tolerated. | [1] |
| Mouse | Up to 100 mg/kg | Absence of overt toxicity. | [2] |
Table 2: Comparative Preclinical Safety Data of Sirtuin Modulators
| Compound | Species | Dose | Duration | Key Findings |
| This compound | Rat | 20 mg/kg/day | Not specified | NOAEL established. |
| Dog | 30 mg/kg/day | Not specified | NOAEL established. | |
| Resveratrol | Rat | Up to 750 mg/kg/day | 28 days | No significant toxicological changes. |
| Dog | Up to 600 mg/kg/day | 90 days | Well-tolerated. | |
| SRT1720 | Mouse | Not specified | Not specified | Questionable direct SIRT1 activation and potential off-target effects reported. |
| Sirtinol | Not specified | Not specified | Not specified | Primarily studied for anti-cancer effects; limited long-term safety data available. |
| Cambinol analogs | Not specified | Not specified | Not specified | Primarily studied for anti-cancer effects; limited long-term safety data available. |
Experimental Protocols
Detailed experimental protocols for long-term safety studies of this compound are not extensively published. However, based on standard preclinical toxicology study designs, a typical chronic toxicity study would involve the following:
General Protocol for a Chronic Rodent Toxicology Study:
-
Test System: Male and female Sprague-Dawley rats.
-
Group Size: 10-20 animals per sex per group.
-
Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Doses would be selected based on results from shorter-term dose-range-finding studies.
-
Route of Administration: Typically oral (gavage or in feed), reflecting the intended clinical route.
-
Duration: 6 to 12 months.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed at baseline and near termination.
-
Hematology and Clinical Chemistry: Blood samples collected at multiple time points (e.g., 3, 6, and 12 months) to assess a panel of hematological and biochemical parameters.
-
Urinalysis: Conducted at similar intervals to hematology.
-
Gross Pathology: Full necropsy performed at termination on all animals.
-
Organ Weights: Key organs weighed at necropsy.
-
Histopathology: A comprehensive list of tissues from control and high-dose groups, as well as any gross lesions from other groups, are examined microscopically.
-
Signaling Pathways and Mechanisms of Action
The safety and efficacy of sirtuin modulators are intrinsically linked to their mechanism of action and the signaling pathways they affect.
This compound: As a selective SIRT1 inhibitor, this compound increases the acetylation of various SIRT1 substrates. This includes transcription factors such as p53, PGC-1α, and members of the FOXO family. By modulating the activity of these proteins, this compound can influence a wide range of cellular processes, including gene expression, metabolism, and cell survival.[1][3][4]
Figure 1: this compound inhibits SIRT1, leading to increased acetylation of downstream targets and modulation of cellular processes.
Alternative Sirtuin Modulators:
-
Resveratrol: This natural polyphenol is known to activate SIRT1, although its mechanism is complex and may involve indirect effects. It can influence many of the same downstream pathways as SIRT1, but its lack of specificity can lead to off-target effects.
-
SRT1720: A synthetic SIRT1 activator, its direct activation of SIRT1 has been debated, with some studies suggesting off-target effects.
-
Sirtinol and Cambinol: These compounds are generally considered SIRT1/SIRT2 inhibitors and have been primarily investigated for their anti-cancer properties. Their broader signaling effects and long-term safety are less characterized.
Figure 2: A generalized workflow for the preclinical safety assessment of a new chemical entity.
Conclusion
References
- 1. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (S)-Selisistat
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (S)-Selisistat, a potent and selective SIRT1 inhibitor. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
This compound, also known as (S)-EX-527, should be managed as a hazardous chemical waste.[1][2][3][4] Safety Data Sheets (SDS) indicate that Selisistat is harmful if swallowed and can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, all personnel must handle this compound and its waste with care, utilizing appropriate personal protective equipment (PPE).
Key Safety and Handling Data
A summary of essential safety and handling information for this compound is provided in the table below. This data is compiled from various supplier Safety Data Sheets and should be consulted before initiating any handling or disposal procedures.
| Property | Value |
| Chemical Name | This compound, (S)-EX-527 |
| CAS Number | 848193-68-0[6] |
| Molecular Formula | C₁₃H₁₃ClN₂O[7] |
| Molecular Weight | 248.71 g/mol [7] |
| Appearance | Solid[8] |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[5] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile), impervious clothing, suitable respirator.[5][8] |
Experimental Workflow for Disposal
The following diagram outlines the comprehensive workflow for the proper disposal of this compound, from initial handling to final waste collection by Environmental Health & Safety (EH&S) personnel.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
Step-by-Step Disposal Procedures
The following detailed protocols are essential for the safe and compliant disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid, liquid solution, or waste), all personnel must wear the following appropriate PPE:
-
Eye Protection: Safety goggles with side-shields.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[8]
-
Body Protection: An impervious lab coat or clothing.[5]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the solid powder, to avoid inhalation.[5]
Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.[9] Do not mix this compound waste with other incompatible chemical waste.[2]
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a separate, leak-proof container designated for liquid hazardous waste.[8] Ensure the container material is compatible with the solvent used.[2] Under no circumstances should liquid waste containing this compound be poured down the drain. [1][4][8]
-
Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, are considered chemically contaminated waste.[8] These items should be collected in a designated container lined with a durable plastic bag and labeled as hazardous waste.[4]
Labeling and Storage
Accurate and clear labeling of waste containers is a regulatory requirement and essential for the safety of all laboratory and waste management personnel.[3][4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] The primary hazards associated with the compound should also be indicated on the label.[5]
-
Storage: Store all this compound waste containers in a designated Satellite Accumulation Area (SAA).[2][3][4] This area must be at or near the point of waste generation and under the control of laboratory personnel.[9] Containers must be kept securely closed except when adding waste.[1][2]
Final Disposal
The final disposal of this compound waste must be handled by the institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[1][4]
-
Waste Pickup: Once a waste container is full, or if it has been in storage for a specified period (typically up to one year for partially filled containers), a waste pickup should be requested from the EH&S department.[2][3]
-
Documentation: Ensure all required waste disposal forms are completed accurately to provide EH&S with a precise description of the chemical waste.[4]
Spill and Emergency Procedures
In the event of a spill of this compound, the following procedures should be followed:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area.[8]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.[5][8]
-
Containment: Use an appropriate absorbent material, such as diatomite or universal binders, to contain the spill.[5][8] Avoid creating dust if the spill involves the solid compound.[8]
-
Cleanup: While wearing full PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.[5][8]
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent, such as alcohol, and collect the cleaning materials as hazardous waste.[5]
-
Report: Report the spill to the laboratory supervisor and the EH&S department as per institutional policy.[8]
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. odu.edu [odu.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
